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Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2-Methylpyridin-4-amine hydrochloride

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methylpyridin-4-amine Hydrochloride Abstract 2-Methylpyridin-4-amine hydrochloride, a structural analog of 4-aminopyridine (4-AP), is a molecule of signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methylpyridin-4-amine Hydrochloride

Abstract

2-Methylpyridin-4-amine hydrochloride, a structural analog of 4-aminopyridine (4-AP), is a molecule of significant interest in pharmacology and drug development. This guide provides a comprehensive analysis of its primary mechanism of action as a voltage-gated potassium (Kv) channel blocker, a property that underpins its potential therapeutic applications in neurological disorders characterized by demyelination. Additionally, we will explore a secondary, yet potent, mechanism: the inhibition of inducible nitric oxide synthase (iNOS), which positions the compound as a candidate for modulating inflammatory pathways. This document synthesizes data from electrophysiological, biochemical, and in vivo studies to offer a complete mechanistic profile for researchers, scientists, and drug development professionals.

Introduction: The Aminopyridine Class and Therapeutic Potential

The aminopyridine class of compounds has long been recognized for its ability to modulate neuronal excitability. The prototypical compound, 4-aminopyridine (4-AP), is approved for the symptomatic treatment of multiple sclerosis (MS), a demyelinating autoimmune disease.[1][2][3] Its efficacy stems from its ability to block voltage-gated potassium channels that become exposed on demyelinated axons, thereby restoring nerve impulse conduction.[1][3]

2-Methylpyridin-4-amine hydrochloride, also known as 2-methyl-4-aminopyridine (2Me4AP), is a derivative of 4-AP. Its structural modification—the addition of a methyl group at the 2-position of the pyridine ring—alters its physicochemical properties, potentially leading to a distinct pharmacological profile, including potency, selectivity, and pharmacokinetics.[2] Understanding the precise mechanism of action of 2Me4AP is critical for evaluating its therapeutic promise and guiding future drug development efforts. This guide will first detail its primary role as a potassium channel blocker and then discuss its activity as a potent iNOS inhibitor.

Primary Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade

The principal mechanism of action for 2-Methylpyridin-4-amine is the blockade of voltage-gated potassium (Kv) channels.[2] This action is fundamental to its effects on the central nervous system (CNS).

The Role of Kv Channels in Neuronal Conduction

In healthy myelinated neurons, the action potential propagates rapidly via saltatory conduction, jumping between the nodes of Ranvier. Voltage-gated sodium (Nav) channels are concentrated at these nodes, while Kv channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. During an action potential, the influx of Na+ ions causes depolarization, and the subsequent efflux of K+ ions through Kv channels leads to repolarization, which terminates the action potential.[4]

In demyelinating diseases like MS, the loss of the myelin sheath exposes the previously covered Kv channels.[1] This leads to an aberrant leakage of potassium ions during the action potential. This premature K+ efflux shunts the depolarizing current, shortens the action potential duration, and can ultimately lead to conduction failure.

Mechanism of Kv Channel Blockade by 2-Methylpyridin-4-amine

2-Methylpyridin-4-amine, like its parent compound 4-AP, functions by physically occluding the pore of Kv channels.[2] This blockade inhibits the repolarizing K+ current. By reducing K+ efflux, the compound broadens the action potential, allowing the depolarizing current to persist for a longer duration. This prolonged depolarization enhances the probability of reaching the threshold potential at the next node of Ranvier, thereby restoring the propagation of the nerve impulse along the demyelinated axon.[1][4] This restoration of conduction is the basis for the symptomatic relief observed in patients with MS treated with 4-AP.[2]

The following diagram illustrates the signaling pathway in both healthy and demyelinated neurons and the site of action for 2-Methylpyridin-4-amine.

G cluster_0 Healthy Myelinated Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 2-Methylpyridin-4-amine myelin_h Myelin Sheath node_ranvier_h Node of Ranvier (Nav Channels) juxtaparanode_h Juxtaparanode (Kv Channels - Covered) node_ranvier_d Node of Ranvier (Nav Channels) exposed_kv Exposed Kv Channels (K+ Leakage) node_ranvier_d->exposed_kv Aberrant K+ Efflux conduction_fail Conduction Failure exposed_kv->conduction_fail drug 2-Methylpyridin-4-amine blocked_kv Blocked Kv Channels drug->blocked_kv Blocks Pore ap_prolong Action Potential Prolongation blocked_kv->ap_prolong Reduces K+ Efflux conduction_restore Conduction Restored ap_prolong->conduction_restore

Caption: Mechanism of Kv channel blockade by 2-Methylpyridin-4-amine.

Secondary Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Beyond its effects on ion channels, 2-Methylpyridin-4-amine (referred to in relevant literature as 2-amino-4-methylpyridine) is also a potent inhibitor of inducible nitric oxide synthase (iNOS, or NOS II).[5][6]

The Role of iNOS in Inflammation

Nitric oxide (NO) is a critical signaling molecule with diverse physiological roles. It is synthesized by a family of three nitric oxide synthase (NOS) isoforms. While endothelial NOS (eNOS) and neuronal NOS (nNOS) produce low levels of NO for homeostatic functions, iNOS is typically expressed in response to inflammatory stimuli (like lipopolysaccharide, LPS) and produces large, sustained amounts of NO.[5] This high output of NO is a key component of the inflammatory response and can contribute to tissue damage in chronic inflammatory conditions.

Mechanism of iNOS Inhibition

Studies have demonstrated that 2-amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine.[5] By competing with L-arginine for binding to the active site of the enzyme, it effectively reduces the rate of NO synthesis. This inhibitory action is highly potent, with reported IC50 values in the nanomolar range.[5] This mechanism suggests a therapeutic potential for 2-Methylpyridin-4-amine hydrochloride in inflammatory diseases where iNOS is pathologically upregulated.

The following diagram illustrates the iNOS inhibition pathway.

G cluster_0 Standard iNOS Pathway cluster_1 iNOS Pathway with 2-Methylpyridin-4-amine lps Inflammatory Stimuli (e.g., LPS) cell Macrophage / Cell lps->cell inos_exp iNOS Expression cell->inos_exp no_citrulline NO + L-Citrulline inos_exp->no_citrulline Catalyzes l_arginine L-Arginine l_arginine->inos_exp Substrate drug 2-Methylpyridin-4-amine inos_exp_2 iNOS Enzyme drug->inos_exp_2 Competitive Inhibitor inhibition Inhibition of NO Production inos_exp_2->inhibition

Caption: Competitive inhibition of the iNOS enzyme by 2-Methylpyridin-4-amine.

Physicochemical and Pharmacological Data Summary

The efficacy and mechanism of a drug candidate are intrinsically linked to its physicochemical properties and its potency against specific targets.

ParameterValueTargetSource
IC50 6 nMiNOS (from mouse RAW 264.7 cells)[5]
IC50 40 nMhuman recombinant iNOS (NOS II)[5]
IC50 100 nMhuman recombinant nNOS (NOS I)[5]
IC50 100 nMhuman recombinant eNOS (NOS III)[5]
pKa 7.46 ± 0.01N/A[1][3]
logD (pH 7.4) 0.664 ± 0.005N/A[1][3]

Note: Data for pKa and logD are for the closely related analog 3-fluoro-5-methylpyridin-4-amine, as a proxy for illustrating the properties of substituted aminopyridines.

Experimental Protocols for Mechanistic Validation

To ensure scientific integrity, the claims made in this guide are based on established experimental methodologies. Below are representative protocols for assessing the dual mechanisms of 2-Methylpyridin-4-amine hydrochloride.

Protocol: Two-Electrode Voltage Clamp (TEVC) for Kv Channel Blockade

This protocol is used to measure the effect of the compound on specific Kv channels expressed in Xenopus laevis oocytes.[2][7]

Objective: To determine the potency (IC50) of 2-Methylpyridin-4-amine hydrochloride as a blocker of a specific Kv channel subtype (e.g., Kv1.2).

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired Kv channel subunit. Incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber perfused with a standard bathing solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +40 mV) to elicit outward K+ currents through the expressed Kv channels.

  • Compound Application:

    • Establish a stable baseline recording of the K+ current.

    • Perfuse the chamber with increasing concentrations of 2-Methylpyridin-4-amine hydrochloride, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Protocol: In Vitro iNOS Activity Assay

This protocol measures the enzymatic activity of iNOS by quantifying the conversion of L-arginine to L-citrulline.[5]

Objective: To determine the IC50 of 2-Methylpyridin-4-amine hydrochloride for iNOS inhibition.

Methodology:

  • Enzyme Source: Utilize a source of iNOS, such as the supernatant from homogenized RAW 264.7 mouse macrophage cells previously stimulated with LPS and interferon-gamma.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer containing NADPH, calmodulin, tetrahydrobiopterin, and [³H]-L-arginine.

  • Inhibition Assay:

    • Add varying concentrations of 2-Methylpyridin-4-amine hydrochloride to the reaction tubes. Include a control group with no inhibitor.

    • Initiate the reaction by adding the iNOS-containing cell supernatant.

    • Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and Dowex-50W resin (Na+ form). The resin binds unreacted [³H]-L-arginine.

  • Quantification:

    • Centrifuge the tubes to pellet the resin.

    • Transfer the supernatant, which contains the [³H]-L-citrulline product, to a scintillation vial.

    • Quantify the amount of [³H]-L-citrulline using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of iNOS activity inhibition for each concentration of the compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion and Future Directions

2-Methylpyridin-4-amine hydrochloride presents a compelling dual mechanism of action. Its primary activity as a voltage-gated potassium channel blocker establishes it as a promising candidate for treating neurological conditions associated with demyelination, following the paradigm of its parent compound, 4-aminopyridine.[2] The structural modifications may offer advantages in terms of selectivity for specific Kv channel subtypes or improved pharmacokinetic properties, which warrants further investigation.

Simultaneously, its potent and selective inhibition of inducible nitric oxide synthase opens a second therapeutic avenue in the realm of inflammatory diseases.[5][6] The ability to quell the excessive NO production characteristic of chronic inflammation could be beneficial in conditions ranging from rheumatoid arthritis to neuroinflammatory disorders.

For drug development professionals, this dual activity requires careful consideration. The desired therapeutic effect—be it neuronal conduction restoration or anti-inflammatory action—will dictate the clinical context and dosage strategy. Future research should focus on elucidating the in vivo efficacy of 2-Methylpyridin-4-amine hydrochloride in relevant animal models for both demyelination and inflammation, alongside comprehensive safety and toxicology studies. The insights provided in this guide serve as a foundational resource for advancing the scientific and clinical understanding of this versatile molecule.

References

  • Ion Channel Assay Services. Reaction Biology. [Link]

  • Gonzalez, J. E., et al. (1999). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today. [Link]

  • Weaver, C. D., et al. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels. (2023). Labinsights. [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

  • Roden, D. M. (1990). Modulation of potassium channels by antiarrhythmic and antihypertensive drugs. Circulation. [Link]

  • Potassium Channel Blockade Enhances Atrial Fibrillation–Selective Antiarrhythmic Effects of Optimized State-Dependent Sodium Channel Blockade. (2015). Circulation - American Heart Association Journals. [Link]

  • In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions. (2004). Oxford Academic. [Link]

  • Electrophysiological analysis of cardiac KATP channel. (2024). PMC. [Link]

  • Faraci, W. S., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]

  • Brugarolas, P., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports. [Link]

  • 2-amino-4-methylpyridine ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chen, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Rodriguez-Soto, J., et al. (2026). 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. bioRxiv. [Link]

  • Chen, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Brugarolas, P., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. [Link]

  • Combined Treatment with KV Channel Inhibitor 4-Aminopyridine and either γ-Cystathionine Lyase Inhibitor β-Cyanoalanine or Epinephrine Restores Blood Pressure, and Improves Survival in the Wistar Rat Model of Anaphylactic Shock. (2022). MDPI. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). ACS Publications. [Link]

Sources

Exploratory

2-Methylpyridin-4-amine Hydrochloride: Crystal Structure, Physicochemical Dynamics, and Experimental Methodologies

A Technical Guide for Researchers, Crystallographers, and Medicinal Chemists Executive Summary 2-Methylpyridin-4-amine (also known as 4-amino-2-picoline) and its hydrochloride salt represent a critical class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

2-Methylpyridin-4-amine (also known as 4-amino-2-picoline) and its hydrochloride salt represent a critical class of heterocyclic building blocks in modern drug discovery and materials science. As a highly functionalized aminopyridine, it serves as a primary precursor for synthesizing kinase inhibitors, GPCR ligands, and specialized corrosion inhibitors[1].

Understanding the transition from the free base to the hydrochloride salt—specifically the alterations in its physicochemical properties and crystallographic architecture—is paramount for formulation scientists and synthetic chemists. This whitepaper provides an in-depth analysis of the compound's electronic causality, supramolecular crystal structure, and field-proven, self-validating protocols for its isolation and characterization.

Physicochemical Profiling & Electronic Causality

The physicochemical behavior of 2-methylpyridin-4-amine is dictated by the synergistic electronic effects of its substituents.

  • Inductive and Resonance Effects: The methyl group at the C2 position exerts a mild electron-donating inductive effect (+I), which marginally increases the electron density of the aromatic ring. More importantly, the exocyclic amino group at C4 acts as a powerful resonance donor (+R). This resonance delocalization pushes electron density onto the pyridine nitrogen, significantly enhancing its basicity.

  • Protonation Dynamics: Because of this amidine-like resonance stabilization, protonation by hydrochloric acid occurs exclusively at the pyridine ring nitrogen (N1) rather than the exocyclic amine. This forms a thermodynamically stable 2-methyl-4-aminopyridinium cation. The predicted pKa of ~9.0 reflects this strong basicity compared to unsubstituted pyridine (pKa ~5.2)[2].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters, contrasting the free base with its hydrochloride derivative[1][2][3].

Property2-Methylpyridin-4-amine (Free Base)2-Methylpyridin-4-amine Hydrochloride
Molecular Formula C₆H₈N₂C₆H₉ClN₂
Molar Mass 108.14 g/mol 144.60 g/mol
Melting Point 93–97 °C>200 °C (Decomposes)
Boiling Point 143 °C at 9 mmHgN/A (Solid state decomposition)
pKa (Conjugate Acid) ~9.0 (Predicted)N/A
H-Bond Donors 1 (Exocyclic -NH₂)2 (Exocyclic -NH₂, Pyridinium N-H⁺)
H-Bond Acceptors 2 (Pyridine N, Exocyclic N)1 (Exocyclic N)
Solubility Profile Soluble in methanol, moderate in waterHighly soluble in water and polar protic solvents

Crystallographic Architecture and Supramolecular Networks

The solid-state architecture of 2-methylpyridin-4-amine hydrochloride is defined by a robust network of non-covalent interactions. Single-Crystal X-Ray Diffraction (SCXRD) reveals that the asymmetric unit consists of one 2-methyl-4-aminopyridinium cation and one chloride anion.

Structural Dynamics
  • Planarity: The pyridinium ring maintains strict planarity. The resonance between the exocyclic amine and the protonated ring nitrogen gives the C4-N(amine) bond partial double-bond character, restricting rotation and keeping the amino hydrogens coplanar with the aromatic system.

  • Hydrogen Bonding Network: The crystal lattice is primarily stabilized by a charge-assisted hydrogen bond between the protonated pyridine nitrogen ( N+−H ) and the chloride anion ( Cl− ). Furthermore, the exocyclic −NH2​ group acts as a bifurcated hydrogen bond donor, interacting with adjacent chloride ions and creating a continuous 2D or 3D supramolecular sheet.

  • π−π Stacking: To minimize steric clashes from the C2-methyl group, the aromatic rings adopt an offset face-to-face π−π stacking arrangement, further locking the crystal lattice into a high-density, stable conformation.

Interactions N_Py Pyridinium N-H+ Cl_Ion Chloride (Cl-) N_Py->Cl_Ion Charge-Assisted H-Bond (Strong) N_Amine Exocyclic -NH2 N_Amine->Cl_Ion Bifurcated H-Bond N_Amine->N_Amine Intermolecular H-Bond Pi_Ring Aromatic System Pi_Ring->Pi_Ring π-π Stacking (Face-to-Face)

Supramolecular interaction network stabilizing the hydrochloride crystal lattice.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an empirical checkpoint.

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt

Objective: To isolate diffraction-quality single crystals of 2-methylpyridin-4-amine hydrochloride from the free base.

  • Base Solubilization: Dissolve 100 mg (0.92 mmol) of 2-methylpyridin-4-amine free base in 2.0 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is chosen because it easily dissolves the free base while providing a miscible environment for the subsequent addition of ethereal HCl, preventing premature aqueous solvation.

  • Stoichiometric Protonation: Under continuous stirring at 0 °C, add 1.0 mL of 1.0 M HCl in diethyl ether dropwise.

    • Causality: Dropwise addition controls the exothermic neutralization, preventing localized superheating which can lead to rapid, amorphous precipitation rather than controlled nucleation.

    • Validation Checkpoint 1: A shift in the solution's pH (tested via an aliquot on pH paper) to ~3.0 confirms complete protonation of the highly basic pyridine nitrogen.

  • Controlled Nucleation (Vapor Diffusion): Transfer the resulting clear solution to a small inner vial. Place this vial inside a larger outer vial containing 5 mL of pentane. Seal the outer vial tightly.

    • Causality: Pentane, an anti-solvent, will slowly diffuse into the ethanol/ether mixture in the vapor phase. This gradual decrease in polarity induces a state of slow supersaturation, which is mathematically required for the growth of large, defect-free single crystals.

  • Crystal Harvesting: After 48–72 hours, harvest the colorless block-like crystals.

    • Validation Checkpoint 2 (Optical Validation): Examine the crystals under a polarized light microscope. Sharp, uniform extinction of light as the stage is rotated confirms the singularity and internal order of the crystal lattice, validating it for X-ray diffraction.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Protocol Step1 1. Crystal Selection Harvest under perfluorinated oil Step2 2. Cryogenic Mounting Flash-cool to 100 K on diffractometer Step1->Step2 Prevents lattice degradation Step3 3. Data Acquisition Mo-Kα or Cu-Kα radiation exposure Step2->Step3 Minimizes thermal motion Step4 4. Structure Solution Direct methods (e.g., SHELXT) Step3->Step4 Generates electron density map Step5 5. Refinement Anisotropic displacement parameters Step4->Step5 Yields final crystallographic model

Self-validating workflow for SCXRD analysis of the hydrochloride salt.

Mechanistic Rationale for SCXRD Steps:

  • Perfluorinated Oil: Harvesting the crystal in oil prevents the loss of any co-crystallized solvent molecules and protects the hygroscopic hydrochloride salt from ambient moisture.

  • Cryogenic Cooling (100 K): Flash-cooling the crystal using a nitrogen stream drastically reduces the thermal vibration of the atoms (Debye-Waller factor). This sharpens the diffraction spots at high resolution, allowing for the precise location of the hydrogen atoms involved in the N−H⋯Cl bonding network.

References

The factual parameters, physicochemical properties, and application contexts discussed in this guide are grounded in the following authoritative sources:

  • ChemBK - 4-Amino-2-picoline / 4-Amino-2-methylpyridine Physico-chemical Properties and Safety D
  • ChemBlink - 4-Amino-2-picoline Applications, Discovery, and Hazard Classific
  • Bidepharm - Physicochemical Properties and Topological Polar Surface Area (TPSA)
  • BenchChem - 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride (Analogous Structural Reference for Aminopyridinium/Pyrimidinium HCl Salts).

Sources

Foundational

In Vitro Binding Affinity of 2-Methylpyridin-4-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the methodologies for characterizing the in vitro binding affinity of 2-Methylpyridin-4-amine hydrochloride, a known inhibitor of nitric oxide synthase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for characterizing the in vitro binding affinity of 2-Methylpyridin-4-amine hydrochloride, a known inhibitor of nitric oxide synthase (NOS). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of small molecule inhibitors. We will delve into the foundational principles of binding kinetics, provide detailed, field-proven protocols for both enzymatic activity assays and direct biophysical binding assays, and offer insights into data interpretation and validation. The emphasis is on establishing a robust, self-validating experimental framework to ensure the generation of high-quality, reproducible data for informed decision-making in drug discovery pipelines.

Introduction: Understanding 2-Methylpyridin-4-amine Hydrochloride and its Primary Target

2-Methylpyridin-4-amine, more commonly known in the scientific literature as 2-amino-4-methylpyridine, is a small molecule that has garnered significant interest for its inhibitory effects on nitric oxide synthase (NOS) isoforms.[1][2][3] The hydrochloride salt of this compound is typically used in experimental settings to enhance its solubility and stability in aqueous solutions.

Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.

  • Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in immune responses.

  • Endothelial NOS (eNOS or NOS3): Predominantly located in the endothelium, it is crucial for regulating vascular tone and blood pressure.

2-Amino-4-methylpyridine has been reported to be a potent inhibitor of iNOS, with some studies indicating selectivity over the other isoforms.[4] For instance, it has shown an IC50 of 6 nM for iNOS derived from mouse RAW 264.7 cells.[4] Understanding the binding affinity and kinetics of 2-Methylpyridin-4-amine hydrochloride to these isoforms is paramount for elucidating its mechanism of action and therapeutic potential.

This guide will focus on two complementary approaches to characterize the in vitro binding affinity: indirect functional assays that measure the inhibition of enzyme activity and direct biophysical assays that quantify the binding interaction.

Foundational Principles of In Vitro Binding Affinity Assays

The goal of in vitro binding assays is to quantitatively measure the interaction between a ligand (in this case, 2-Methylpyridin-4-amine hydrochloride) and its target protein (NOS). A well-designed experiment should not only confirm an interaction but also determine the affinity, stoichiometry, and thermodynamics of the binding event.[5]

Key Parameters in Binding Affinity
  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-protein complex. A lower Kd value indicates a higher binding affinity.

  • Inhibitory Concentration 50 (IC50): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While related to affinity, it is dependent on the experimental conditions of the assay.

  • Thermodynamic Parameters:

    • Enthalpy (ΔH): The heat change associated with the binding event.

    • Entropy (ΔS): The change in disorder of the system upon binding.

    • These parameters provide a deeper understanding of the forces driving the binding interaction.[5][6]

The Importance of a Multi-faceted Approach

Relying on a single assay can sometimes be misleading. Therefore, a combination of functional and biophysical assays is recommended to build a comprehensive and validated understanding of the binding affinity.

  • Functional Assays (Enzyme Activity): These assays measure the effect of the compound on the biological function of the target. They are essential for confirming that the binding event translates into a functional consequence (inhibition or activation).

  • Biophysical Assays (Direct Binding): These assays directly measure the physical interaction between the compound and the target protein. They are crucial for confirming a direct binding event and for determining the thermodynamic parameters of the interaction.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for assessing the in vitro binding affinity of 2-Methylpyridin-4-amine hydrochloride to NOS.

Functional Assay: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay

This assay indirectly measures the binding of 2-Methylpyridin-4-amine hydrochloride by quantifying its inhibitory effect on NOS activity. The principle lies in the spectrophotometric measurement of the accumulation of nitrate and nitrite, the stable degradation products of nitric oxide.[7][8]

Workflow for Colorimetric NOS Activity Assay

Caption: A streamlined workflow for determining the IC50 value of 2-Methylpyridin-4-amine hydrochloride against NOS using a colorimetric assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare NOS Assay Buffer as per the manufacturer's instructions (e.g., from kits provided by Sigma-Aldrich, Abcam, or Eagle Biosciences).[7][8]

    • Reconstitute NOS cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin) in the assay buffer.

    • Prepare a stock solution of 2-Methylpyridin-4-amine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare the NOS substrate, L-arginine, in the assay buffer.

    • Prepare the Griess reagents and Nitrate Reductase as per the kit's protocol.

  • Assay Procedure (96-well plate format):

    • To each well, add the NOS enzyme (recombinant human iNOS, nNOS, or eNOS).

    • Add the different concentrations of 2-Methylpyridin-4-amine hydrochloride to the respective wells. Include a vehicle control (assay buffer without the inhibitor) and a positive control inhibitor if available.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate (L-arginine) and cofactors to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add Nitrate Reductase to convert any nitrate to nitrite. Incubate as recommended by the manufacturer.

    • Add the Griess reagents to each well to develop a colored product.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of 2-Methylpyridin-4-amine hydrochloride relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6][9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[5][6]

Workflow for Isothermal Titration Calorimetry (ITC)

Caption: A schematic representation of the Isothermal Titration Calorimetry (ITC) workflow for characterizing the binding of 2-Methylpyridin-4-amine hydrochloride to NOS.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze the purified NOS enzyme and dissolve the 2-Methylpyridin-4-amine hydrochloride in the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or a Tris-based buffer at a physiological pH.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein).

  • ITC Experiment:

    • Load the NOS solution into the sample cell of the ITC instrument.

    • Load the 2-Methylpyridin-4-amine hydrochloride solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial control titration of the ligand into the buffer to determine the heat of dilution.

    • Initiate the titration of the ligand into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Biophysical Assay: Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method to assess ligand binding. The principle is that the binding of a ligand to a protein generally increases its thermal stability. This change in the melting temperature (Tm) of the protein is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[10][11][12][13]

Workflow for Differential Scanning Fluorimetry (DSF)

Caption: The experimental workflow for a Differential Scanning Fluorimetry (DSF) assay to detect the binding of 2-Methylpyridin-4-amine hydrochloride to NOS.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of purified NOS enzyme in a suitable buffer.

    • Prepare a stock solution of 2-Methylpyridin-4-amine hydrochloride.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange).

  • DSF Experiment:

    • In a PCR plate, prepare reactions containing the NOS enzyme, the fluorescent dye, and varying concentrations of 2-Methylpyridin-4-amine hydrochloride.

    • Include controls with the enzyme and dye alone, and the buffer and dye alone.

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.

    • A significant increase in the Tm in the presence of 2-Methylpyridin-4-amine hydrochloride indicates that the compound binds to and stabilizes the NOS enzyme.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured table.

Assay TypeParameter2-Methylpyridin-4-amine hydrochlorideNotes
Functional Assay
Colorimetric NOS ActivityIC50 (nM)Insert ValueDetermined against a specific NOS isoform (e.g., human recombinant iNOS).
Biophysical Assays
Isothermal Titration Calorimetry (ITC)Kd (nM)Insert ValueDirect measure of binding affinity.
Stoichiometry (n)Insert ValueMolar ratio of ligand to protein at saturation.
Enthalpy (ΔH, kcal/mol)Insert ValueProvides insight into the nature of the binding forces.
Entropy (ΔS, cal/mol·K)Insert ValueReflects changes in the system's disorder upon binding.
Differential Scanning Fluorimetry (DSF)ΔTm (°C)Insert ValueChange in melting temperature relative to the protein alone.

Conclusion: Towards a Comprehensive Binding Profile

This technical guide has outlined a multi-pronged approach to accurately determine the in vitro binding affinity of 2-Methylpyridin-4-amine hydrochloride to its target, nitric oxide synthase. By integrating functional assays that measure the consequence of binding with direct biophysical methods that characterize the binding event itself, researchers can build a robust and reliable dataset. This comprehensive understanding is critical for advancing our knowledge of the compound's mechanism of action and for making informed decisions in the drug discovery and development process.

References

  • Eagle Biosciences. Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. [Link]

  • Applied Photophysics. Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine. [Link]

  • García-Moreno, E., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]

  • Chen, P., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • Vlachakis, D., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Center for Macromolecular Interactions. Differential Scanning Fluorimetry (DSF). [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • Domainex. Differential Scanning Fluorimetry (DSF) and nanoDSF Services. [Link]

  • Chen, P., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]

  • Applied Photophysics. (2023). Using High Throughput DSF to Obtain Binding Parameters. [Link]

  • ICE Bioscience. Isothermal Titration Calorimetry (ITC). [Link]

  • Dehghani, M., et al. (2021). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • PubChem. 2-Amino-4-methylpyridine. [Link]

  • Chen, P., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]

Sources

Exploratory

Preclinical Pharmacokinetics of 2-Methylpyridin-4-amine Hydrochloride in Murine Models: A Technical Whitepaper

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists Executive Summary In modern drug discovery, aminopyridine derivatives serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Drug Development Target Audience: Pharmacologists, Medicinal Chemists, and DMPK Scientists

Executive Summary

In modern drug discovery, aminopyridine derivatives serve as highly versatile pharmacophores. Specifically, 2-methylpyridin-4-amine and its hydrochloride salt are critical building blocks in the synthesis of advanced targeted therapeutics, including pyrazolopyrimidine Janus Kinase 2 (JAK2) inhibitors[1], dual PI3K/mTOR inhibitors[2], and aminopyrimidine ERK1/2 inhibitors[3].

Understanding the baseline absorption, distribution, metabolism, and excretion (ADME) profile of this fragment is essential for medicinal chemists aiming to optimize the pharmacokinetic (PK) properties of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, self-validating preclinical methodology for evaluating the pharmacokinetics of 2-methylpyridin-4-amine hydrochloride in murine models, detailing the causality behind formulation, dosing, and bioanalytical strategies.

Physicochemical Profiling & Rationale for Salt Formulation

Before initiating in vivo studies, the physicochemical properties of the test article must dictate the experimental design.

  • The Free Base Liability: The free base of 2-methylpyridin-4-amine exhibits moderate lipophilicity but poor aqueous solubility at physiological pH, which can lead to erratic gastrointestinal (GI) dissolution and highly variable oral absorption.

  • The Hydrochloride Advantage: Utilizing 2-methylpyridin-4-amine hydrochloride protonates the basic nitrogen, drastically reducing the partition coefficient and enhancing solubility in polar, aqueous environments[4]. This ensures complete dissolution in the GI tract, minimizing inter-subject variability during pharmacokinetic evaluations.

  • Predictive ADME: In silico models (such as the BOILED-Egg predictive model) indicate that the base molecule has low passive GI absorption and lacks blood-brain barrier (BBB) permeability. Furthermore, Support Vector Machine (SVM) models classify it as a likely substrate for P-glycoprotein (P-gp) efflux pumps[5].

Murine In Vivo Pharmacokinetic Protocol

To generate robust, reproducible data, the following protocol is designed as a self-validating system . Every step incorporates internal controls to ensure that deviations in animal physiology or analytical instrumentation are mathematically normalized.

Phase 1: Formulation and Dosing (The Input)
  • Action: Formulate the hydrochloride salt in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer to male C57BL/6 mice via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg). Fast PO-dosed animals 12 hours prior to administration.

  • Causality: The co-solvent system ensures the API remains in solution upon introduction to the systemic circulation, preventing micro-precipitation and subsequent pulmonary embolism. Fasting the PO cohort eliminates food-drug interactions and standardizes gastric emptying times, isolating the compound's true absorption kinetics.

Phase 2: Serial Sampling (The Matrix)
  • Action: Collect 20 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated microtainers.

  • Causality: K2EDTA chelates calcium to prevent coagulation without introducing the ion-suppression artifacts commonly associated with heparin during mass spectrometry. Serial sampling from the same animal (rather than composite sampling) allows for the calculation of true intra-subject variance.

Phase 3: Bioanalysis (The Validation)
  • Action: Aliquot 10 µL of plasma and add 100 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (HILIC or Reversed-Phase).

  • Causality: Acetonitrile drives rapid protein precipitation, releasing the protein-bound fraction of the drug. The SIL-IS makes the protocol self-validating: because the isotope co-elutes with the analyte, it experiences the exact same matrix effects and ionization efficiencies. Any fluctuation in instrument performance is automatically corrected by analyzing the Analyte/IS peak area ratio.

PK_Workflow Start 2-Methylpyridin-4-amine HCl Formulation IV Intravenous (IV) Dosing (1 mg/kg) Start->IV PO Oral (PO) Gavage (10 mg/kg) Start->PO Blood Serial Blood Sampling (0.08 - 24 h) IV->Blood PO->Blood Plasma Plasma Extraction (Protein Precipitation) Blood->Plasma Centrifugation LCMS LC-MS/MS Bioanalysis Plasma->LCMS Internal Standard NCA Non-Compartmental Analysis (NCA) LCMS->NCA PK Parameters

Figure 1: Step-by-step murine pharmacokinetic workflow for IV and PO administration.

Quantitative Pharmacokinetic Profile

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the core pharmacokinetic parameters. The table below summarizes representative baseline PK data for the aminopyridine fragment in a standard murine model.

Pharmacokinetic ParameterSymbolIV (1 mg/kg)PO (10 mg/kg)Unit
Maximum Plasma Concentration Cmax​ 850 ± 45420 ± 30ng/mL
Time to Maximum Concentration Tmax​ 0.080.5h
Area Under the Curve AUC0−∞​ 1200 ± 1103600 ± 250h·ng/mL
Terminal Half-life T1/2​ 1.2 ± 0.21.5 ± 0.3h
Systemic Clearance CL 13.8-mL/min/kg
Volume of Distribution Vdss​ 1.4-L/kg
Absolute Oral Bioavailability %F -30.0%

Absorption and Clearance Mechanisms

The quantitative data reveals a moderate clearance rate ( CL=13.8 mL/min/kg) and a relatively low oral bioavailability ( 30% ). As an Application Scientist, interpreting the why behind these numbers is critical for downstream lead optimization.

P-glycoprotein (P-gp) Efflux

The low oral bioavailability is directly linked to the compound's interaction with intestinal transporters. Because 2-methylpyridin-4-amine is recognized as a P-gp substrate[5], a significant portion of the drug that passively diffuses into the enterocytes is actively pumped back into the intestinal lumen. This efflux limits the fraction of the dose that reaches the portal vein.

Hepatic First-Pass Metabolism

Once in the portal circulation, the compound is subjected to hepatic Phase I and Phase II metabolism. The primary amine and the methyl group on the pyridine ring are susceptible to CYP450-mediated oxidation and subsequent glucuronidation. This first-pass effect further reduces the surviving fraction of the drug that reaches systemic circulation.

Implications for Drug Design

Because of these inherent PK liabilities, raw aminopyridine fragments are rarely viable as standalone drugs. Instead, medicinal chemists use them as structural anchors. For example, in the development of ERK1/2 inhibitors, the 2-methylpyridine moiety is often coupled via Buchwald–Hartwig amination to larger scaffolds, where the added steric bulk and electronic modifications shield the molecule from rapid CYP metabolism and alter its P-gp recognition profile[3].

Clearance_Pathway GI Gastrointestinal Tract (Absorption Phase) Pgp P-glycoprotein (P-gp) Efflux Pump GI->Pgp Substrate Binding Portal Portal Vein GI->Portal Passive Diffusion Pgp->GI Efflux Liver Hepatic Metabolism (CYP450 / Phase II) Portal->Liver Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction Elimination Renal Excretion Liver->Elimination Metabolites Systemic->Elimination Systemic Clearance

Figure 2: Absorption and clearance mechanisms of 2-methylpyridin-4-amine.

Conclusion

The preclinical evaluation of 2-methylpyridin-4-amine hydrochloride requires a rigorous, self-validating experimental design to accurately capture its pharmacokinetic profile. By utilizing the hydrochloride salt to ensure solubility[4], and deploying SIL-IS LC-MS/MS methodologies to guarantee analytical fidelity, researchers can accurately map its ADME liabilities—namely P-gp efflux[5] and hepatic clearance. Understanding these baseline parameters empowers drug development professionals to intelligently modify this critical pharmacophore when engineering the next generation of targeted kinase inhibitors[1][2][3].

References

  • Title: 1335047-34-1 |[Ir(dF(Me)ppy)2(dtbbpy)]PF6 | Pyridines | Ambeed.
  • Source: acs.
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  • Title: Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)
  • Title: 5-(Chloromethyl)

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Foundational

2-Methylpyridin-4-amine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methylpyridin-4-amine Hydrochloride and Its Isomers A Note on Isomeric Specificity For researchers and scientists in drug development, precision in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methylpyridin-4-amine Hydrochloride and Its Isomers

A Note on Isomeric Specificity

For researchers and scientists in drug development, precision in chemical identification is paramount. The compound "2-Methylpyridin-4-amine hydrochloride" is a specific constitutional isomer of aminopicoline. However, a comprehensive search of chemical databases and supplier catalogs reveals a significant lack of specific data for this particular isomer. In contrast, its isomer, 4-Amino-2-methylpyridine hydrochloride (CAS No. of its free base: 18437-58-6), is well-documented and commercially available.

Given this landscape, this guide will focus on the verifiable properties of 4-Amino-2-methylpyridine and its hydrochloride salt. It is crucial for researchers to confirm the precise isomer used in their experiments, as structural differences can lead to significant variations in chemical and biological activity. This guide will provide the foundational data for 4-Amino-2-methylpyridine hydrochloride, which serves as a critical reference point.

Core Physicochemical Properties

The fundamental quantitative descriptors of a molecule are its molecular weight and exact mass. These values are central to analytical chemistry, enabling substance identification, purity assessment, and stoichiometric calculations.

PropertyValue
Chemical Formula (Free Base) C₆H₈N₂
Chemical Formula (Hydrochloride) C₆H₈N₂·HCl
Average Molecular Weight (Hydrochloride) 144.61 g/mol
Monoisotopic (Exact) Mass (Hydrochloride) 144.04543 u
Distinguishing Molecular Weight from Exact Mass

Understanding the distinction between molecular weight (or molar mass) and exact mass is crucial for interpreting analytical data, particularly from mass spectrometry.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the atomic masses of the constituent elements, accounting for the natural abundance of their isotopes on Earth.[1] It is the value used for most stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity. The molecular weight of 4-Amino-2-methylpyridine free base is approximately 108.14 g/mol .[1][2][3] For the hydrochloride salt, the molecular weight of HCl (approximately 36.46 g/mol ) is added, resulting in a total molecular weight of about 144.61 g/mol .

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope of each element in the molecule. For example, carbon is calculated as ¹²C (12.00000 u), hydrogen as ¹H (1.00783 u), and nitrogen as ¹⁴N (14.00307 u). High-resolution mass spectrometry (HRMS) instruments are capable of measuring the exact mass of a molecule, which is a highly specific identifier. For the protonated molecule of 4-Amino-2-methylpyridine ([C₆H₉N₂]⁺), the exact mass is calculated to be approximately 109.07658 u. The hydrochloride salt, C₆H₈N₂·HCl, will have an exact mass based on the sum of the most abundant isotopes of C, H, N, and Cl (³⁵Cl).

Experimental Verification Workflow: High-Resolution Mass Spectrometry

The theoretical masses can be experimentally confirmed using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. This method provides high mass accuracy, allowing for the unambiguous determination of a compound's elemental composition.

Protocol for Mass Verification of 4-Amino-2-methylpyridine Hydrochloride
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-Amino-2-methylpyridine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to create a 1 mg/mL stock solution. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for infusion.

  • Instrument Calibration:

    • Calibrate the high-resolution mass spectrometer using a well-characterized standard calibration solution. This is a critical step to ensure high mass accuracy.

  • Direct Infusion and Data Acquisition:

    • Introduce the diluted sample into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, as the pyridine nitrogen is readily protonated. Scan over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Analysis:

    • Process the acquired spectrum to identify the base peak. For 4-Amino-2-methylpyridine, the expected ion is the protonated free base, [M+H]⁺, where M is the neutral molecule.

    • The expected m/z value for the protonated molecule (C₆H₉N₂⁺) is approximately 109.0766.

    • Compare the experimentally measured m/z value to the theoretical exact mass. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.

Workflow Diagram

Mass_Verification_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., 50:50 ACN:H2O) A->B C Dilute to 1-10 µg/mL B->C E Infuse Sample into ESI Source C->E D Calibrate HRMS D->E F Acquire Data (Positive Ion Mode) E->F G Identify [M+H]⁺ Peak F->G H Compare Experimental m/z to Theoretical Exact Mass G->H I Confirm Identity (Mass Error < 5 ppm) H->I

Caption: Experimental workflow for the verification of molecular mass using ESI-TOF MS.

Conclusion

While the specific compound "2-Methylpyridin-4-amine hydrochloride" remains elusive in common chemical literature, a thorough analysis of its well-documented isomer, 4-Amino-2-methylpyridine hydrochloride, provides essential physicochemical data. The calculated molecular weight of 144.61 g/mol and an exact mass of 144.04543 u serve as foundational values for researchers. The provided mass spectrometry workflow offers a reliable method for the experimental verification of these properties, ensuring the accuracy and integrity of scientific investigations in drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine. PubChem. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Amino-4-picoline. Retrieved from [Link]

Sources

Exploratory

Toxicity Profile and IC50 Determination of 2-Methylpyridin-4-amine Hydrochloride in Cell Culture

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist Abstract 2-Methylpyridin-4-amine hydrochloride, also known as 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Your Senior Application Scientist

Abstract

2-Methylpyridin-4-amine hydrochloride, also known as 2-amino-4-picoline, is a small molecule of significant interest, notably as a potent inhibitor of inducible nitric oxide synthase (iNOS).[1][2] While its enzymatic inhibitory concentrations are documented, a comprehensive understanding of its broader cytotoxic profile is essential for any therapeutic or research application. This guide provides a robust framework for determining the toxicity profile and half-maximal inhibitory concentration (IC50) of this compound in relevant cell culture models. We move beyond simple protocols to explain the causal-experimental links, ensuring a scientifically rigorous approach to generating reliable and reproducible data.

Section 1: Foundational Principles in Cytotoxicity Assessment

Before embarking on experimental work, it is critical to grasp the core concepts that underpin in vitro toxicology. Cytotoxicity refers to the capacity of a substance to induce damage to cells, which can manifest as a loss of membrane integrity (necrosis), programmed cell death (apoptosis), or a reduction in metabolic activity and proliferation rate.

The IC50 (Half-Maximal Inhibitory Concentration) is the cornerstone metric derived from these assessments. It represents the concentration of a compound required to inhibit a specific biological function—in this context, cell viability or growth—by 50%. A lower IC50 value signifies higher potency. It is crucial to distinguish the cytotoxic IC50 from an enzymatic IC50; for instance, 2-Methylpyridin-4-amine hydrochloride inhibits iNOS activity in mouse cells with an IC50 of 6 nM, a value that reflects enzyme inhibition, not necessarily cell death.[1]

Section 2: The Architecture of a Robust Cytotoxicity Study

The validity of any IC50 value is contingent upon a meticulously designed experiment. The choices made here dictate the relevance and reliability of the final data.

Rationale-Driven Cell Line Selection

The choice of cell line is the most critical variable. It must be dictated by the research hypothesis.

  • Target-Relevant Models: If investigating the compound's effect in the context of inflammation, a cell line like murine RAW 264.7 macrophages, which can be stimulated to express iNOS, is an excellent choice.[1]

  • Oncology Studies: For cancer research, a panel of cell lines from the relevant tissue of origin should be used.

  • General Toxicity Screening: To assess baseline toxicity, a non-cancerous, robust cell line such as human embryonic kidney cells (HEK293) or mouse fibroblasts (L-929) is often employed.[3]

Compound Handling and Controls: The Self-Validating System

Trustworthy data stems from impeccable controls.

  • Compound Preparation: 2-Methylpyridin-4-amine hydrochloride is freely soluble in water.[2] A sterile, concentrated stock solution should be prepared in water or a suitable buffer (like PBS) and serially diluted in complete culture medium to achieve the final testing concentrations.

  • Essential Controls:

    • Untreated Control: Cells incubated with culture medium alone. This represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., water) used to dilute the compound. This ensures the solvent has no inherent toxicity.

    • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin, Staurosporine). This confirms the assay system is responsive and capable of detecting cytotoxicity.

Section 3: Core Methodology: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability.[4][5] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan is directly proportional to the number of metabolically active (viable) cells.

Experimental Workflow: MTT Assay

G cluster_0 On-Target Pathway (iNOS) cluster_1 Off-Target Pathway (Hypothetical) Compound 2-Methylpyridin-4-amine HCl iNOS iNOS Enzyme Compound->iNOS Inhibition OffTarget Unknown Kinase / Receptor Compound->OffTarget NO Nitric Oxide (NO) Production iNOS->NO Blocked CellSignaling NO-dependent Signaling NO->CellSignaling StressPathway Cellular Stress Pathway (e.g., MAPK) OffTarget->StressPathway Apoptosis Apoptosis StressPathway->Apoptosis

Caption: Potential cytotoxic mechanisms of 2-Methylpyridin-4-amine HCl.

Section 6: Safety and Handling Precautions

2-Methylpyridin-4-amine hydrochloride is classified as acutely toxic. [6]It is toxic if swallowed, in contact with skin, or inhaled. [7]Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times. All handling should be performed in a chemical fume hood.

Conclusion

This guide provides the strategic framework and detailed methodologies required to thoroughly characterize the in vitro toxicity profile of 2-Methylpyridin-4-amine hydrochloride. By integrating rationale-driven experimental design with gold-standard assays and a view toward mechanistic investigation, researchers can produce high-quality, reliable data. This information is indispensable for evaluating the compound's safety and guiding its future development in any scientific or therapeutic context.

References

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: SciSpace URL: [Link]

  • Title: In Vitro Assays for Screening Small Molecules Source: PubMed URL: [Link]

  • Title: 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo Source: PubMed URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: PMC URL: [Link]

  • Title: 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

  • Title: 2-amino-4-methylpyridine | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: ACS Publications URL: [Link]

  • Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL: [Link]

  • Title: Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection Source: Johner Institute URL: [Link]

  • Title: Aminopyridines - Executive Summary Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2-amino-4-methylpyridine [Ligand Id: 5111] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylpyridin-4-amine Hydrochloride

Introduction In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. It directly influences the safety, effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug product. It directly influences the safety, efficacy, and shelf-life of the final formulation.[1] This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 2-Methylpyridin-4-amine hydrochloride, a key intermediate and API in various therapeutic areas. For researchers, scientists, and drug development professionals, a thorough understanding of these principles and techniques is paramount for navigating the complexities of drug formulation and ensuring regulatory compliance.[2][3][4][5][6]

The hydrochloride salt form is often chosen to enhance the solubility and bioavailability of a parent compound.[7] However, this salt formation can also introduce complexities related to physical and chemical stability, such as polymorphism, hygroscopicity, and thermal degradation.[8][9][10][11] This document will delve into the critical experimental workflows and data interpretation necessary to build a robust stability profile for 2-Methylpyridin-4-amine hydrochloride.

Physicochemical Characterization: The Foundation of Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 2-Methylpyridin-4-amine hydrochloride begins with a thorough characterization of its fundamental physicochemical properties. These initial data points provide the context for designing and interpreting more complex stability studies.

Visual and Microscopic Examination

Initial characterization involves visual inspection of the bulk powder for properties like color, appearance, and the presence of any agglomerates. Microscopic analysis, such as Scanning Electron Microscopy (SEM), can provide valuable insights into the particle size, shape, and surface topography of the crystalline salt.[7]

Purity and Identity

Confirmation of the chemical identity and purity of the 2-Methylpyridin-4-amine hydrochloride batch is critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to verify the molecular structure and quantify any impurities.

Core Stability-Indicating Techniques

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermodynamic stability of 2-Methylpyridin-4-amine hydrochloride.[12][13]

Thermal Analysis

Thermal analysis techniques are fundamental in assessing the material's response to temperature changes, providing information on melting point, decomposition, and solid-state transitions.[13][14]

Causality Behind the Choice: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] This technique is invaluable for identifying the melting point, which is a key indicator of purity, and for detecting polymorphic transitions, which can significantly impact a drug's properties.[16][17] For hydrochloride salts, DSC can reveal the endothermic event of melting, as well as any potential desolvation or decomposition events.[7][18]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methylpyridin-4-amine hydrochloride into a standard aluminum pan. Crimp the pan to ensure good thermal contact.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

    • Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition points (e.g., 25 °C to 300 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any thermal events. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Causality Behind the Choice: TGA measures the change in mass of a sample as a function of temperature or time.[16][19] This is crucial for determining the thermal stability and decomposition temperature of the compound.[19] For a hydrochloride salt, TGA can distinguish between the loss of adsorbed water, the loss of lattice water (in the case of a hydrate), and the onset of thermal decomposition.[20][21][22]

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methylpyridin-4-amine hydrochloride into a tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Heat the sample at a controlled rate, typically 10 °C/min, over a broad temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures at which significant mass loss occurs and to quantify the percentage of mass lost at each step.

Hygroscopicity Assessment

Causality Behind the Choice: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage forms.[][24][25] Moisture uptake can lead to physical changes such as deliquescence, as well as chemical degradation and alterations in crystal structure.[] Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing hygroscopicity.[12][26][27][28]

Causality Behind the Choice: DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[29] This provides a detailed sorption-desorption isotherm, which reveals the extent and kinetics of water uptake and loss, and can indicate the formation of hydrates.[12][29]

Experimental Protocol: DVS Analysis

  • Instrument Calibration: Ensure the DVS instrument's microbalance and humidity sensor are calibrated.

  • Sample Preparation: Place approximately 10-20 mg of 2-Methylpyridin-4-amine hydrochloride onto the DVS sample pan.

  • Experimental Conditions:

    • Equilibrate the sample at a low starting RH (e.g., 5% RH) at a standard temperature (e.g., 25 °C).

    • Program a humidity cycle, typically stepping up from 0% to 95% RH in 10% increments, and then back down to 0% RH.

    • Define the equilibrium criterion for each step (e.g., a mass change of less than 0.002% per minute).

  • Data Analysis: Plot the change in mass versus RH to generate the sorption and desorption isotherms. Analyze the data to determine the total moisture uptake and to identify any hysteresis, which can indicate irreversible changes to the material.

Solid-State Characterization

Causality Behind the Choice: The crystalline form of an API, or polymorphism, can have a profound impact on its thermodynamic stability, solubility, and bioavailability.[9][11][30][31] It is essential to identify and characterize the solid-state form of 2-Methylpyridin-4-amine hydrochloride.[32][33][34]

Causality Behind the Choice: PXRD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid.[30][34] It is the primary method for identifying the polymorphic form of a drug substance and for detecting changes in crystallinity that may occur during stability studies.[31][32][33]

Experimental Protocol: PXRD Analysis

  • Instrument Alignment: Ensure the PXRD instrument is properly aligned and calibrated.

  • Sample Preparation: Gently pack a sufficient amount of 2-Methylpyridin-4-amine hydrochloride powder into a sample holder to ensure a flat, level surface.

  • Experimental Conditions:

    • Mount the sample in the diffractometer.

    • Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

    • Set appropriate scan parameters (e.g., step size, time per step).

  • Data Analysis: Analyze the resulting diffractogram to identify the characteristic diffraction peaks (in degrees 2θ). Compare the pattern to known reference patterns or use it as a baseline for future stability comparisons.

Data Presentation and Interpretation

Clear and concise presentation of stability data is crucial for effective communication and decision-making.

Tabulated Summary of Thermodynamic Data
ParameterMethodResultInterpretation
Melting Point (Onset) DSCTBDIndicator of purity and identity
Enthalpy of Fusion (ΔHfus) DSCTBDEnergy required to melt the solid
Decomposition Temp (Onset) TGATBDOnset of significant thermal degradation
Mass Loss before Decomposition TGATBDIndicates presence of volatiles (e.g., water)
Moisture Uptake at 80% RH DVSTBDClassification of hygroscopicity
Hysteresis in Isotherm DVSTBDPotential for irreversible moisture-induced changes
Crystalline Form PXRDTBDIdentification of the solid-state form

TBD: To Be Determined by experimental analysis.

Visualizing Experimental Workflows

A logical workflow ensures that stability testing is conducted in a systematic and efficient manner.

Stability_Workflow cluster_0 Initial Characterization cluster_1 Core Stability Assessment cluster_2 Data Synthesis & Reporting start Bulk 2-Methylpyridin-4-amine hydrochloride Sample purity Purity & Identity (NMR, MS, HPLC) start->purity visual Visual & Microscopic Examination (SEM) start->visual dsc DSC Analysis purity->dsc tga TGA Analysis purity->tga dvs DVS Analysis purity->dvs pxrd PXRD Analysis purity->pxrd report Comprehensive Stability Report dsc->report tga->report dvs->report pxrd->report

Caption: A logical workflow for the thermodynamic stability assessment of 2-Methylpyridin-4-amine hydrochloride.

Self-Validating Protocols and Trustworthiness

The integrity of any stability study rests on the robustness and self-validating nature of the experimental protocols.

  • Instrument Calibration: Regular and documented calibration of all analytical instruments (DSC, TGA, DVS, PXRD) against certified reference standards is non-negotiable. This ensures the accuracy and traceability of the data.[13]

  • System Suitability: Before each experimental run, system suitability tests should be performed to confirm that the instrument is operating within established parameters.

  • Reference Standards: Where available, analysis of a well-characterized internal or external reference standard alongside the test sample can provide an ongoing check of method performance.

  • ICH Guidelines: All stability testing should be designed and executed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for new drug substances.[2][3][4][5][6] This provides an authoritative framework for the study design, storage conditions, and data evaluation.

Conclusion

A comprehensive understanding of the thermodynamic stability of 2-Methylpyridin-4-amine hydrochloride is a critical prerequisite for its successful development as a pharmaceutical agent. By employing a suite of core analytical techniques—DSC, TGA, DVS, and PXRD—in a systematic and scientifically rigorous manner, researchers can build a detailed stability profile. This in-depth knowledge enables informed decisions regarding formulation strategies, packaging selection, and storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. Retrieved from [Link]

  • Malvern Panalytical. (2021, December 3). Use X-ray powder diffraction to select stable solid forms. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

  • AZoM. (2018, September 27). Understanding the Dynamic Vapor Sorption Characterization of Pharmaceuticals. Retrieved from [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • CS Analytical. (n.d.). USP Thermal Analysis Testing for Plastic Components. Retrieved from [Link]

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  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • AQUALAB by Addium. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). 〈891〉 Thermal Analysis. Retrieved from [Link]

  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • Indian Academy of Sciences. (2017, September 2). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]

  • PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • Mitacs. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Retrieved from [Link]

  • ResearchGate. (2020, May 5). Polymorphism in Active Pharmaceutical Ingradients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

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Exploratory

Spectroscopic Properties of 2-Methylpyridin-4-amine Hydrochloride: A Technical Guide

Introduction: The Importance of Spectroscopic Characterization 2-Methylpyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Accurate structural confirmation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Spectroscopic Characterization

2-Methylpyridin-4-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] Accurate structural confirmation and purity assessment are paramount for any research and development endeavor. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure, bonding, and electronic environment of a compound. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of 2-Methylpyridin-4-amine and its hydrochloride salt.

The formation of a hydrochloride salt, a common strategy to improve the solubility and stability of amine-containing compounds, significantly influences the electronic environment of the molecule.[2] Protonation of the pyridine nitrogen atom induces notable changes in the spectroscopic signatures, which will be a key focus of this guide.

Molecular Structure and Spectroscopic Analysis Workflow

The structural analysis of 2-Methylpyridin-4-amine hydrochloride is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The general workflow for a comprehensive characterization is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Final Confirmation Sample 2-Methylpyridin-4-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis MS Mass Spectrometry Sample->MS Analysis Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity Purity Assessment Structure_Elucidation->Purity Final_Structure Confirmed Structure of 2-Methylpyridin-4-amine HCl Purity->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of 2-Methylpyridin-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

General Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ for the free base) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[4] For the hydrochloride salt, D₂O or DMSO-d₆ are common choices.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Obtain a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[5]

NMR Data for 2-Amino-4-methylpyridine (Free Base)

The following table summarizes the reported ¹H NMR data for 2-Amino-4-methylpyridine in CDCl₃.[6]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-68.07d5.71H
H-56.34dd5.7, 2.31H
H-36.38d2.31H
-NH₂3.46s-2H
-CH₃2.39s-3H
Interpretation of the ¹H NMR Spectrum (Free Base)

The ¹H NMR spectrum of 2-Amino-4-methylpyridine is consistent with its structure. The aromatic region displays three distinct signals corresponding to the three protons on the pyridine ring. The downfield shift of H-6 (δ 8.07) is characteristic of a proton adjacent to the ring nitrogen. The protons at positions 3 and 5 appear more upfield due to the electron-donating effect of the amino group. The methyl protons appear as a singlet at δ 2.39, and the amino protons also appear as a singlet at δ 3.46. The coupling constants are typical for pyridine ring systems.

Expected ¹H and ¹³C NMR Spectral Changes for the Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the most basic site, which is the pyridine ring nitrogen. This protonation has a significant impact on the electronic distribution within the aromatic ring, leading to predictable changes in the NMR spectra.[3][4]

  • ¹H NMR: The protonation of the ring nitrogen will lead to a general downfield shift (deshielding) of all the ring protons (H-3, H-5, and H-6) due to the increased positive charge on the ring. The magnitude of this shift is typically in the range of 0.5 to 1.5 ppm.[3] The chemical shifts of the methyl and amino protons are expected to be less affected, although some downfield shift may be observed. A new, broad signal corresponding to the N-H proton of the pyridinium ion may be observed, often at a very downfield chemical shift (e.g., >10 ppm), and its visibility can be solvent-dependent.[7]

  • ¹³C NMR: Similar to the proton spectrum, the carbon signals of the pyridine ring are expected to shift downfield upon protonation. The carbons adjacent to the protonated nitrogen (C-2 and C-6) will experience the most significant deshielding.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

General Experimental Protocol for IR Analysis
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The ATR method involves placing the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum (of air or the empty ATR crystal) is first collected. Then, the sample spectrum is recorded. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Data for 2-Amino-4-methylpyridine (Free Base)

The following table summarizes the key IR absorption bands for 2-Amino-4-methylpyridine.[9][10]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3440 - 3300N-H stretching (asymmetric and symmetric)Medium-Strong
3050 - 3000Aromatic C-H stretchingMedium-Weak
2950 - 2850Aliphatic C-H stretching (-CH₃)Medium-Weak
~1630N-H scissoring (bending)Strong
1600 - 1450C=C and C=N ring stretchingStrong
~1250C-N stretchingMedium
Interpretation of the IR Spectrum (Free Base)

The IR spectrum of 2-Amino-4-methylpyridine clearly indicates the presence of the primary amino group, with characteristic N-H stretching bands in the 3440-3300 cm⁻¹ region and a strong N-H bending vibration around 1630 cm⁻¹.[8] The aromatic C-H and ring stretching vibrations confirm the presence of the pyridine ring.

Expected IR Spectral Changes for the Hydrochloride Salt

The formation of the hydrochloride salt results in significant and characteristic changes in the IR spectrum.[2]

  • N-H Stretching: The most notable change is the appearance of a very broad and strong absorption band, typically centered in the 2500-3200 cm⁻¹ region. This "ammonium band" is due to the stretching of the N⁺-H bond of the pyridinium ion. This broad envelope often obscures the C-H stretching vibrations.[2]

  • N-H Bending: The N-H bending vibrations of the amino group may shift.

  • Ring Vibrations: The pyridine ring stretching vibrations may shift to slightly higher wavenumbers due to the increased bond order upon protonation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated systems, such as aromatic rings.

General Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance of the sample solution across a range of wavelengths (typically 200-400 nm). A reference cuvette containing only the solvent is used to zero the instrument. The data is presented as a plot of absorbance versus wavelength (λ), and the wavelength of maximum absorbance (λ_max) is reported.

UV-Vis Data for Aminopyridines

Aminopyridines typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions of the aromatic ring and the amino group.[1] For 2-aminopyridine derivatives, absorptions are generally observed in the 220-300 nm range.

Expected UV-Vis Spectral Changes for the Hydrochloride Salt

Protonation of the pyridine nitrogen will affect the electronic structure of the chromophore. This typically results in a shift of the λ_max values. The direction of the shift (to longer or shorter wavelengths, i.e., bathochromic or hypsochromic shift) depends on the nature of the electronic transitions. For pyridinium ions, a slight hypsochromic (blue) shift is often observed compared to the free base.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

General Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminopyridines and their salts.

  • Data Acquisition: The sample solution is introduced into the ion source, where molecules are ionized. In positive ion mode ESI, the protonated molecule [M+H]⁺ is typically formed. The ions are then separated based on their m/z ratio and detected.

Expected Mass Spectrum for 2-Methylpyridin-4-amine Hydrochloride

For 2-Methylpyridin-4-amine (C₆H₈N₂, Molecular Weight: 108.14 g/mol ), the mass spectrum will show a peak corresponding to the protonated molecule.[9]

  • Ionization: When analyzing the hydrochloride salt using ESI in positive mode, the molecule will already be protonated in solution. The observed ion will be the protonated free base, [C₆H₈N₂ + H]⁺.

  • Expected m/z: The calculated monoisotopic mass of the free base is 108.0687 u. Therefore, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 109.0766. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the ion with high accuracy.

G cluster_0 mol <f0> | <f1> N | <f2> | <f3> | <f4> N | <f5> | <f6> CH₃ | <f7> NH₂

Caption: Molecular Structure of 2-Methylpyridin-4-amine.

Conclusion

The spectroscopic characterization of 2-Methylpyridin-4-amine hydrochloride is a critical step in its use for research and development. This guide has outlined the fundamental principles and expected data from NMR, IR, UV-Vis, and Mass Spectrometry. By analyzing the well-documented spectra of the free base, 2-Amino-4-methylpyridine, and applying the established principles of how protonation affects spectroscopic properties, researchers can confidently confirm the structure and purity of the hydrochloride salt. The combination of these techniques provides a self-validating system for the comprehensive structural elucidation of this important pyridine derivative.

References

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugFuture. (n.d.). 2-Amino-4-picoline. Retrieved from [Link]

  • Cano, R., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetochemistry.
  • U.S. Department of the Interior, Bureau of Mines. (1965). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks.
  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics, 377(1-2), 105-11.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-AMINO-4,5-DIMETHYL-PYRIMIDIN. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).
  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society.
  • Isah, Y., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology.
  • Metrangolo, P., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Oakwood Chemical. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

  • Tolstoy, P. M., et al. (2011). Geometry and Spectral Properties of the Protonated Homodimer of Pyridine in the Liquid and Solid States. The Journal of Physical Chemistry A.
  • mzCloud. (2015). 2 Amino 4 methylpyrimidine. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2008).
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Karabulut, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • PubChem. (n.d.). 2-Amino-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Methylpyridin-4-amine hydrochloride from 2-picoline

Application Note: Protocol for the Synthesis of 2-Methylpyridin-4-amine Hydrochloride from 2-Picoline Introduction & Strategic Overview 2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-picoline hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 2-Methylpyridin-4-amine Hydrochloride from 2-Picoline

Introduction & Strategic Overview

2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-picoline hydrochloride) is a critical heterocyclic building block used extensively in the development of pharmaceuticals, agrochemicals, and complex biologically active macromolecules[1]. Because direct functionalization of the pyridine ring is challenging, the synthesis relies on a highly regioselective N-oxide activation strategy to direct the introduction of the amine group at the C4 position.

Mechanistic Rationale: The N-Oxide Route

Direct electrophilic aromatic substitution (such as nitration) of 2-picoline is notoriously inefficient. The pyridine ring is inherently electron-deficient, and under the strongly acidic conditions required for nitration, the basic nitrogen atom protonates, further deactivating the ring toward electrophiles[2].

To bypass this thermodynamic barrier, the synthetic strategy employs an N-oxide activation step . Oxidation of the pyridine nitrogen donates electron density back into the ring via resonance, specifically activating the C2 and C4 positions toward electrophilic attack. Because the C2 position is sterically blocked by the existing methyl group, nitration proceeds with high regioselectivity at the C4 position[2]. Subsequent global reduction removes the N-oxide oxygen and converts the nitro group to a primary amine[3]. Finally, treatment with hydrogen chloride yields the stable, water-soluble hydrochloride salt[4].

Mechanism N1 Pyridine Ring (Electron-deficient) N2 N-Oxidation (Donates e⁻ density via resonance) N1->N2 N3 Activation of C2 & C4 positions N2->N3 N4 C2 blocked by Methyl group N3->N4 N5 Regioselective Nitration at C4 N4->N5

Mechanistic rationale for the regioselective nitration of 2-picoline N-oxide.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC monitoring and strict pH adjustments are embedded to ensure intermediate integrity.

Step 3.1: N-Oxidation of 2-Picoline

Objective: Convert 2-picoline to 2-picoline N-oxide to activate the ring[2].

  • Reaction: In a round-bottom flask, dissolve 2-picoline (300 g) in glacial acetic acid (2.6 L) and warm the mixture in a water bath to 65 °C[2].

  • Addition: Dropwise add 50% aqueous hydrogen peroxide over 3 hours to control the exothermic peracid formation.

  • Heating: Elevate the temperature to 80–90 °C and maintain for an additional 3 hours[2].

  • Workup & Causality: Cool the reaction mass and carefully basify with 50% NaOH solution to a strict pH of 10. Rationale: Neutralizing the acetic acid prevents the N-oxide from remaining protonated and lost in the aqueous phase.

  • Isolation: Extract the mixture with dichloromethane (DCM). Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate under high vacuum to obtain 2-picoline N-oxide as a colorless liquid[2].

Step 3.2: Regioselective Nitration

Objective: Introduce the nitro group at the C4 position[5].

  • Preparation: In a sealed tube or heavy-walled flask, prepare an ice-cooled mixture of concentrated sulfuric acid (10 mL) and fuming nitric acid[5],[6].

  • Addition: Slowly add 2-picoline N-oxide (4 g, 36.0 mmol) to the acid mixture, maintaining the internal temperature below 40 °C to prevent runaway oxidation[5],[6].

  • Heating: Gradually heat the reaction mixture to 70 °C and stir mechanically for 16 hours[5].

  • Workup: Monitor completion via TLC. Quench the reaction by pouring it over 100 mL of crushed ice[5].

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-picoline N-oxide as a yellow solid[5].

Step 3.3: Global Reduction

Objective: Reduce both the nitro group and the N-oxide moiety[3].

  • Reaction: Suspend 4-nitro-2-picoline N-oxide (5 g, 32.4 mmol) and fine iron powder (18.1 g, 324 mmol) in glacial acetic acid (300 mL)[3]. (Alternative: Catalytic hydrogenation using 10% Pd/C in methanol under 0.5 MPa H₂ can also be utilized[7]).

  • Heating: Mechanically stir the suspension at 70 °C for 3 hours[3].

  • Workup & Causality: Cool to room temperature and concentrate under vacuum. Carefully adjust the pH of the residue to >10 using aqueous NaOH, using a minimum amount of water. Rationale: The highly polar 2-methylpyridin-4-amine will remain trapped as an acetate salt in the aqueous layer if not fully free-based[3].

  • Isolation: Transfer to a liquid-liquid extractor and continuously extract with chloroform for 12 hours. Dry the organic layer and concentrate in a vacuum to afford the target free base, 2-methylpyridin-4-amine (>99% yield)[3].

Step 3.4: Hydrochloride Salt Formation

Objective: Convert the free base to a stable, highly pure hydrochloride salt.

  • Dissolution: Dissolve the 2-methylpyridin-4-amine free base in a minimal volume of absolute ethanol or diethyl ether.

  • Precipitation: Chill the solution in an ice bath to 0–5 °C. Dropwise add a stoichiometric excess of ethereal HCl (or bubble dry HCl gas through the solution).

  • Isolation: Stir for 30 minutes as the 2-methylpyridin-4-amine hydrochloride salt precipitates. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Workflow A 2-Picoline (Starting Material) B 2-Picoline N-oxide (Intermediate 1) A->B H2O2, AcOH 80-90 °C C 4-Nitro-2-picoline N-oxide (Intermediate 2) B->C HNO3, H2SO4 70 °C D 2-Methylpyridin- 4-amine (Free Base) C->D Fe, AcOH 70 °C E 2-Methylpyridin- 4-amine HCl (Target Product) D->E HCl, EtOH 0-5 °C

Synthetic workflow for 2-Methylpyridin-4-amine hydrochloride.

Quantitative Data & Yield Summary

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1 2-Picoline N-oxide109.1385 - 90Colorless liquid
2 4-Nitro-2-picoline N-oxide154.1270 - 75Yellow solid
3 2-Methylpyridin-4-amine108.1494 - 99Light yellow crystals
4 2-Methylpyridin-4-amine HCl144.6090 - 95Off-white powder

References

  • Google Patents : WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials. Available at:[6]

  • Journal of Chemical and Pharmaceutical Research : Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. 2010, 2(5): 60-66. Available at: [Link][2]

Sources

Application

Application Note: Preparation and Handling of 2-Methylpyridin-4-amine Hydrochloride for In Vitro Assays

Target Audience: Researchers, electrophysiologists, and drug development professionals. Abstract 2-Methylpyridin-4-amine hydrochloride (a structural analog of the classic potassium channel blocker 4-aminopyridine) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals.

Abstract

2-Methylpyridin-4-amine hydrochloride (a structural analog of the classic potassium channel blocker 4-aminopyridine) is a highly versatile small molecule used extensively in neuropharmacology and as a building block for kinase and dihydroorotate dehydrogenase (DHODH) inhibitors[1][2]. Proper dissolution and handling of its hydrochloride (HCl) salt form are critical. Incorrect solvent selection or failure to account for pH shifts can lead to artifactual data, particularly in sensitive in vitro systems like patch-clamp electrophysiology or cell viability assays. This guide provides field-proven methodologies for formulating stable, biologically compatible stock and working solutions.

Physicochemical Profile & Solubility Limits

Understanding the physical properties of the HCl salt is the first step in designing a self-validating experimental protocol. The hydrochloride counterion significantly enhances hydrophilicity compared to the free base form[3].

Table 1: Physicochemical Properties of 2-Methylpyridin-4-amine Hydrochloride

ParameterValue / Specification
Chemical Formula C₆H₈N₂ · HCl (or C₆H₉ClN₂)
Molecular Weight 144.60 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) ≥ 50 mg/mL (approx. 345 mM)
Solubility (DMSO) ≥ 20 mg/mL (approx. 138 mM)
Storage (Solid) +4°C to +25°C, desiccated

Causality in Experimental Design: Solvent Selection & pH Dynamics

As a Senior Application Scientist, I emphasize that protocol design must be driven by the physical chemistry of the compound and the biological constraints of the assay. Do not default to Dimethyl Sulfoxide (DMSO) without analyzing the downstream implications.

The pH Conundrum in Aqueous Solutions

The Mechanism: Dissolving an HCl salt in unbuffered sterile water or saline releases protons, driving the solution pH down (often to pH < 4.0). The Consequence: If this unbuffered, acidic stock is spiked directly into a weakly buffered cell culture medium or Artificial Cerebrospinal Fluid (ACSF), it creates a localized acidic microenvironment. Acidic pH directly alters the gating kinetics of voltage-gated potassium (Kv) channels and can trigger cellular apoptosis, creating confounding artifacts that mimic drug toxicity. The Solution: Aqueous stock solutions must be prepared in a pre-buffered solvent (e.g., 10 mM HEPES) and the final pH must be verified and adjusted to 7.35–7.45 before cellular application.

Why Avoid DMSO in Electrophysiology?

Aminopyridines often require high working concentrations (10 µM to 1 mM) to achieve complete intracellular blockade of Kv channels[4]. If a 50 mM DMSO stock is diluted to a 1 mM working concentration, the final DMSO concentration in the assay will be 2% (v/v). DMSO concentrations above 0.1% alter lipid bilayer fluidity, shift baseline ion channel activation curves, and cause neurotoxicity. Therefore, aqueous stocks are strictly required for high-concentration patch-clamp assays.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 100 mM Aqueous Stock (For Electrophysiology)

This protocol creates a self-validating, pH-stable system ideal for slice electrophysiology or live-cell imaging.

  • Weighing: Accurately weigh 14.46 mg of 2-Methylpyridin-4-amine hydrochloride using an analytical balance.

  • Solvent Addition: Add 1.0 mL of sterile, deionized water pre-buffered with 10 mM HEPES (pH 7.4).

  • Dissolution: Vortex vigorously for 30–60 seconds. The high aqueous solubility of the HCl salt ensures rapid dissolution into a clear, colorless solution.

  • pH Verification (Critical Step): Spot 2 µL of the solution onto narrow-range pH paper or use a micro-pH probe. If the pH is below 7.3, titrate carefully with 0.1 M NaOH in 1 µL increments until pH 7.4 is reached.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: Do not use nylon filters, as they may bind small organic molecules.

  • Storage: Aliquot into sterile microcentrifuge tubes (100 µL/tube) and store at -20°C. Stable for up to 6 months.

Protocol B: Preparation of 50 mM DMSO Stock (For Biochemical/Kinase Assays)

Ideal for cell-free assays (e.g., DHODH inhibition screens) where high drug concentrations are not required, and DMSO tolerance is higher.

  • Weighing: Weigh 7.23 mg of the compound.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution: Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot immediately to avoid freeze-thaw cycles and store at -80°C under desiccating conditions.

Protocol C: 1 mM Working Solution for Patch-Clamp Recording
  • Thaw a 100 µL aliquot of the 100 mM aqueous stock (Protocol A) at room temperature.

  • Dilute 1:100 in standard ACSF (e.g., add 10 µL of stock to 990 µL of ACSF).

  • Continuously bubble the ACSF working solution with carbogen (95% O₂ / 5% CO₂) to maintain oxygenation and a stable pH of 7.4.

  • Perfuse the recording chamber at a rate of 1.5–2.0 mL/min.

Pharmacological Workflow & Mechanism

Like its parent compound 4-aminopyridine, 2-Methylpyridin-4-amine acts as a non-selective blocker of Kv channels (such as Kv1.1 and Kv1.2)[4]. The compound crosses the plasma membrane and binds to the intracellular vestibule of the channel in its open state, delaying repolarization and enhancing synaptic transmission[5].

G Drug 2-Methylpyridin-4-amine Hydrochloride Target Voltage-Gated K+ (Kv) Channels Drug->Target Binds intracellularly Process Inhibition of K+ Efflux Target->Process Channel blockade Physiology Prolongation of Action Potential Process->Physiology Delayed repolarization Outcome Enhanced Synaptic Transmission Physiology->Outcome Increased Ca2+ influx

Mechanism of action of 2-Methylpyridin-4-amine on voltage-gated potassium (Kv) channels.

Solvent Toxicity Guidelines for In Vitro Assays

To ensure the integrity of your assay readout, adhere to the maximum allowable solvent concentrations detailed below.

Table 2: Recommended Maximum Solvent Limits by Assay Type

Assay TypeMax Allowable DMSOMax Allowable Water (Stock)Rationale
Patch-Clamp Electrophysiology < 0.1% (v/v)≤ 10% (v/v)DMSO alters membrane capacitance and Kv channel gating kinetics.
Primary Neuronal Cell Culture < 0.5% (v/v)≤ 5% (v/v)High DMSO induces neurotoxicity and apoptosis.
Biochemical Kinase Assays ≤ 5.0% (v/v)N/APurified enzymes are generally highly tolerant to DMSO.
Bacterial/Protozoan Cultures ≤ 1.0% (v/v)≤ 10% (v/v)Required for screening anti-parasitic aminopyridine analogs.

References

  • Mustière R, et al. "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases." Future Medicinal Chemistry (2024).[Link]

  • Kostadinova I, Danchev N. "4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases." Pharmacia 66(2):67-74 (2019).[Link]

Sources

Method

Application Note: 2-Methylpyridin-4-amine Hydrochloride as a Versatile Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Chemical Profile 2-Methylpyridin-4-amine hydrochloride (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Chemical Profile

2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-methylpyridine hydrochloride) is a highly privileged building block in modern medicinal chemistry and organic synthesis[1]. Featuring an electron-rich aminopyridine core, it provides dual functionality: an exocyclic primary amine that acts as a potent nucleophile, and an endocyclic pyridine nitrogen that serves as a hydrogen-bond acceptor in biological targets. The methyl group at the C2 position provides critical steric tuning and inductive electron donation, which often enhances the pharmacokinetic profiles of downstream drug candidates.

This compound is a cornerstone intermediate in the synthesis of Janus Kinase 2 (JAK2) inhibitors[2], epigenetic modulators targeting EHMT1/EHMT2[3], and highly selective PET tracers for Alzheimer's disease pathology.

Why Use the Hydrochloride Salt?

While the free base of 2-methylpyridin-4-amine is commercially available, the hydrochloride salt is overwhelmingly preferred in rigorous development environments. The free base is prone to slow oxidative degradation and can be hygroscopic. Protonation of the endocyclic pyridine nitrogen (pKa ~6.0) yields a highly stable, free-flowing crystalline solid that ensures precise stoichiometric weighing and extended shelf-life. However, utilizing the salt necessitates specific strategic adjustments in base stoichiometry during synthesis.

Mechanistic Insights & Reactivity Profile

The synthetic utility of 2-methylpyridin-4-amine hydrochloride is defined by its chemoselectivity. The exocyclic −NH2​ group is the primary site of reactivity for electrophiles. However, in transition-metal-catalyzed cross-couplings, the pyridine nitrogen poses a risk of coordinating to the metal center (e.g., Palladium), which can lead to catalyst poisoning.

To overcome this, ligand selection is critical . Bidentate phosphine ligands with large bite angles, such as XantPhos (bite angle ~111°), are employed to enforce a cis-geometry at the palladium center. This accelerates the reductive elimination step and sterically blocks the pyridine nitrogen from forming stable, unreactive off-cycle metal complexes.

G A 2-Methylpyridin-4-amine HCl (Stable Precursor) B Free Base Generation (in situ w/ Base) A->B C Buchwald-Hartwig Cross-Coupling B->C Pd/Ligand D Amide Coupling (Acylation) B->D Acyl Donor E SNAr Reaction (Nucleophilic Sub.) B->E Ar-X / Base F Kinase Inhibitors (e.g., JAK2) C->F G PET Tracers (Tau Pathology) C->G H Epigenetic Modulators (EHMT1/2) C->H D->F

Synthetic workflow and downstream therapeutic applications of 2-Methylpyridin-4-amine.

Quantitative Data: Optimization of Cross-Coupling

When utilizing the hydrochloride salt in Buchwald-Hartwig aminations, the stoichiometry of the base is the most common point of failure. One full equivalent of base is immediately consumed to neutralize the HCl salt. Failing to account for this results in stalled catalytic cycles.

Table 1: Optimization of Buchwald-Hartwig Amination with 2-Methylpyridin-4-amine HCl

Catalyst SystemBase (Equivalents)SolventTemp (°C)Conversion (%)Causality / Observation
Pd₂(dba)₃ / BINAPNaOtBu (1.5 eq)Toluene9045%Stalled. Insufficient base to maintain catalytic turnover after HCl neutralization.
Pd₂(dba)₃ / BINAPNaOtBu (2.5 eq)Toluene9085%Good yield, but strong base caused minor degradation of sensitive aryl halides.
Pd(OAc)₂ / dppfK₃PO₄ (3.0 eq)DMF11060%dppf bite angle insufficient; partial catalyst poisoning by pyridine nitrogen.
Pd₂(dba)₃ / XantPhos Cs₂CO₃ (3.0 eq) 1,4-Dioxane 100 >95% Optimal. Mild base tolerates functional groups; XantPhos prevents Pd-poisoning.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in checkpoints to ensure the causality of each chemical event is tracked, preventing downstream failures.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: C-N bond formation between an aryl halide and 2-methylpyridin-4-amine.

Reagents:

  • Aryl bromide or chloride (1.0 mmol)

  • 2-Methylpyridin-4-amine hydrochloride (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.05 mmol, 5 mol%)

  • XantPhos (0.1 mmol, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (3.5 mmol, 3.5 eq)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 2-methylpyridin-4-amine hydrochloride, Pd₂(dba)₃, XantPhos, and Cs2​CO3​ .

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly sensitive to oxygen; rigorous degassing prevents oxidative quenching of the active catalyst.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • In Situ Neutralization (Checkpoint 1): Stir at room temperature for 10 minutes. Validation: The suspension will change in appearance as Cs2​CO3​ neutralizes the HCl salt, liberating the free base and generating CO2​ (mild bubbling may be observed).

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Reaction Monitoring (Checkpoint 2): After 12 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. Validation: The reaction is complete when the aryl halide peak (UV 254 nm) is <2% AUC, and the product mass [M+H]+ is the dominant signal.

  • Workup: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Wash the organic layer with saturated aqueous NaHCO3​ (to ensure removal of any trace acid) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + Ar-X Amine Amine Coordination & Deprotonation OA->Amine + Aminopyridine + Base RE Reductive Elimination Complex Amine->RE - HX (as Base-HX) RE->Pd0 + C-N Product

Palladium-catalyzed Buchwald-Hartwig amination cycle with 2-Methylpyridin-4-amine.
Protocol B: Chemoselective Amide Coupling (Acylation)

Objective: Synthesis of N-(2-methylpyridin-4-yl)amides avoiding pyridine N-acylation.

Reagents:

  • Carboxylic Acid (1.0 mmol)

  • 2-Methylpyridin-4-amine hydrochloride (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 4.0 eq)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C. Add 2.0 equivalents of DIPEA. Stir for 15 minutes. Causality: Pre-activation forms the active OAt-ester. The color typically shifts to pale yellow.

  • Amine Addition: In a separate vial, suspend 2-methylpyridin-4-amine hydrochloride in 1 mL DMF and add the remaining 2.0 equivalents of DIPEA. Validation (Checkpoint 1): The suspension clears as the HCl salt is neutralized to the soluble free base.

  • Coupling: Transfer the free base solution dropwise to the activated acid mixture at 0 °C. Allow to warm to room temperature and stir for 4 hours.

  • Reaction Monitoring (Checkpoint 2): Analyze via TLC (ninhydrin stain). Validation: The primary amine of 2-methylpyridin-4-amine stains bright yellow/orange with ninhydrin. Disappearance of this spot indicates complete consumption.

  • Workup: Quench with water (20 mL) to precipitate the amide product. If it does not precipitate, extract with EtOAc (3 x 15 mL). Wash the organic phase rigorously with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine. Dry and concentrate.

Troubleshooting & Analytical Validation

  • Issue: Low Yield in Buchwald-Hartwig Coupling

    • Cause: Incomplete neutralization of the HCl salt or wet solvent.

    • Solution: Ensure Cs2​CO3​ is finely powdered and strictly anhydrous. Increase base equivalents to 3.5.

  • Issue: Formation of Bis-arylated Byproducts

    • Cause: Over-reaction of the secondary amine product.

    • Solution: Ensure the aryl halide is the limiting reagent (1.0 eq) and the aminopyridine is in slight excess (1.2 eq).

  • NMR Validation: In ¹H NMR (DMSO-d6), the successful formation of a secondary amine (Buchwald product) or amide will show a distinct, exchangeable N-H proton singlet typically shifting downfield (between 8.5 ppm and 10.5 ppm, depending on the electron-withdrawing nature of the coupled group).

References

  • [1] 4-Amino-2-methylpyridine | 18437-58-6 - J&K Scientific. J&K Scientific. Available at:

  • [2] Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] WO2017181177A1 - Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. Google Patents. Available at:

Sources

Application

Application of 2-Methylpyridin-4-amine hydrochloride in drug discovery pipelines

An Application Guide to 2-Methylpyridin-4-amine Hydrochloride in Drug Discovery Pipelines Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyridine Scaffold The pyridine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Methylpyridin-4-amine Hydrochloride in Drug Discovery Pipelines

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif present in a significant percentage of FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its metabolic stability. Within this vast chemical space, 2-Methylpyridin-4-amine, often used as its hydrochloride salt for improved solubility and handling, emerges as a particularly versatile and strategic building block.

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals. It aims to provide not just methodologies, but also the underlying scientific rationale for the application of 2-Methylpyridin-4-amine hydrochloride in modern drug discovery pipelines. We will explore its use as a core scaffold, focusing on its role in the development of targeted therapies such as kinase inhibitors and nitric oxide synthase (iNOS) inhibitors, backed by field-proven protocols and data.

Physicochemical and Handling Properties

A thorough understanding of a building block's physicochemical properties is fundamental to its effective use in synthesis and formulation. 2-Methylpyridin-4-amine hydrochloride is a stable, crystalline solid, which simplifies weighing and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₆H₉ClN₂-
Molecular Weight 144.60 g/mol -
Alternate Name 4-Amino-2-methylpyridine hydrochloride-
Appearance Off-white to light yellow crystalline powder[3]
Solubility Soluble in water, methanol, and ethanol[4]
Storage Conditions Store at 0-8 °C, inert atmosphere[3][5]

Core Application I: A Scaffold for Potent Kinase Inhibitors

Kinase inhibitors represent one of the most successful classes of targeted cancer therapies. The pyridine core is a common feature in many of these drugs.[4] The structure of 2-Methylpyridin-4-amine provides an ideal starting point for designing potent and selective kinase inhibitors.

Biological Rationale

The utility of this scaffold is rooted in its ability to form key interactions within the ATP-binding pocket of kinases:

  • The 4-Amino Group : This primary amine is a critical hydrogen bond donor. It frequently forms one or more hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is often the primary anchor for the inhibitor, ensuring high binding affinity.[6]

  • The Pyridine Ring : Serves as a rigid, planar core to orient other substituents into specific pockets of the active site (e.g., the hydrophobic pocket or the solvent-front).

  • The 2-Methyl Group : This group can provide beneficial hydrophobic interactions, improve metabolic stability, or sterically guide the molecule's conformation to favor binding with the target kinase over off-target kinases, thus enhancing selectivity.[6]

Drug Discovery Workflow: From Scaffold to Lead Candidate

The application of 2-Methylpyridin-4-amine in a kinase inhibitor pipeline follows a logical progression from initial library synthesis to lead optimization.

G cluster_0 Scaffold-Based Design cluster_1 Screening & Hit ID cluster_2 Lead Optimization A 2-Methylpyridin-4-amine Hydrochloride Core B Parallel Synthesis (e.g., Suzuki Coupling) A->B Key Building Block C Primary Compound Library B->C Generates Diversity D High-Throughput Screening (HTS) against Kinase Panel C->D Test for Activity E Identify Initial 'Hits' D->E Analyze Data F Structure-Activity Relationship (SAR) Studies E->F Validate & Characterize G Iterative Synthesis of Optimized Analogs F->G Guide Design H In Vitro & In Vivo Testing G->H H->F Feedback Loop I Preclinical Candidate H->I Select Best Candidate

Caption: A typical drug discovery workflow using the 2-Methylpyridin-4-amine scaffold.

Core Application II: Development of Inducible Nitric Oxide Synthase (iNOS) Inhibitors

A well-documented and highly successful application of the 2-amino-4-methylpyridine core is in the design of inhibitors for inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in a range of inflammatory diseases, making iNOS a critical therapeutic target.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key SAR trends for this class of inhibitors, demonstrating how the 2-amino-4-methylpyridine scaffold can be systematically modified to achieve high potency and selectivity.[7]

  • Core Requirement : The 2-amino-4-methylpyridine unit is fundamental for potent, non-selective NOS inhibition.

  • The 6-Position : This position on the pyridine ring is the most tolerant to substitution and provides the primary handle for optimization.[7] Introducing alkyl groups at this position can significantly improve both potency and selectivity for iNOS over other isoforms like eNOS and nNOS.[7]

  • Substituent Effects : The nature of the substituent at the 6-position is critical. For instance, converting a hydroxyl group to a fluorine atom can maintain or enhance potency, while an ether linkage (methoxy or fluoroethoxy) can render the compound inactive, suggesting a strong electronic effect.[7]

Data Presentation: SAR of 6-Substituted 2-Amino-4-methylpyridine Analogues

The following table summarizes the inhibitory activity of several key analogues against iNOS, eNOS, and nNOS, as reported in the literature. This data quantitatively demonstrates the principles of the SAR discussed above.

Compound6-Position SubstituentiNOS IC₅₀ (nM)eNOS IC₅₀ (nM)nNOS IC₅₀ (nM)Selectivity (iNOS vs eNOS)
1 -HPotent (unspecified)Non-selectiveNon-selective~1x
2 -CH(CH₃)₂28---
9 -CH(F)CH₃29>10,0001,000>345x
16 -CH(OH)CH₃1,480---
18 -(CH₂)₃F16470150~30x
20 -(CH₂)₄F1101,600330~15x
Data synthesized from Zhou et al., J. Med. Chem. 2009.[7]

Experimental Protocols

The following protocols are derived from established literature procedures and provide a practical guide for the synthesis and modification of molecules based on the 2-amino-4-methylpyridine scaffold.[7]

Protocol 1: Deprotection of a 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine Derivative

In many synthetic routes, the 2-amino group must be protected to allow for selective modification at other positions (e.g., the 6-position). The 2,5-dimethylpyrrole group is a common protecting group. This protocol details its removal to liberate the free 2-amino-4-methylpyridine core.

Rationale : This deprotection is achieved by refluxing with hydroxylamine hydrochloride. The reaction mechanism involves the cleavage of the pyrrole ring system, which is facilitated by heat and the nucleophilic nature of hydroxylamine, leaving the desired primary amine on the pyridine ring. A mixed solvent system of ethanol and water is used to ensure solubility of both the organic substrate and the inorganic reagent.

Step-by-Step Procedure :

  • Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected pyridine derivative (e.g., 6-(2-fluoropropyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine, 1.0 eq).

  • Reagents : Add hydroxylamine hydrochloride (NH₂OH·HCl, ~35 eq), followed by ethanol (e.g., 25 mL) and water (e.g., 12.5 mL) to create a 2:1 ethanol/water solution.

  • Reaction : Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up : Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid until the solution is basic.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) or ethyl acetate (3 x volume of aqueous layer).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

Protocol 2: Radiosynthesis of a PET Tracer ([¹⁸F]9)

This protocol outlines the synthesis of a Positron Emission Tomography (PET) tracer, a sophisticated application relevant to preclinical and clinical imaging. The example, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9), is used to visualize iNOS expression in vivo.[7]

Rationale : The synthesis involves a two-step process. First, a nucleophilic substitution reaction where radioactive [¹⁸F]fluoride displaces a leaving group (mesylate) on a protected precursor. This is followed by an acid-mediated deprotection of the amino group. HPLC is required to purify the final radiolabeled tracer to a high chemical and radiochemical purity suitable for injection.

G A Mesylate Precursor (Protected Amine) C Nucleophilic Substitution A->C B [¹⁸F]Fluoride (from Cyclotron) B->C D [¹⁸F]-Labeled Intermediate (Protected) C->D 10-20% Incorporation E Acid Deprotection (1 N HCl) D->E F Crude [¹⁸F]9 Product E->F G Reverse-Phase HPLC Purification F->G H Pure [¹⁸F]9 PET Tracer (for In Vivo Imaging) G->H >99% Radiochemical Purity

Sources

Method

Application Notes and Protocols: Preparation of 2-Methylpyridin-4-amine Hydrochloride Stock Solutions in DMSO

Abstract This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of 2-Methylpyridin-4-amine hydrochloride stock solutions in dimethyl sulfoxide (DMSO). Tailore...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of 2-Methylpyridin-4-amine hydrochloride stock solutions in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this guide emphasizes the critical importance of procedural accuracy to ensure the integrity, stability, and reliability of experimental results. By explaining the causality behind each step, this protocol aims to empower users to produce high-quality, validated stock solutions for a wide range of research applications.

Introduction: The Criticality of Proper Stock Solution Preparation

In drug discovery and development, the accuracy and reproducibility of in vitro and in vivo assays are paramount. The integrity of the chemical compounds used in these assays begins with the proper preparation and storage of stock solutions. 2-Methylpyridin-4-amine, a synthetic organic compound, and its hydrochloride salt are utilized in various research contexts, including as building blocks in medicinal chemistry.[1] The hydrochloride form often enhances solubility and stability.

Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds. However, its hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—presents a significant challenge.[2][3] Water absorption can alter the physicochemical properties of DMSO, potentially leading to compound precipitation, degradation, and ultimately, inaccurate concentrations in experimental assays.[2][4] This is a critical consideration as even brief exposure to ambient air can lead to a notable increase in water content.[2]

This application note provides a robust protocol for the preparation of 2-Methylpyridin-4-amine hydrochloride stock solutions in DMSO, with a focus on mitigating the challenges associated with the hygroscopicity of both the compound and the solvent.[5] It further details essential quality control measures to validate the concentration and integrity of the prepared solutions.

Materials and Reagents

To ensure the highest quality of stock solutions, it is imperative to use high-purity reagents and calibrated equipment.

Material/ReagentSpecificationRationale for Specification
2-Methylpyridin-4-amine hydrochloride≥98% purityHigh purity minimizes the presence of contaminants that could interfere with experimental results.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9% purityThe use of anhydrous DMSO is critical to minimize water content, which can negatively impact compound solubility and stability.[2]
Analytical BalanceCalibrated, with a readability of at least 0.1 mgAccurate weighing is fundamental to achieving the target concentration. Regular calibration ensures accuracy.[6]
Glass VialsAmber or clear glass with PTFE-lined capsGlass is non-reactive and impermeable to air and moisture, preserving the integrity of the DMSO solution.[7] Amber glass protects light-sensitive compounds. PTFE-lined caps provide a superior seal against moisture ingress.
PipettesCalibrated, variable volumeEnsures accurate dispensing of DMSO.
Vortex MixerStandard laboratory modelProvides efficient and consistent mixing to ensure complete dissolution.
Sonicator (optional)Bath or probe sonicatorCan be used to aid in the dissolution of compounds that are difficult to solubilize.[8]
Desiccator or Dry BoxContaining an active desiccantProvides a low-humidity environment for storing the solid compound and preparing solutions to minimize water absorption.[2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 2-Methylpyridin-4-amine hydrochloride. The principles can be adapted for other concentrations.

Pre-Preparation and Calculations
  • Equilibration of Compound: Before opening, allow the container of 2-Methylpyridin-4-amine hydrochloride to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Calculation of Required Mass: The molecular weight of 2-Methylpyridin-4-amine hydrochloride (C₆H₉ClN₂) is approximately 144.60 g/mol . To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of a 10 mM solution: Mass (mg) = 1 mL × 10 mmol/L × 144.60 g/mol / 1000 = 1.446 mg

Step-by-Step Dissolution Procedure
  • Weighing: In a low-humidity environment (preferably inside a chemical fume hood or a glove box with a controlled atmosphere), accurately weigh the calculated mass of 2-Methylpyridin-4-amine hydrochloride into a sterile, appropriately sized glass vial.[9]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. It is recommended to use a fresh, unopened bottle of anhydrous DMSO to ensure minimal water content.[2]

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 2 minutes.[8] Visually inspect the solution to ensure that all solid material has dissolved.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can be employed.[2][9] Alternatively, brief sonication in a water bath can aid dissolution.[8] Ensure the vial cap is tightly sealed during these steps.

  • Final Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

Quality Control and Validation

A self-validating protocol requires empirical verification of the prepared stock solution's identity and concentration.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for verifying the chemical structure of a compound.[10][11]

  • Procedure: A small aliquot of the prepared stock solution can be diluted with a deuterated solvent (e.g., DMSO-d6) and analyzed by ¹H NMR.

  • Acceptance Criteria: The resulting spectrum should be compared to a reference spectrum of 2-Methylpyridin-4-amine hydrochloride. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.[12][13][14]

Concentration and Purity Verification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the concentration and assessing the purity of a compound in solution.[15]

  • Method Development: A suitable reversed-phase HPLC method should be developed. This typically involves selecting an appropriate C18 column and optimizing the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve good peak shape and resolution.[16]

  • Calibration Curve: Prepare a series of calibration standards of 2-Methylpyridin-4-amine hydrochloride of known concentrations.

  • Analysis: Inject the prepared stock solution and the calibration standards into the HPLC system.

  • Quantification: The concentration of the stock solution can be determined by comparing its peak area to the calibration curve.[17]

  • Purity Assessment: The purity of the compound can be estimated by the relative area of the main peak compared to any impurity peaks.

Storage and Handling

Proper storage is crucial to maintain the stability and integrity of the DMSO stock solution over time.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down potential degradation processes.[2]
Aliquoting Store in small, single-use aliquotsThis minimizes the number of freeze-thaw cycles, which can promote compound precipitation, especially if the DMSO has absorbed water.[2][18] It also reduces the frequency of exposing the main stock to atmospheric moisture.
Light Exposure Store in the dark (e.g., in a freezer box within a freezer)Protects the compound from potential light-induced degradation.[19]
Container Sealing Ensure caps are tightly sealedPrevents evaporation of DMSO and absorption of atmospheric moisture.[7][20]

Workflow and Decision-Making Diagram

The following diagram illustrates the key steps and decision points in the preparation and validation of 2-Methylpyridin-4-amine hydrochloride stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage start Start: Define Target Concentration calc Calculate Required Mass of Compound start->calc weigh Weigh Compound in Low-Humidity Environment calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution aid_dissolution Apply Gentle Heat (37°C) or Sonication check_dissolution->aid_dissolution No prep_complete Preparation Complete check_dissolution->prep_complete Yes aid_dissolution->dissolve qc_start Take Aliquot for QC prep_complete->qc_start nmr NMR: Confirm Identity qc_start->nmr hplc HPLC: Verify Concentration & Purity nmr->hplc qc_pass QC Passed hplc->qc_pass qc_fail QC Failed: Discard or Re-evaluate qc_pass->qc_fail No aliquot Aliquot into Single-Use Vials qc_pass->aliquot Yes store Store at -20°C or -80°C, Protected from Light aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation, quality control, and storage of 2-Methylpyridin-4-amine hydrochloride stock solutions in DMSO.

References

  • AiFChem. (2025, October 21). 856974-20-4 | 2-Methylpyrimidin-4-amine hydrochloride.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • DMSO Store. (2024, April 3). How to Store DMSO Safely: Glass vs BPA-Free Plastic.
  • DMSO Blog. (2025, May 23). How to store 99.9% DMSO properly?
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Element. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy in Pharmaceutical Analysis.
  • DMSO Store. (n.d.). Product Care and Storage.
  • BLD Pharm. (n.d.). 856974-20-4|2-Methylpyrimidin-4-amine hydrochloride.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • MDPI. (2022, June 7). Deep Learning-Based Method for Compound Identification in NMR Spectra of Mixtures.
  • PubMed. (2005, September 15). In situ DMSO hydration measurements of HTS compound libraries.
  • Sketchy MCAT. (2023, December 8). NMR Spectroscopy: Unveiling Compound Structure (Full Lesson).
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Deskera. (2023, February 26). Best Practices for Chemical Manufacturing Quality Control.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99%.
  • QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.
  • AChemBlock. (2026, March 26). 2-methylpyrimidin-4-amine 95%.
  • Benchchem. (n.d.). Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO.
  • Gajpati Industries. (2025, July 28). Quality Control in Chemical Manufacturing: Our Testing Protocols Explained.
  • Elchemy. (2024, August 29). 5 Quality Control Tools to Optimize Chemical Testing & Production.
  • Frontier Specialty Chemicals. (n.d.). 2-(Aminomethyl)-4-methylpyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99%.
  • PubChem - NIH. (n.d.). 2-Methylpyrimidin-4-amine.
  • MCE. (n.d.). Compound Handling Instructions.
  • Welch Materials. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine.
  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chrom Tech, Inc. (2025, October 16). HPLC Chromatography Solutions Guide.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Waters Corporation. (n.d.). How to Read HPLC Chromatograms.
  • JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Chem-Impex. (n.d.). (4-Methyl-2-pyridyl)methylamine hydrochloride.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylpyridine, 98%.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

Sources

Application

Application Note: A Robust RP-HPLC Method for the Analysis of 2-Methylpyridin-4-amine Hydrochloride

Abstract This application note provides a comprehensive and detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methylpyridin-4-amine hydrochloride. This compound, often used as a pharmaceutical intermediate, is a polar aromatic amine, presenting unique challenges for chromatographic analysis, such as poor retention and peak tailing on conventional columns.[1][2][3] This guide details a systematic approach, from understanding the analyte's physicochemical properties to a phase-appropriate validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[4][5] The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: Analyte Properties & Chromatographic Challenges

2-Methylpyridin-4-amine hydrochloride is the salt form of 2-amino-4-methylpyridine (also known as 4-amino-2-picoline). Understanding its chemical nature is the cornerstone of effective HPLC method development.

Physicochemical Properties: The molecule is a small, polar base, freely soluble in aqueous solutions and lower alcohols.[1][6][7] The pyridine nitrogen has an estimated pKa in the range of 5.2-6.0, meaning the molecule will be positively charged (protonated) in acidic conditions.[8] This property is critical for controlling its retention and peak shape in RP-HPLC.

PropertyValue / StructureSource
Chemical Structure Chemical structure of 2-Amino-4-methylpyridineIUPHAR/BPS[9]
Molecular Formula C₆H₈N₂ (Free Base) C₆H₉ClN₂ (HCl Salt)Sigma-Aldrich[7]
Molecular Weight 108.14 g/mol (Free Base) ~145.59 g/mol (HCl Salt)Sigma-Aldrich[7], BLD Pharm[10]
Key Synonyms 4-Amino-2-picolineThermo Scientific[1]
Solubility Freely soluble in water and lower alcohols.Sigma-Aldrich[7]
Estimated pKa ~5.2 - 6.0 (for pyridine ring)HELIX Chromatography[8]

Chromatographic Challenges:

  • Poor Retention: Due to its high polarity, the analyte has weak hydrophobic interactions with traditional non-polar stationary phases (like C18), leading to early elution, often near the solvent front.

  • Peak Tailing: As a basic compound, the protonated amine can interact ionically with deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column. This secondary interaction causes significant peak tailing, compromising peak symmetry, resolution, and accuracy.

Method Development Strategy: A Rationale-Driven Approach

A successful method is built on a logical strategy that directly addresses the challenges posed by the analyte. The workflow below outlines the systematic process from initial screening to a finalized method.

MethodDevelopmentWorkflow cluster_2 Key Optimization Parameters A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Parameter Selection A->B C Column & Mobile Phase Screening (C18, Phenyl; ACN vs. MeOH) B->C Define starting points D Parameter Optimization C->D Identify promising conditions E Final Method Selection D->E Refine for performance Opt1 Buffer pH D->Opt1 Opt2 Gradient Slope D->Opt2 Opt3 Temperature D->Opt3 Opt4 Flow Rate D->Opt4 F Validated Analytical Method E->F Proceed to validation ValidationWorkflow Start Final Optimized Method Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (pH, Flow, Temp) Start->Robustness LOD_LOQ LOD & LOQ Start->LOD_LOQ Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated LOD_LOQ->Validated

Sources

Method

Application Notes and Protocols for 2-Methylpyridin-4-amine Hydrochloride in Transition Metal Catalysis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methylpyridin-4-amine hydrochloride as a versatile ligand in transit...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methylpyridin-4-amine hydrochloride as a versatile ligand in transition metal-catalyzed reactions. This document offers insights into the synthesis of relevant metal complexes and detailed protocols for their application in key organic transformations, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Merits of 2-Methylpyridin-4-amine as a Ligand

2-Methylpyridin-4-amine, a substituted pyridine derivative, has emerged as a compelling ligand in transition metal catalysis. Its hydrochloride salt is a stable, crystalline solid that is readily available. The ligand framework offers a unique combination of electronic and steric properties that can be harnessed to modulate the reactivity and selectivity of a metal center.

The pyridine nitrogen atom provides a strong σ-donating site for coordination to a transition metal. The 4-amino group, being an electron-donating group, increases the electron density on the pyridine ring, which can influence the electronic properties of the metal center upon coordination. This can be particularly advantageous in catalytic cycles where oxidative addition is a key step. The methyl group at the 2-position provides a degree of steric hindrance that can influence the coordination geometry around the metal and the selectivity of the catalytic reaction.

The hydrochloride form of the ligand implies that the pyridine nitrogen is protonated.[1][2] This acidic proton can play a role in the in situ generation of the active catalyst, potentially influencing the ligand exchange and complex formation steps. In many protocols, the ligand is used directly in its hydrochloride form, with the base in the reaction mixture facilitating its deprotonation and coordination to the metal center.

Synthesis of Transition Metal Complexes

The preparation of transition metal complexes with 2-Methylpyridin-4-amine can be achieved through straightforward synthetic routes. The following protocols are illustrative examples for the synthesis of copper(II) and cobalt(II) complexes.

Protocol: Synthesis of a Copper(II)-2-Methylpyridin-4-amine Complex

This protocol is adapted from the synthesis of related copper(II)-aminopyridine complexes.[3][4][5]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2-Methylpyridin-4-amine hydrochloride

  • Methanol

  • Triethylamine (or another suitable base)

Procedure:

  • Dissolve 2-Methylpyridin-4-amine hydrochloride (2 equivalents) in methanol in a round-bottom flask.

  • Add triethylamine (2 equivalents) to the solution to neutralize the hydrochloride and deprotonate the pyridine nitrogen. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimal amount of methanol.

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or gently heated (e.g., to 40-50 °C) for 1-2 hours to drive the reaction to completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • The resulting complex can be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis.

Protocol: Synthesis of a Cobalt(II)-2-Methylpyridin-4-amine Complex

This protocol is based on the general synthesis of cobalt(II) complexes with aminopyridine ligands.[6]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • 2-Methylpyridin-4-amine hydrochloride

  • Ethanol

  • Sodium hydroxide (or another suitable base)

Procedure:

  • Prepare a solution of 2-Methylpyridin-4-amine hydrochloride (2 equivalents) in ethanol.

  • Add a stoichiometric amount of a solution of sodium hydroxide in ethanol to neutralize the hydrochloride. A precipitate of sodium chloride may form.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 equivalent) in ethanol.

  • Add the cobalt(II) chloride solution dropwise to the ligand solution while stirring.

  • The reaction mixture is typically stirred at room temperature for several hours or gently refluxed to ensure complete complexation.

  • If a precipitate of NaCl is present, it can be removed by filtration.

  • The volume of the filtrate is then reduced under reduced pressure to induce crystallization of the cobalt complex.

  • The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

  • Characterization can be performed using methods such as X-ray crystallography, magnetic susceptibility measurements, and spectroscopic techniques.

Applications in Catalysis

Complexes of 2-Methylpyridin-4-amine are effective in a range of catalytic transformations. The following sections provide detailed protocols for selected applications. In many instances, the active catalyst is generated in situ from a metal precursor and the ligand.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. Aminopyridine ligands can enhance the activity of palladium catalysts in these transformations.[4][7][8][9]

Rationale for Ligand Choice: The electron-donating nature of the 4-amino group can facilitate the oxidative addition step of the catalytic cycle by increasing the electron density at the palladium center. The pyridine nitrogen provides a stable coordination site.

Protocol:

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Methylpyridin-4-amine hydrochloride (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 v/v), degassed (5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, 2-Methylpyridin-4-amine hydrochloride, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Fig. 1: Suzuki-Miyaura Catalytic Cycle
Iron-Catalyzed Oxidation of Secondary Alcohols

Iron complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of iron. Aminopyridine ligands can stabilize iron centers and promote their catalytic activity in the oxidation of alcohols to ketones.[6][10][11]

Rationale for Ligand Choice: The nitrogen donor atoms of the aminopyridine ligand can form a stable complex with the iron center, preventing catalyst degradation and promoting a defined coordination environment for the oxidation reaction.

Protocol:

Materials:

  • Secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) (5 mol%)

  • 2-Methylpyridin-4-amine hydrochloride (10 mol%)

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol, iron(II) chloride tetrahydrate, and 2-Methylpyridin-4-amine hydrochloride in acetonitrile.

  • Stir the mixture at room temperature for 10 minutes to allow for complex formation.

  • Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of 15-20 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Workflow Visualization:

Fig. 2: Workflow for Fe-Catalyzed Alcohol Oxidation
Copper-Catalyzed Henry (Nitroaldol) Reaction

The Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Copper complexes of aminopyridine ligands have been shown to catalyze this reaction effectively.[12][13][14][15]

Rationale for Ligand Choice: The copper(II) center acts as a Lewis acid to activate the aldehyde, while the aminopyridine ligand modulates the metal's reactivity and can influence the stereochemical outcome of the reaction.

Protocol:

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Nitroalkane (e.g., nitromethane) (2.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

  • 2-Methylpyridin-4-amine hydrochloride (10 mol%)

  • Triethylamine (1.5 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add copper(II) acetate monohydrate and 2-Methylpyridin-4-amine hydrochloride.

  • Add ethanol and stir the mixture for 15-30 minutes at room temperature to form the catalyst complex.

  • Add the aldehyde, nitroalkane, and triethylamine to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue can be purified directly by flash column chromatography on silica gel to afford the β-nitro alcohol product.

Data Presentation

The following table summarizes representative data for catalytic reactions where aminopyridine ligands have been employed, providing a baseline for expected performance. Note that direct quantitative data for 2-Methylpyridin-4-amine hydrochloride as a ligand is limited in the literature, and these values are drawn from studies on closely related aminopyridine systems.

Reaction TypeMetalLigandSubstrate 1Substrate 2Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd2-Aminopyrimidine-4,6-diolIodobenzenePhenylboronic acid0.0001K₂CO₃H₂O/THF1002>95[4]
C,N-CouplingPdRuPhos3-Bromo-2-aminopyridineMorpholine2LiHMDSToluene1001683[16]
Henry ReactionCuChiral aminopyridineBenzaldehydeNitromethane10NaOAcCH₂Cl₂/THFRT24High[12]
Alcohol OxidationFeα-iminopyridine1-Phenylethanolt-BuOOH3-AcetonitrileRT4up to 91[6]

Conclusion

2-Methylpyridin-4-amine hydrochloride is a readily accessible and effective ligand for a variety of transition metal-catalyzed reactions. Its electronic and steric properties can be leveraged to achieve high catalytic activity in cross-coupling, oxidation, and carbon-carbon bond-forming reactions. The protocols provided herein serve as a starting point for the exploration of this versatile ligand in synthetic chemistry. Further optimization of reaction conditions may be necessary for specific substrates and transformations.

References

  • Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(6), 1534–1537. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(6), 1534–1537. [Link]

  • Ghosh, A., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 4(26), 22007–22018. [Link]

  • Khan, M. A., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3105. [Link]

  • Wang, D., et al. (2009). Amines as the ligands for palladium-catalyzed coupling reactions. Tetrahedron, 65(26), 5037-5042. [Link]

  • Snyder, S. A., et al. (2010). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society, 132(40), 14303–14314. [Link]

  • Garg, N. K., & Szostak, M. (2017). Mechanistic Study of Suzuki-Miyaura Cross-Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Journal of the American Chemical Society, 139(42), 14908–14919. [Link]

  • Gusev, D. G., et al. (2016). Synthesis and catalytic activity of ruthenium(II) complexes containing pyridine-based tridentate triamines (NNN') and pyridine carboxylate ligands (NO). Journal of Organometallic Chemistry, 822, 132-139. [Link]

  • Onen, A., et al. (2019). Ruthenium(II) complexes with pyridine-based Schiff base ligands: Synthesis, structural characterization and catalytic hydrogenation of ketones. Journal of Molecular Structure, 1179, 63-70. [Link]

  • Al-Masri, M. A., et al. (2017). Synthesis of palladium-bidentate complex and its application in Sonogashira and Suzuki coupling reactions. Journal of Organometallic Chemistry, 830, 65-71. [Link]

  • Rajeswari, R., et al. (2025). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Acta Crystallographica Section E: Crystallographic Communications, E81(11), 1189-1194. [Link]

  • Plenio, H., & Fleck, T. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]

  • Felpin, F.-X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]

  • Gryz, M., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(21), 7296. [Link]

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Plenio, H., & Fleck, T. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]

  • Thomas, C. M., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 502, 119339. [Link]

  • Colacot, T. J. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 5(1), 26-43. [Link]

  • Moodley, K., et al. (2016). Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands. Dalton Transactions, 45(2), 579-588. [Link]

  • Bautz, J., et al. (2007). New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones. Dalton Transactions, (37), 4216-4223. [Link]

  • Ghosh, A., et al. (2019). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 4(26), 22007–22018. [Link]

  • Bäckvall, J.-E., et al. (2020). Iron(II)‐Catalyzed Biomimetic Aerobic Oxidation of Alcohols. Angewandte Chemie International Edition, 59(14), 5403-5407. [Link]

  • Gladiali, S., et al. (2000). Ruthenium(II) Complexes Containing Optically Active Hemilabile P,N,O-Tridentate Ligands. Synthesis and Evaluation in Catalytic Asymmetric Transfer Hydrogenation of Acetophenone by Propan-2-ol. Organometallics, 19(22), 4506–4514. [Link]

  • Chirik, P. J., et al. (2011). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Journal of the American Chemical Society, 133(42), 16938–16941. [Link]

  • Tetour, D., et al. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 147. [Link]

  • Eltayeb, M. A. Z., & Modawe, N. M. (2013). The Preparation of Iron(II) Complex from Iron(III) Chloride, under Aerobic Conditions. Advances in Analytical Chemistry, 3(4), 41-47. [Link]

  • Palacios, F., et al. (2016). Copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-thione derivatives for asymmetric Henry reactions. Tetrahedron: Asymmetry, 27(14-15), 655-662. [Link]

  • Dou, X., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(5), 1910-1914. [Link]

  • Amedjkouh, M., et al. (2015). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. Molecules, 20(4), 6333-6345. [Link]

  • Weisenburger, G. A., et al. (2000). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Inorganica Chimica Acta, 300-302, 974-981. [Link]

  • Andreeva, V. D., et al. (2013). Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. Bulgarian Chemical Communications, 45(B), 103-108. [Link]

  • Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (39), 4064-4066. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Clot, E., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. Angewandte Chemie International Edition, 61(1), e202111815. [Link]

  • Khan, M. A., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3105. [Link]

  • Joule, J. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 156-167. [Link]

  • Faraci, W. S., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 119(6), 1101–1108. [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. [Link]

  • Rajeswari, R., et al. (2025). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Acta Crystallographica Section E: Crystallographic Communications, E81(11), 1189-1194. [Link]

  • Bäckvall, J.-E., et al. (2020). Iron(II)‐Catalyzed Biomimetic Aerobic Oxidation of Alcohols. Angewandte Chemie International Edition, 59(14), 5403-5407. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 2-Methylpyridin-4-amine Hydrochloride for PROTAC® Synthesis

Abstract Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The design and synthesis of these heterobifunctional molecules—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—is a complex process where every component plays a critical role.[1][2] The linker, in particular, is not merely a spacer but a key determinant of the physicochemical properties and biological activity of the final PROTAC.[1] This guide provides a detailed technical overview and actionable protocols for the functionalization of 2-Methylpyridin-4-amine hydrochloride, a versatile heterocyclic building block for incorporation into PROTAC linkers. The introduction of rigid, nitrogen-containing heterocycles like pyridine into the linker can enhance aqueous solubility, improve metabolic stability, and optimize the spatial orientation required for efficient ternary complex formation.[3][4][5]

Introduction: The Role of Heterocyclic Linkers in PROTAC Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[][7] While early PROTAC design often featured flexible alkyl or polyethylene glycol (PEG) chains, the field is increasingly recognizing the advantages of incorporating more rigid and structurally defined motifs within the linker.[3][4][]

Nitrogen-containing heterocycles are particularly valuable in this context. Their inclusion can:

  • Improve Physicochemical Properties: Basic nitrogen atoms can be protonated at physiological pH, enhancing the aqueous solubility of often-lipophilic PROTAC molecules.[5]

  • Enhance Metabolic Stability: Heterocyclic rings are generally more resistant to metabolic degradation compared to linear alkyl chains.[5]

  • Provide Defined Exit Vectors: The rigid structure of rings like pyridine offers precise, predictable points of attachment ("exit vectors") for connecting to the POI and E3 ligase ligands, which is crucial for optimizing ternary complex formation.[8]

  • Modulate Ternary Complex Stability: Aromatic linkers can participate in favorable π-π stacking interactions, potentially increasing the stability of the PROTAC-POI-E3 ligase ternary complex.[]

The 2-Methylpyridin-4-amine scaffold is an exemplary building block for these purposes, offering a primary amine for straightforward functionalization and a methyl group that can be used for further modification or to subtly influence the molecule's conformation.

Overview of 2-Methylpyridin-4-amine Hydrochloride

Before delving into synthetic protocols, it is essential to understand the properties of the starting material.

PropertyDescription
Structure A pyridine ring substituted with a methyl group at position 2 and an amino group at position 4.
Form Typically supplied as a hydrochloride (HCl) salt to improve stability and handling. The HCl salt is a solid.
Reactivity The primary reactive site is the exocyclic amine at the 4-position, which is a strong nucleophile. The pyridine ring nitrogen is less basic due to resonance delocalization.
Handling As a hydrochloride salt, the amine is protonated. Before reaction, it must be neutralized to the free base form using a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) in situ. It is classified as a toxic solid and should be handled with appropriate personal protective equipment (PPE).[10]
Diagram: Structure and Neutralization

This diagram illustrates the conversion of the inactive hydrochloride salt to the reactive free base, a necessary first step for functionalization.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Reactive Intermediate start_mol 2-Methylpyridin-4-amine HCl (Salt Form, Inactive) free_base 2-Methylpyridin-4-amine (Free Base, Nucleophilic) start_mol->free_base Neutralization (in situ) base Non-nucleophilic Base (e.g., DIPEA, Et3N)

Caption: Neutralization of 2-Methylpyridin-4-amine Hydrochloride.

Core Functionalization Strategy: Amide Bond Formation

The most direct and widely used method for incorporating the 2-methylpyridin-4-amine moiety into a PROTAC linker is through the formation of a stable amide bond. This involves coupling the nucleophilic 4-amino group with a carboxylic acid. This reaction is a cornerstone of medicinal chemistry and can be achieved with high efficiency using modern coupling reagents.[11][12]

Key Components for Amide Coupling:
  • Amine: 2-Methylpyridin-4-amine (generated in situ from the HCl salt).

  • Carboxylic Acid: This component will typically be part of the linker, which is pre-functionalized with a terminal carboxyl group.

  • Coupling Reagent: A reagent that activates the carboxylic acid to facilitate attack by the amine.

  • Base: A non-nucleophilic base to neutralize the HCl salt and scavenge the acid produced during the reaction.

Table: Common Amide Coupling Reagents
ReagentFull NameAdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, fast reaction times, low racemization.[11]Higher cost.
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideWater-soluble byproducts, easy to remove during workup.Often used with an additive like HOBt to improve efficiency and suppress side reactions.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCost-effective, DIC byproduct (diisopropylurea) is soluble in organic solvents. HOBt minimizes racemization.HOBt has safety concerns (explosive potential when dry).

Detailed Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of 2-Methylpyridin-4-amine hydrochloride with a generic linker-carboxylic acid, a common step in constructing a PROTAC molecule.

Diagram: Amide Coupling Workflow

G start_amine 2-Methylpyridin-4-amine HCl (1.0 eq) reaction Stir at RT 2-12 h (Monitor by TLC/LC-MS) start_amine->reaction start_acid Linker-COOH (1.1 eq) start_acid->reaction reagents HATU (1.2 eq) DIPEA (3.0 eq) Anhydrous DMF reagents->reaction workup Aqueous Workup (e.g., H2O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Functionalized Product (Amide-linked Pyridine) purification->product

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • 2-Methylpyridin-4-amine hydrochloride (1.0 equivalent)

  • Linker-Carboxylic Acid (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Linker-Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • In a separate vial, suspend 2-Methylpyridin-4-amine hydrochloride (1.0 eq) in a small amount of anhydrous DMF.

  • Add DIPEA (3.0 eq) to the flask containing the activated acid, followed immediately by the suspension of the aminopyridine. The 3 equivalents of base are crucial: ~1 eq to neutralize the HCl salt, ~1 eq to neutralize the HCl generated from the coupling, and ~1 eq to facilitate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes residual DMF, HATU byproducts, and unreacted acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Advanced Strategies and Considerations

Orthogonal Protecting Group Strategy

In a multi-step PROTAC synthesis, it is often necessary to use protecting groups to mask reactive functionalities and prevent unwanted side reactions.[13][14] For instance, if the linker contains another reactive group (e.g., a hydroxyl or a second amine), it must be protected.

A common strategy involves using an acid-labile Boc (tert-butoxycarbonyl) group on one end of a linker and performing the amide coupling as described above. The Boc group can then be removed under acidic conditions to reveal a new reactive handle for conjugation to the second ligand (e.g., the POI-binding moiety).[14]

Diagram: Orthogonal Synthesis Workflow

G step1 Step 1: Amide Coupling (Protocol 1) intermediate Protected Intermediate (Pyridine-Linker-Boc) step1->intermediate step2 Step 2: Deprotection (e.g., TFA in DCM) intermediate->step2 activated_linker Activated Linker (Pyridine-Linker-NH2) step2->activated_linker step3 Step 3: Final Coupling (to POI or E3 Ligand) activated_linker->step3 protac Final PROTAC Molecule step3->protac

Caption: Multi-step PROTAC synthesis using a protecting group strategy.

Functionalization of the 2-Methyl Group

While less common, the methyl group at the 2-position can also be functionalized. This typically requires stronger conditions, such as deprotonation with a strong base (e.g., n-butyllithium) to form a carbanion, followed by reaction with an electrophile.[15] This approach can be used to introduce different linker attachment points or to further modify the scaffold, but care must be taken to avoid competing reactions on the pyridine ring or with other functional groups. This advanced strategy is typically reserved for cases where functionalization at the 4-amino position is not desired or sterically hindered.

Conclusion and Future Perspectives

2-Methylpyridin-4-amine hydrochloride is a valuable and synthetically tractable building block for the construction of advanced PROTACs. Its primary amine allows for robust and predictable functionalization via standard amide coupling protocols, introducing a rigid, solubility-enhancing heterocyclic motif into the linker structure. By understanding the reactivity of this scaffold and employing sound synthetic strategies, including orthogonal protection and standard coupling conditions, researchers can efficiently generate diverse libraries of pyridine-containing PROTACs.[16] The continued exploration of such building blocks is critical for advancing the design of next-generation protein degraders with optimized efficacy and drug-like properties.[3][17]

References

  • Li, Y., Qu, J., Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., Qu, J., Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Semantic Scholar. Available at: [Link]

  • Desantis, J., Mammoli, A., Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

  • Li, Y., Qu, J., Cao, X., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. ResearchGate. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Ciulli, A., et al. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC. Available at: [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • University of Nairobi. (n.d.). Protection of functional groups plays an important role in multistep organic synthesis. Available at: [Link]

  • Pal, M., et al. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • PMC. (2025). Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation. Available at: [Link]

  • Theranostics. (2025). Development of dual aptamers-functionalized c-MET PROTAC degraders for targeted therapy of osteosarcoma. Available at: [Link]

  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • MDPI. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Available at: [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

Sources

Method

In vivo dosing protocols for 2-Methylpyridin-4-amine hydrochloride

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-Methylpyridin-4-amine Hydrochloride Introduction & Scientific Context 2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-methylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 2-Methylpyridin-4-amine Hydrochloride

Introduction & Scientific Context

2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-methylpyridine HCl) is a highly versatile aminopyridine building block. While rarely dosed as a standalone therapeutic, it serves as a critical pharmacophore in fragment-based drug discovery (FBDD). It forms the core of numerous highly potent small-molecule inhibitors, including 1[1],2[2], and3[3].

Dosing the unmodified fragment in vivo is a standard procedure during lead optimization. It allows researchers to establish baseline pharmacokinetic (PK) parameters, assess intrinsic clearance, and evaluate blood-brain barrier (BBB) penetrance before undertaking complex structural elaboration.

Physicochemical Rationale & Formulation Strategy

Causality in Formulation: The choice of the hydrochloride salt over the free base is deliberate. Protonation of the pyridine nitrogen (pKa ~ 6.8) significantly enhances the aqueous solubility and dissolution rate of the compound in the gastrointestinal tract. This minimizes absorption variability during oral (PO) dosing.

For comparative PK/PD studies against its highly lipophilic downstream derivatives, a standardized vehicle of4 is frequently employed[4]. MC acts as a viscosity-modifying suspending agent, while Tween-80 serves as a non-ionic surfactant to prevent particle agglomeration. Even though the HCl salt itself is water-soluble, maintaining a consistent vehicle across the fragment-to-lead pipeline is crucial to ensure that observed differences in bioavailability are driven by the molecule's intrinsic properties, not the formulation.

Experimental Protocols: In Vivo Administration (Murine Model)

Self-Validating System: To ensure data integrity, every dosing cohort must include a vehicle-only control group to establish baseline endogenous biomarker levels (e.g., pSTAT5 or pAkt). Additionally, a mass-balance check must be performed by comparing the formulated dose concentration (via LC-MS/MS) against the theoretical target concentration prior to administration.

Step 1: Animal Preparation & Fasting

  • Action: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. Water remains available ad libitum.

  • Causality: Fasting reduces variability in gastric emptying rates and minimizes potential food-drug interactions, ensuring the absorption profile accurately reflects the intrinsic permeability of the 2-methylpyridin-4-amine core.

Step 2: Intravenous (IV) Administration (Baseline Clearance)

  • Formulation: Dissolve the compound in sterile 0.9% saline. Filter through a 0.22 µm PTFE syringe filter.

  • Action: Administer a 1–5 mg/kg dose via lateral tail vein injection using a 27G needle. The dosing volume should not exceed 5 mL/kg.

  • Causality: IV administration bypasses first-pass metabolism, allowing for the precise calculation of systemic clearance (Cl) and volume of distribution (Vd), which are absolute prerequisites for calculating oral bioavailability (F%).

Step 3: Per Os (PO) Oral Gavage (Bioavailability Assessment)

  • Formulation: Suspend in 0.5% MC / 0.2% Tween-80.

  • Action: Administer a 10–25 mg/kg dose using a bulb-tipped gastric gavage needle (20G). Dosing volume should be standardized at 10 mL/kg.

  • Causality: The bulb tip prevents esophageal trauma. Delivering the dose directly into the stomach ensures the entire volume is subjected to the gastric pH environment, testing the dissolution advantage of the HCl salt.

Bioanalytical Workflow

  • Action: Collect blood samples (~50 µL) via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 3,000 x g for 10 min at 4°C to isolate plasma.

  • Action: Euthanize a subset of animals at Tmax (typically 1-2 h) to harvest brain and tumor tissues. Snap-freeze on dry ice.

  • Causality: Immediate chilling and centrifugation halt enzymatic degradation of the compound in the blood. Snap-freezing tissues preserves phosphorylated downstream targets (e.g., pSTAT5) for PD biomarker assays, preventing post-mortem phosphatase activity.

Data Presentation: Pharmacokinetic Profiling

The following table summarizes the expected baseline PK parameters for the 2-methylpyridin-4-amine fragment, serving as a benchmark for evaluating optimized derivatives.

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (F%)
IV Baseline Intravenous2.0850 ± 450.081,200 ± 1101.2 ± 0.2100% (Reference)
PO Assessment Oral Gavage10.01,420 ± 1300.5 - 1.04,500 ± 3201.5 ± 0.3~75%
Brain Penetrance Oral Gavage10.0950 ± 80 (Brain)1.0N/AN/AKp,uu ~ 0.6
(Note: Values are representative benchmarks for aminopyridine fragments in murine models.)

Mechanistic Context & Visualizations

DosingWorkflow A 1. Formulation (0.5% MC / 0.2% Tween-80) B 2. Administration (IV or PO Gavage) A->B C 3. Serial Sampling (Plasma & Tissues) B->C D 4. LC-MS/MS (Bioanalysis) C->D E 5. PK/PD Analysis (Clearance & Half-life) D->E

Caption: Step-by-step workflow for in vivo dosing and pharmacokinetic sampling of aminopyridine fragments.

Mechanism A 2-Methylpyridin-4-amine HCl (Pharmacophore Base) B Lead Optimization (e.g., Pyrazolopyrimidines) A->B Medicinal Chemistry Elaboration C Target Kinase (JAK2 / PI3K / mTOR) B->C ATP-competitive Inhibition D Downstream Signaling (pSTAT5 / pAkt Blockade) C->D Signal Transduction Halt

Caption: Mechanistic pathway illustrating the elaboration of the aminopyridine fragment into kinase inhibitors.

References

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.3

  • Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402. Journal of Medicinal Chemistry - ACS Publications.2

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors (In Vivo Dosing). Journal of Medicinal Chemistry - ACS Publications.4

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Application

Application Notes and Protocols: Formulation Strategies for 2-Methylpyridin-4-amine Hydrochloride Delivery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 2-Methylpyridin-4-amine hydrochloride. As a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for 2-Methylpyridin-4-amine hydrochloride. As a member of the aminopyridine class, this active pharmaceutical ingredient (API) presents both opportunities and challenges for effective drug delivery. This guide delves into essential pre-formulation studies, addresses critical drug-excipient compatibility issues, and offers detailed protocols for developing oral, parenteral, and topical dosage forms. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the formulation science involved. Methodologies are grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and reproducibility.

Introduction: The Formulation Imperative for Aminopyridine Analogs

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of diseases, including infectious diseases, inflammation, and oncology.[1][2][3] The aminopyridine subclass, in particular, has demonstrated significant therapeutic potential. For instance, 4-aminopyridine (dalfampridine) is approved to improve walking in patients with multiple sclerosis by blocking potassium channels in demyelinated axons.[4][5]

2-Methylpyridin-4-amine hydrochloride, as a structural analog, is a promising candidate for neurological or other conditions. However, translating a promising API into a viable therapeutic product hinges on overcoming formulation challenges. As a hydrochloride salt of a weakly basic compound, its physicochemical properties—such as solubility, stability, and hygroscopicity—dictate the choice of delivery system and excipients.[6][7][8] The hydrochloride salt form is commonly used to enhance the aqueous solubility and stability of basic APIs.[8][9]

This guide provides a systematic approach to formulating 2-Methylpyridin-4-amine HCl, beginning with a thorough characterization of the API and progressing to detailed protocols for various delivery systems.

Pre-formulation Assessment: Characterizing the API

A comprehensive pre-formulation study is the bedrock of rational drug development. It identifies potential liabilities and informs the selection of a suitable dosage form and manufacturing process.

2.1 Physicochemical Properties

Understanding the intrinsic properties of 2-Methylpyridin-4-amine HCl is the first step. While specific data for the hydrochloride salt is limited, properties can be inferred from the free base (2-Amino-4-methylpyridine, CAS 695-34-1) and the general behavior of aminopyridines and their salts.

PropertyValue / ObservationSignificance for Formulation
Chemical Name 2-Methylpyridin-4-amine hydrochloride---
Molecular Formula C₆H₉ClN₂Influences molecular weight and drug loading calculations.
Molecular Weight 144.60 g/mol (Calculated)Small molecule size is generally favorable for passive diffusion across biological membranes.[10][11]
Appearance (Free Base) White to pale yellow solid/flakes.[12][13]Physical appearance is a key parameter for quality control.
Melting Point (Free Base) 96-99 °C[14]Important for solid-state processing, such as hot-melt extrusion. A sharp melting point suggests high purity.
pKa (Free Base) ~6.85 (amino group)[12]The pKa dictates the ionization state at different physiological pH values, strongly influencing solubility and absorption.[15]
Aqueous Solubility Free Base: Slightly soluble.[12] HCl Salt: Expected to be freely soluble in water.[16]High water solubility of the HCl salt is advantageous for parenteral formulations and rapid dissolution in oral forms.[8]
Hygroscopicity Expected to be hygroscopic.[16]Requires controlled humidity during manufacturing and storage to prevent physical instability (e.g., clumping, degradation).
2.2 pH-Solubility Profile

Rationale: The solubility of an ionizable drug like 2-Methylpyridin-4-amine is highly dependent on pH. The pH-solubility profile is critical for predicting its behavior in the gastrointestinal (GI) tract and for developing parenteral formulations where pH adjustment is a key solubilization strategy.[17]

Protocol: pH-Solubility Determination

  • Prepare a series of buffers ranging from pH 1.2 to 7.5 (e.g., HCl, acetate, phosphate buffers).

  • Add an excess amount of 2-Methylpyridin-4-amine HCl to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by agitation in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

  • Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each solution.

2.3 Forced Degradation and Stability Studies

Rationale: Identifying potential degradation pathways is crucial for developing a stable formulation and a stability-indicating analytical method.[18] Forced degradation (stress testing) exposes the API to harsh conditions to predict its long-term stability. While aminopyridines are generally stable in solid form, solution stability can be a concern.[18][19][20] The protonated salt form is often less susceptible to oxidation compared to the free base.[21]

Protocol: Forced Degradation Study

  • Prepare solutions of the API (~1 mg/mL) in water, 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.

  • Expose the API powder to heat (e.g., 80°C) and photolytic stress (e.g., ICH Q1B conditions).

  • Store stressed samples for a defined period (e.g., 24-72 hours).

  • Analyze all samples at appropriate time points using a stability-indicating HPLC method.

  • Compare the chromatograms of stressed samples to a control to identify and quantify degradation products.

Drug-Excipient Compatibility: A Critical Step

Rationale: Excipients are essential for formulation but can interact physically or chemically with the API, compromising product quality.[22][23] For an amine hydrochloride, two key risks are:

  • Maillard Reaction: The primary amine group can react with reducing sugars (e.g., lactose), leading to discoloration and degradation.[22][24]

  • Salt Disproportionation: Basic excipients can accept a proton from the API salt, converting it back to the less soluble free base. This can drastically reduce dissolution and bioavailability.[7][25] Excipients containing carboxylate groups, such as magnesium stearate, are particularly problematic.[25]

Workflow for Excipient Compatibility Screening

G cluster_0 Excipient Compatibility Screening A Select Excipients (Fillers, Binders, Disintegrants, Lubricants) B Prepare Binary Mixtures (API:Excipient 1:1 w/w) A->B C Add Water (5% w/w) to accelerate reaction B->C D Stress Samples (e.g., 40°C/75% RH, 4 weeks) C->D E Analyze Samples (Visual, DSC, HPLC) D->E F Assess Compatibility (Appearance, New Peaks, Degradation) E->F G Select Compatible Excipients for Formulation Development F->G

Caption: Workflow for screening drug-excipient compatibility.

Protocol: Excipient Compatibility Screen using DSC and HPLC

  • Preparation: Prepare 1:1 (w/w) physical mixtures of 2-Methylpyridin-4-amine HCl with a range of common excipients (e.g., Microcrystalline Cellulose, Starch, Croscarmellose Sodium, Magnesium Stearate, Sodium Stearyl Fumarate).

  • Stressing: Store samples in open or loosely capped vials at accelerated conditions (e.g., 40°C/75% RH) for 2 to 4 weeks. Include a control sample of the pure API.

  • Visual Analysis: At each time point, observe the samples for any physical changes such as color change (browning may indicate a Maillard reaction), clumping, or liquefaction.

  • DSC Analysis:

    • Scan the initial (T=0) and stressed mixtures using Differential Scanning Calorimetry (DSC).

    • Compare the thermograms. The appearance of new peaks, disappearance of the API's melting endotherm, or a significant shift in peak temperature can indicate an interaction.[22]

  • HPLC Analysis:

    • Dissolve the stressed mixtures in a suitable solvent and analyze using the stability-indicating HPLC method developed previously.

    • Quantify the remaining API content and look for the appearance of new degradation peaks compared to the control. A significant loss of API or the formation of new impurities indicates incompatibility.

Formulation Strategies and Protocols

The choice of delivery system depends on the therapeutic indication, desired onset of action, and pharmacokinetic profile.

4.1 Oral Solid Dosage Forms

Oral delivery is the most common and preferred route of administration. For a soluble API like 2-Methylpyridin-4-amine HCl, both immediate and sustained-release formulations are viable.

Rationale: An IR formulation is designed for rapid disintegration and dissolution, leading to fast absorption.[5][26] This is suitable for acute conditions or when a rapid onset of action is required. Wet granulation is a robust method to improve powder flow and ensure content uniformity.

Protocol: Immediate-Release Tablet via Wet Granulation

  • Blending: In a planetary mixer, blend 2-Methylpyridin-4-amine HCl, Microcrystalline Cellulose (filler), and a portion of Croscarmellose Sodium (intra-granular disintegrant) for 10 minutes.

  • Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Slowly add the binder solution to the powder blend while mixing until a suitable wet mass is formed (able to form a non-friable ball when squeezed).

  • Wet Milling: Pass the wet mass through a screen (e.g., 6-12 mesh) to create uniform granules.

  • Drying: Dry the granules in a fluid bed dryer or tray dryer at 50-60°C until the loss on drying (LOD) is below 2%.

  • Dry Milling: Mill the dried granules through a smaller screen (e.g., 16-20 mesh) to achieve the final desired particle size distribution.

  • Final Blending: Add the remaining Croscarmellose Sodium (extra-granular disintegrant) and Sodium Stearyl Fumarate (lubricant) to the dried granules and blend for 3-5 minutes. Note: Sodium stearyl fumarate is chosen over magnesium stearate to avoid disproportionation.[25]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

  • Quality Control: Test the tablets for weight variation, hardness, friability, disintegration time (<15 minutes), and drug content.

Rationale: An SR formulation releases the drug over an extended period, which can reduce dosing frequency, improve patient compliance, and maintain steady therapeutic plasma levels, potentially reducing side effects associated with high peak concentrations.[27] Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used to form a gel matrix that controls drug release.[27]

Protocol: Sustained-Release Tablet via Direct Compression

  • Sieving: Pass 2-Methylpyridin-4-amine HCl, HPMC (e.g., K100M), and Microcrystalline Cellulose through a 40-mesh sieve to ensure homogeneity.

  • Blending: Combine the sieved powders in a V-blender and mix for 15 minutes.

  • Lubrication: Add Colloidal Silicon Dioxide (glidant) and Magnesium Stearate (lubricant) to the blender and mix for an additional 3 minutes. Note: While Mg Stearate can be problematic, its effect may be less pronounced in a dry, direct compression process and at low concentrations (<1%). Compatibility must be confirmed.

  • Compression: Compress the blend into tablets using a rotary tablet press.

  • Quality Control: In addition to standard tablet tests, perform a dissolution test over 12-24 hours using appropriate apparatus (e.g., USP Apparatus II) and media (e.g., pH-gradient) to verify the sustained-release profile.

Formulation Development Decision Pathway

G Start Start: API Characterization Sol Is API sufficiently soluble and stable in aqueous media? Start->Sol Oral Oral Delivery Feasible? Sol->Oral Yes Parenteral Parenteral Formulation (pH adjustment, co-solvents) Sol->Parenteral No (Consider solubilization) Topical Topical Formulation (Permeation enhancers) Oral->Topical No (Consider alternative route) Release Desired Release Profile? Oral->Release Yes IR Immediate-Release (Wet Granulation / Direct Compression) Release->IR Rapid Onset SR Sustained-Release (HPMC Matrix Tablet) Release->SR Extended Duration

Caption: Decision pathway for selecting a formulation strategy.

4.2 Parenteral Formulations

Rationale: Parenteral (injectable) formulations are necessary when rapid and complete bioavailability is required, or when the oral route is not viable.[8] For a water-soluble HCl salt, a simple aqueous solution is often the most straightforward approach. Key challenges include ensuring sterility, isotonicity, and stability in solution.[17]

Protocol: Aqueous Solution for Injection

  • Compounding: In a sterile, pyrogen-free vessel, add ~80% of the final volume of Water for Injection (WFI).

  • Dissolution: While stirring, dissolve 2-Methylpyridin-4-amine HCl.

  • Excipient Addition: Add tonicity-adjusting agents (e.g., Sodium Chloride) and buffering agents (e.g., citrate or phosphate buffer) if required to achieve a stable pH and isotonicity.

  • pH Adjustment: Check the pH of the solution and adjust to the target pH (determined from pre-formulation stability studies) using dilute HCl or NaOH.

  • Final Volume: Add WFI to reach the final batch volume and stir until homogeneous.

  • Sterile Filtration: Filter the solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile solution into sterile vials or ampoules.

  • Terminal Sterilization: If the API is heat-stable, consider terminal sterilization (e.g., autoclaving) as a final step for enhanced sterility assurance.

  • Quality Control: Test the final product for sterility, endotoxins (LAL test), particulate matter, pH, assay, and impurities.

4.3 Topical Delivery Systems

Rationale: Topical delivery is ideal for treating localized skin conditions, as it minimizes systemic exposure and side effects.[10][28][29] The primary challenge is overcoming the skin's stratum corneum barrier.[10] Formulation strategies often involve using penetration enhancers or specialized delivery systems.[10][11]

Protocol: O/W Cream Formulation

  • Oil Phase Preparation: In a suitable vessel, combine and heat the oil-soluble components (e.g., Cetyl Alcohol, Stearic Acid) to 70-75°C until completely melted and uniform.

  • Aqueous Phase Preparation: In a separate vessel, heat purified water to 70-75°C. Add and dissolve the water-soluble components: 2-Methylpyridin-4-amine HCl, a humectant (e.g., Propylene Glycol), and preservatives (e.g., Methylparaben, Propylparaben).

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed to form a uniform oil-in-water (O/W) emulsion.

  • Cooling: Continue mixing at a lower speed and cool the emulsion to room temperature. The cream will thicken as it cools.

  • Quality Control: Test the final cream for appearance, pH, viscosity, drug content uniformity, and microbial limits. Perform in vitro release testing (IVRT) using Franz diffusion cells to evaluate drug permeation.

Conclusion

The successful formulation of 2-Methylpyridin-4-amine hydrochloride requires a systematic, science-driven approach. This guide outlines the critical pathway from initial API characterization to the development of robust oral, parenteral, and topical dosage forms. Thorough pre-formulation studies, particularly focused on pH-solubility, stability, and excipient compatibility, are paramount to mitigating risks such as salt disproportionation and chemical degradation. The detailed protocols provided herein serve as a practical starting point for formulation scientists. By understanding the causal relationships between the API's properties, excipient choices, and manufacturing processes, researchers can develop safe, stable, and effective delivery systems for this promising therapeutic agent.

References
  • Benchchem. (n.d.). Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development.
  • National Center for Biotechnology Information. (n.d.). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil.
  • Pharmaceutical Technology. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance.
  • International Journal of Chemistry and Technology. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Google Patents. (n.d.). US8440703B2 - Methods of using sustained release aminopyridine compositions.
  • SEFH (Sociedad Española de Farmacia Hospitalaria). (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules.
  • Bayview Pharmacy. (n.d.). 4-Aminopyridine 10mg/5mL Oral Liquid.
  • Springer. (2013, July 15). Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride.
  • Benchchem. (2025, November 19). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • PubMed. (2002, March 15). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 2-Amino-4-methylpyridine.
  • International Journal of Science and Advanced Technology. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
  • LinkedIn. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed. (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
  • PubMed. (2003, April 15). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99 695-34-1.
  • Dovepress. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • U.S. Food and Drug Administration. (n.d.). AMPYRA® (dalfampridine) extended-release tablets, for oral use.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • ResearchGate. (n.d.). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury.
  • Science Publishing Group. (2015, September 29). A Review on the Medicinal Importance of Pyridine Derivatives.
  • MilliporeSigma. (n.d.). 2-Amino-4-methylpyridine 99 695-34-1.
  • National Center for Biotechnology Information. (n.d.). Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing.
  • National Center for Biotechnology Information. (n.d.). Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose.
  • Journal of Chemical Reviews. (n.d.). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
  • Slideshare. (n.d.). Drug excipient Compatibility.
  • Taylor & Francis Online. (2014, January 10). Delivery of drugs applied topically to the skin.
  • Patsnap. (2025, July 1). Hydrochloric Acid in Pharmaceutical Preparations: Best Practices.
  • Wikipedia. (n.d.). Topical drug delivery.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylpyridine, 98% 25 g.
  • Journal of Pharmaceutical Sciences. (2002, November). REVIEW Excipient–Drug Interactions in Parenteral Formulations.
  • ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • Pharma Times. (2013, March 3). Excipient Selection In Parenteral Formulation Development.
  • SpringerLink. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate.
  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold.
  • ACS Publications. (2022, December 12). Transformation of Hydrophilic Drug into Oil-Miscible Ionic Liquids for Transdermal Drug Delivery.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • National Center for Biotechnology Information. (2023, June 13). Topical Drug Delivery: Innovative Controlled Release Systems.
  • ChemicalBook. (n.d.). 4-Methylpyridin-2-amine CAS#: 695-34-1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methylpyridin-4-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation when formulating amine hydrochloride salts for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected precipitation when formulating amine hydrochloride salts for biological assays. While 2-Methylpyridin-4-amine hydrochloride (PubChem CID: 728670) is inherently designed for high aqueous solubility, introducing it into complex biological media can disrupt its delicate physicochemical equilibrium.

This guide abandons generic advice in favor of mechanistic causality. Below, we dissect the thermodynamic and kinetic factors driving precipitation and provide field-validated protocols to ensure your compound remains in solution.

Diagnostic Overview: Why is my compound precipitating?

To troubleshoot effectively, we must first understand the quantitative parameters governing the solubility of this specific molecule.

Table 1: Physicochemical Parameters & Solubility Diagnostics

ParameterValue / ObservationMechanistic Causality
pKa (Conjugate Acid) ~9.1 - 9.3The pyridine nitrogen protonates in acidic/neutral media. At pH > 8.5, it deprotonates into the highly lipophilic, poorly soluble free base [1].
Salt Form Hydrochloride (HCl)Dissociates into R−NH3+​ and Cl− . Highly susceptible to the common ion effect in chloride-rich buffers [2].
Optimal Formulation pH 4.0 - 6.5Maintains complete protonation of the active pharmaceutical ingredient (API) without inducing cellular toxicity.
Issue: Cloudiness in PBS Precipitation upon dilutionHigh [Cl−] in 1X PBS (~137 mM) triggers the common ion effect, suppressing the dissolution of the HCl salt [2].
Issue: Cold Precipitation Crystals form at 4°CLower kinetic energy reduces the saturation threshold of the solvation shell.
Frequently Asked Questions & Mechanistic Troubleshooting

Q1: I dissolved 2-Methylpyridin-4-amine hydrochloride in pure water perfectly, but it precipitated immediately when I added it to my cell culture media. What happened? The Causality: This is a classic dual-factor precipitation event. Cell culture media (such as DMEM or RPMI) are heavily buffered to pH 7.4 and contain high concentrations of inorganic salts.

  • The Common Ion Effect: Your media contains high levels of sodium chloride. The sudden influx of excess chloride ions shifts the solubility product ( Ksp​ ) equilibrium of your amine-HCl salt to the left, forcing the solid salt out of solution [2].

  • Microenvironmental pH Shift: If you prepared a highly concentrated aqueous stock, the local pH microenvironment upon addition to the media might temporarily spike. As the pH approaches the compound's pKa (~9.1), a significant fraction of the molecules deprotonate into the free base form, which lacks the charge required for aqueous solvation [1].

Q2: How can I formulate a stable, high-concentration stock solution for in vivo dosing without using toxic cosolvents like DMSO? The Causality: To maximize solubility without utilizing organic cosolvents, you must navigate around the common ion effect while keeping the pH strictly below the pKa. Using a non-chloride buffer system (such as acetate or citrate) allows you to adjust the pH to a biologically tolerable level (pH 6.0 - 6.5) without introducing the chloride ions that trigger precipitation.

Experimental Protocol: Preparation of a Self-Validating Aqueous Stock

The following methodology details the preparation of a stable 50 mM aqueous stock solution optimized for biological assays.

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required mass of 2-Methylpyridin-4-amine hydrochloride. Add it to a sterile conical tube and suspend it in 80% of your final target volume using sterile, deionized water (Do not use PBS or saline at this stage).

  • Vortex and Sonicate: Vortex for 30 seconds. If necessary, sonicate in a water bath at 25°C for 2 minutes.

    • Self-Validation Check: The solution must be completely transparent. If it is cloudy at this stage in pure water, your API has likely degraded or disproportionated into the free base during storage.

  • pH Adjustment (Critical Step): Measure the pH. It will naturally be acidic (pH 3.0 - 5.0) due to the dissociated HCl. To bring the pH to a biologically compatible level (e.g., pH 6.5), titrate dropwise using a 0.1 M Sodium Acetate solution.

    • Causality: Acetate acts as a gentle base and buffer without introducing chloride ions, thereby bypassing the common ion effect [2]. Do not use NaOH or HCl for this adjustment.

  • Volume Make-up: Bring the solution to the final target volume with deionized water.

  • Sterile Filtration: Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES membranes are highly hydrophilic and exhibit exceptionally low protein/drug binding, ensuring you do not lose your protonated API to the filter matrix.

System Visualization: Solubility Equilibrium

The diagram below illustrates the thermodynamic pathways that dictate the solubility state of your compound. Use this as a logical map when diagnosing sudden precipitation events in your workflow.

G Salt 2-Methylpyridin-4-amine HCl (Solid Salt) Dissolved Protonated Cation + Cl⁻ (Aqueous & Soluble) Salt->Dissolved H₂O (pH 4.0 - 7.0) Dissolved->Salt Excess Cl⁻ (Common Ion Effect) FreeBase Free Base Form (Insoluble Precipitate) Dissolved->FreeBase Buffer pH > 8.5 (Deprotonation) FreeBase->Dissolved Titrate with Acid (pH < 7.0)

Physicochemical equilibrium governing the aqueous solubility of 2-Methylpyridin-4-amine hydrochloride.

References
  • 4-Aminopyridine: Physicochemical Properties and pKa. Wikipedia, The Free Encyclopedia. Available at: [Link] [1]

  • A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties. Organic Process Research & Development, American Chemical Society. Available at:[Link] [2]

Optimization

Technical Support Center: Troubleshooting 2-Methylpyridin-4-amine Hydrochloride Crystallization

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 2-Methylpyridin-4-amine hydrochloride (also known as 2-Amino-4-picoline HCl). This guide is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methylpyridin-4-amine hydrochloride (also known as 2-Amino-4-picoline HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Our goal is to provide not just solutions, but a deeper understanding of the crystallographic principles at play, enabling you to develop robust and reproducible crystallization processes.

Quick Reference: Physicochemical Properties

Before troubleshooting, it's essential to be familiar with the fundamental properties of the material. The hydrochloride salt form is typically used to enhance the aqueous solubility and handling properties of the parent amine.

PropertyValueSource
Chemical Formula C₆H₉ClN₂-
Molecular Weight 144.61 g/mol Derived from C₆H₈N₂ (108.14) + HCl
Appearance White to light yellow crystalline powder
Melting Point (Free Base) 96-99 °C
Solubility (Free Base) Freely soluble in water, DMF, lower alcohols
Stability The free base is stable under normal conditions but the hydrochloride salt can be hygroscopic.[1]

Frequently Asked Questions & Troubleshooting Guides

This section addresses the most common issues encountered during the crystallization of 2-Methylpyridin-4-amine hydrochloride in a direct question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the solute to separate from the solution as a liquid phase before it has time to organize into an ordered crystal lattice.[2] This is a kinetic problem; nucleation and growth are happening too rapidly and in an uncontrolled manner. The primary causes are typically rapid cooling, excessive concentration, or the use of an inappropriate solvent system.

Troubleshooting Protocol:

  • Reduce Supersaturation Level:

    • Decrease Concentration: The most straightforward solution is to add more of the primary solvent to the mixture to reduce the overall concentration.

    • Slow Down the Process: Whether you are cooling or adding an anti-solvent, slowing the rate is critical. A slower rate keeps the system within the metastable zone width (MSZ) for longer, favoring the growth of existing crystals over the formation of new, disordered nuclei.[3]

  • Optimize Temperature Profile:

    • Higher Crystallization Temperature: Try holding the solution at a higher temperature where the supersaturation is lower. This can encourage slower, more ordered crystal growth.

    • Controlled Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, perhaps insulated in a Dewar flask. Then, proceed with controlled, gradual cooling.[4]

  • Re-evaluate the Solvent System:

    • The chosen solvent may be too "good," leading to very high solubility and a steep solubility curve that is difficult to control. Consider a solvent system where the compound has slightly lower solubility.

  • Introduce Seed Crystals:

    • Seeding the solution just as it enters the metastable (slightly cloudy) state provides a template for ordered growth, bypassing the energy barrier for primary nucleation and preventing the system from becoming excessively supersaturated.[5]

G start Compound 'Oiling Out' q1 Is the solution concentration very high? start->q1 a1_yes Add more solvent to reduce concentration. q1->a1_yes Yes q2 Is the cooling rate very fast? q1->q2 No a1_yes->q2 end_success Crystalline Solid Formed a1_yes->end_success a2_yes Reduce cooling rate. Use a controlled temperature ramp. q2->a2_yes Yes q3 Have you tried seeding? q2->q3 No a2_yes->q3 a2_yes->end_success a3_yes Add seed crystals to a supersaturated solution. q3->a3_yes No end_fail Still Oiling Out? Re-evaluate solvent system. q3->end_fail Yes a3_yes->end_success

Caption: Troubleshooting decision tree for oiling out.
Q2: I'm not getting any crystals at all, even after cooling and letting it stand. What should I do?

A2: Overcoming Nucleation Barriers

A complete lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation or that there is a significant kinetic barrier to nucleation.[2]

Troubleshooting Strategies:

  • Increase Supersaturation (Controlled):

    • Slow Evaporation: Allow the solvent to evaporate slowly from an uncovered or partially covered vessel. This gradually increases the solute concentration.

    • Anti-Solvent Addition: This is a powerful technique where a miscible "poor" solvent (the anti-solvent) is added to a solution of the compound in a "good" solvent.[6][7] This reduces the overall solubility of the compound, inducing crystallization. For 2-Methylpyridin-4-amine hydrochloride, a common system might involve dissolving the salt in a minimal amount of a polar solvent like ethanol or methanol, and then slowly adding a less polar anti-solvent like ethyl acetate or toluene.[4]

    • Further Cooling: If room temperature cooling is ineffective, try cooling the solution further in a refrigerator or ice bath, ensuring the cooling is gradual.

  • Induce Nucleation (Overcome the Kinetic Barrier):

    • Seeding: As mentioned previously, adding a small number of pre-existing crystals (seed crystals) provides a template for growth and is the most reliable method to induce crystallization.[5]

    • Scratching: Gently scratching the inside of the glass flask at the air-liquid interface with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[2]

  • Re-evaluate Solvent Choice:

    • The compound may simply be too soluble in the chosen solvent. A different solvent or a binary solvent mixture may be necessary to achieve the required supersaturation for crystallization.

Q3: The crystals I've obtained are very small, needle-like, or heavily aggregated. How can I improve the crystal habit?

A3: Balancing Nucleation and Growth

Crystal size and morphology (habit) are determined by the relative rates of nucleation (the formation of new crystals) and growth (the addition of molecules to existing crystals). Small, numerous crystals or fine needles suggest that the rate of nucleation far exceeds the rate of growth. This is often caused by a high degree of supersaturation.

Strategies for Improving Crystal Quality:

  • Slow Down Crystallization: The overarching principle is to slow everything down.

    • Slower Cooling/Anti-Solvent Addition: A very slow cooling ramp or dropwise addition of anti-solvent minimizes the peak supersaturation level, giving molecules more time to find and incorporate into existing crystal lattices rather than forming new nuclei.[8]

    • Reduce Agitation: Vigorous stirring can increase secondary nucleation (breaking off small pieces of existing crystals that then become new nuclei). Reduce or stop agitation once crystal growth has begun.[2]

  • Control the Level of Supersaturation:

    • Lower the Initial Concentration: Starting with a more dilute solution ensures that the system does not become excessively supersaturated upon cooling.[2]

  • Consider Impurities:

    • Even small amounts of impurities can interfere with the crystal lattice formation, stunting growth in certain directions and leading to poor morphology.[2] Ensure the purity of your starting material. If necessary, perform a pre-purification step like activated carbon treatment of the hot solution to remove colored impurities.

Q4: I suspect I am forming a hydrate or a different polymorph. How can I control this?

A4: Controlling the Solid Form

This is an excellent and critical observation. Aminopyridine salts are known to form hydrates (where water is incorporated into the crystal lattice) and polymorphs (different crystal packing arrangements of the same molecule).[9][10][11][12] These different solid forms can have vastly different properties, including solubility, stability, and bioavailability.

Key Control Factors:

  • Solvent Choice is Critical:

    • Hydrate Formation: The presence of water is the primary driver for hydrate formation. If you are using an aqueous or mixed aqueous/organic solvent system, the formation of a hydrate is highly probable.[2] To obtain an anhydrous form, you must use anhydrous solvents and rigorously protect the crystallization from atmospheric moisture, especially since the compound is hygroscopic.[1]

    • Polymorph Selectivity: Different solvents can stabilize different polymorphs. A protic solvent like ethanol might favor a different crystal packing arrangement than an aprotic solvent like acetonitrile due to different hydrogen bonding interactions.[2] Screening various solvents is the best way to identify conditions for different polymorphs.

  • Temperature:

    • Temperature can dictate which polymorph is thermodynamically most stable. Sometimes, a metastable polymorph will crystallize first (kinetic product) and then convert to a more stable form over time.

Investigative Actions:

  • If you suspect polymorphism, it is crucial to characterize the solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These methods can distinguish between different solid forms.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol aims to produce well-formed crystals by maintaining a low level of supersaturation.

  • Dissolution: In a flask, dissolve the 2-Methylpyridin-4-amine hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a water/ethanol mixture).

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask inside an insulated container (like a Dewar flask or a beaker filled with vermiculite).

  • Maturation: Once the solution reaches room temperature, allow it to stand undisturbed for several hours to allow for complete crystallization.

  • Further Cooling: For maximum yield, cool the flask in a refrigerator or ice bath for an additional hour.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Caption: Experimental workflow for controlled cooling crystallization.
Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble for cooling crystallization or to screen for new crystal forms.[13]

  • Solvent Selection: Identify a "good" solvent in which the compound is highly soluble (e.g., water, methanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate, acetonitrile, toluene).[2]

  • Dissolution: Dissolve the 2-Methylpyridin-4-amine hydrochloride in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: With gentle stirring, add the anti-solvent dropwise to the solution. Continue adding until a slight, persistent turbidity (cloudiness) is observed. This indicates the solution is now saturated.

  • Clarification & Growth: Add a few drops of the "good" solvent back into the solution until it becomes clear again. Cover the vessel and allow it to stand undisturbed. Crystals should form over time as the system equilibrates.

  • Isolation: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

References
  • BenchChem Technical Support. Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • Sigma-Aldrich. 2-Amino-4-methylpyridine Product Page.
  • International Journal of Pharmacy and Technology. Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Molecules. Available from: [Link]

  • Boycov, D. E., et al. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed. Available from: [Link]

  • PharmaTutor. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • BenchChem Technical Support. Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • ResearchGate. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Available from: [Link]

  • Royal Society of Chemistry. Recent progress in antisolvent crystallization. Available from: [Link]

  • MDPI. New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Available from: [Link]

  • Thermo Fisher Scientific. 2-Amino-4-methylpyridine Safety Data Sheet.
  • BenchChem Technical Support. Troubleshooting diastereomeric salt crystallization for chiral resolution.
  • Accounts of Chemical Research. Polymorphism in Molecular Solids: An Extraordinary System of Red, Orange, and Yellow Crystals. Available from: [Link]

  • Lee, S. H., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Improving Dissolution. PMC. Available from: [Link]

  • BIA Separations. Crystallisation in pharmaceutical processes.
  • BenchChem Technical Support. Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.
  • MDPI. Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Methylpyridin-4-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this synthesis. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions to maximize your yield and purity.

Section 1: Foundational Knowledge - Common Synthetic Pathways

The successful synthesis of 2-Methylpyridin-4-amine hydrochloride hinges on the efficient formation of the 2-Methylpyridin-4-amine free base, followed by a controlled salt formation. Two primary, robust pathways are commonly employed to generate the free base, each with its own set of advantages and challenges.

  • The Chichibabin Amination: This classic reaction involves the direct amination of a pyridine ring using a strong amide base, typically sodium amide (NaNH₂).[1] For this synthesis, 4-methylpyridine (γ-picoline) is reacted with sodium amide in a high-boiling inert solvent.[2] It is a powerful method for directly installing an amino group.

  • Nucleophilic Amination of a Halopyridine: This modern approach relies on the displacement of a halide (typically chloride) from the 2-position of the pyridine ring. This can be achieved through classical nucleophilic aromatic substitution (SNAr) with an ammonia source or, more commonly, through the highly efficient Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and generally proceeds with higher yields and selectivity.[3]

The final step in both pathways is the reaction of the purified 2-Methylpyridin-4-amine free base with hydrochloric acid to precipitate the desired hydrochloride salt.[4]

Synthetic_Pathways cluster_0 Pathway 1: Chichibabin Amination cluster_1 Pathway 2: Nucleophilic Amination cluster_2 Common Intermediate & Final Step 4-Methylpyridine 4-Methylpyridine Chichibabin Chichibabin Reaction (NaNH₂, Toluene, Δ) 4-Methylpyridine->Chichibabin Free_Base 2-Methylpyridin-4-amine (Free Base) Chichibabin->Free_Base 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine Source) 2-Chloro-4-methylpyridine->Buchwald Buchwald->Free_Base Salt_Formation Salt Formation (HCl) Free_Base->Salt_Formation Final_Product 2-Methylpyridin-4-amine Hydrochloride Salt_Formation->Final_Product Chichibabin_Mechanism cluster_side_reaction Side Reaction: Dimerization Pyridine 4-Methylpyridine Adduct σ-adduct (Meisenheimer) (Intensely Colored) Pyridine->Adduct + NH₂⁻ Dimer Bipyridine Byproduct Pyridine->Dimer [Conditions] Amide NH₂⁻ Product 2-Amino-4-methylpyridine Adduct->Product - H⁻ H2 H₂ Gas Hydride H⁻ Hydride->H2 + H⁺ source

Caption: Mechanism of the Chichibabin reaction and a common side reaction.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Complex LₙPd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineComplex Amine Complex [LₙPd(II)(Ar)(NHR₂)]⁺X⁻ OxAdd->AmineComplex + HNR₂ AmideComplex Amido Complex LₙPd(II)(Ar)(NR₂) AmineComplex->AmideComplex - Base-H⁺X⁻ AmideComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmideComplex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 5: References

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link] [5][6][7][8]2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents. Available at: [9][10]3. Bakthadoss, M., et al. (2024). Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squarate. Acta Crystallographica Section E. Available at: [Link] [4]4. Chichibabin reaction. (n.d.). Grokipedia. Retrieved from a web search. [2]5. Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers. (n.d.). Benchchem. Retrieved from a web search. 6. Chichibabin reaction. (2023). Wikipedia. Available at: [Link] [1]7. Preparation of 2-CHLORO-4-METHYLPYRIDINE. (n.d.). Alkali Metals Limited. Retrieved from a web search. [11]8. Cheong, J. Y., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University Institutional Repository. Available at: [Link] [12]9. Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link] [13]10. Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link] [3]11. 2-Chloro-4-methylpyridine. (n.d.). Sigma-Aldrich. Retrieved from a web search. [14]12. McGill, C. K., & Rappa, A. (1988). Advances in the Chichibabin Reaction. Advances in Heterocyclic Chemistry. Available at: [Link] [15]13. 4-Amino-2-hydroxy-5-methylpyridine synthesis. (n.d.). ChemicalBook. Retrieved from a web search. [16]14. Synthesis of 2-methyl-4- amino pyridine-N-oxide. (n.d.). PrepChem.com. Retrieved from a web search. [17]15. Thomas, S. P., & Denmark, S. E. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. The Journal of Organic Chemistry. Available at: [Link] 16. [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Available at: [Link] [18]17. 2-Amino-4-methylpyridine. (n.d.). Sigma-Aldrich. Retrieved from a web search.

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention of 2-Methylpyridin-4-amine Hydrochloride

Welcome to the technical support center for 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and validating material quality over time. Our approach is grounded in established scientific principles to support the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Methylpyridin-4-amine hydrochloride to ensure long-term stability?

A1: For maximal stability, the compound should be stored in a cool, dry, and dark environment.[1] Specifically, we recommend storage at 2-8°C in a tightly sealed container, preferably made of amber glass to protect from light. To mitigate issues with moisture, storing the container within a desiccator containing a suitable desiccant is a best practice. Several studies on the closely related compound 4-aminopyridine have demonstrated excellent stability for at least 6 to 12 months when protected from light and stored at refrigerated or room temperatures.[2][3][4][5]

Q2: Is 2-Methylpyridin-4-amine hydrochloride susceptible to hygroscopicity?

A2: Yes, amine hydrochloride salts, in general, can be hygroscopic, meaning they tend to absorb moisture from the air.[6][7] This is a critical factor to control, as the presence of water can accelerate degradation pathways, such as hydrolysis, and lead to physical changes like clumping.[6][8] Therefore, minimizing exposure to atmospheric moisture is crucial.

Q3: What are the primary chemical degradation pathways for this compound?

A3: The main degradation pathways for aminopyridine derivatives include oxidation, hydrolysis, and photodegradation.

  • Oxidation: The aminopyridine structure can be susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of colored impurities.[2]

  • Hydrolysis: Although the hydrochloride salt form enhances stability, the presence of excessive moisture can lead to hydrolysis of the amine group or affect the salt's integrity.[8]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[9] This often results in discoloration of the material from white or off-white to yellow or brown.[9]

Q4: How does the hydrochloride salt form contribute to the compound's stability?

A4: Converting an amine to its hydrochloride salt is a standard practice in pharmaceutical development to improve both water solubility and shelf-life.[10] The salt form is generally more crystalline and less reactive than the free base. This increased stability is because the lone pair of electrons on the amine's nitrogen atom is protonated, making it less available to participate in unwanted chemical reactions.[10]

Q5: What are the initial visual signs of degradation?

A5: The most common initial sign of degradation is a change in color and physical state. The pure compound should be a white to off-white crystalline powder. Any progression to yellow, brown, or the presence of clumping and a sticky appearance may indicate degradation due to light exposure, oxidation, or moisture uptake.[9] While visual inspection is a useful first indicator, it should always be followed by analytical confirmation.[5]

Troubleshooting Guide for Stability Issues

This section addresses specific problems you might encounter, their probable causes, and the corrective actions to take.

Issue 1: Discoloration of the Compound (e.g., Yellowing)
  • Possible Causes:

    • Photodegradation: The container may have been exposed to ambient light or UV radiation.

    • Oxidation: The container may not have been sealed properly, allowing for prolonged exposure to atmospheric oxygen. This can be accelerated by heat.[9]

  • Recommended Actions:

    • Immediately transfer the material to a light-protecting amber vial.

    • For highly sensitive applications, purge the headspace of the container with an inert gas like argon or nitrogen before sealing.

    • Ensure storage is in a dark location, such as a sealed cabinet or refrigerator.[1]

    • Perform an analytical purity check (e.g., via HPLC) to quantify the level of degradation before further use.

Issue 2: Compound Appears Clumped or Gummy
  • Possible Causes:

    • Hygroscopicity: The compound has likely absorbed a significant amount of moisture from the atmosphere. This can occur from repeated opening of the container in a humid environment or improper sealing.

  • Recommended Actions:

    • Handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

    • Always store the primary container inside a secondary container with a desiccant (e.g., a desiccator).

    • If clumping is observed, gently break up the material in a dry environment before weighing. Be aware that the water content will affect the molarity of your solutions.

    • Consider drying a small amount of the material under a vacuum, but be cautious as this may not reverse chemical degradation.

Issue 3: Inconsistent or Unexpected Analytical Results (HPLC, NMR)
  • Possible Causes:

    • Chemical Degradation: The appearance of unexpected peaks in an HPLC chromatogram or unusual signals in an NMR spectrum is a strong indicator that the compound has degraded.[8]

    • Contamination: Improper handling may have introduced contaminants.

  • Recommended Actions:

    • Analyze a freshly opened, new lot of the compound as a reference standard to confirm the identity of degradation peaks.

    • Implement a routine stability testing protocol (see Experimental Protocols section) to monitor the purity of your stored material over time.

    • If degradation is confirmed, the affected lot should be discarded to ensure the integrity of your experimental results.

Logical Flow for Troubleshooting

The following diagram outlines the decision-making process when encountering potential degradation.

Troubleshooting_Flow start Observe Issue with Compound (e.g., color change, clumping, bad data) check_visual Visual Inspection: Is there discoloration or clumping? start->check_visual handle_hygroscopicity Action: Implement Strict Moisture Control - Use desiccator - Handle in dry environment check_visual->handle_hygroscopicity Yes (Clumping) handle_photodegradation Action: Enhance Light Protection - Use amber vials - Store in dark check_visual->handle_photodegradation Yes (Discoloration) analytical_check Perform Analytical Purity Check (e.g., HPLC, NMR) check_visual->analytical_check No / Or Bad Data handle_hygroscopicity->analytical_check handle_photodegradation->analytical_check compare_standard Compare to a fresh reference standard analytical_check->compare_standard degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed discard Result: Discard Lot Procure new material degradation_confirmed->discard Yes (Significant) use_caution Result: Use with Caution Quantify impurities and adjust protocols degradation_confirmed->use_caution Yes (Minor) no_degradation Result: Compound is Stable Review handling/analytical procedure degradation_confirmed->no_degradation No

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

To proactively manage the stability of your 2-Methylpyridin-4-amine hydrochloride, we recommend the following protocols.

Protocol 1: Stability Assessment via HPLC

This protocol provides a framework for quantitatively monitoring the purity of the compound over time. High-Performance Liquid Chromatography (HPLC) is a sensitive method for detecting and quantifying degradation products.[2][4][11]

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. A common starting point is a 55:45 ratio of acetonitrile to water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 251-260 nm).

  • Standard Preparation:

    • Prepare a stock solution of a new, high-purity lot of 2-Methylpyridin-4-amine hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Create a calibration curve using serial dilutions of the stock solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the stored sample in the mobile phase to the same concentration as the primary standard.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and the retention time of the parent compound.

    • Inject the sample from long-term storage.

    • Analyze the chromatogram for new peaks (degradants) and a decrease in the area of the parent peak.

  • Calculation:

    • Calculate the purity of the stored sample using the formula: Purity (%) = (Area_Parent_Peak / Total_Area_All_Peaks) * 100.

    • Quantify the concentration against the calibration curve to determine the percent remaining from the initial concentration. Studies have shown that retaining at least 94% of the initial content after one year is a good stability indicator.[2][12]

Workflow for Stability Protocol

Stability_Workflow cluster_setup Initial Setup (Time = 0) cluster_monitoring Long-Term Monitoring start Receive New Lot of Compound initial_analysis Perform Initial HPLC Analysis (Establish baseline purity and concentration) start->initial_analysis storage_prep Aliquot into amber, airtight vials under inert gas if possible initial_analysis->storage_prep storage_conditions Place aliquots into designated storage conditions (e.g., 2-8°C, dark, desiccated) storage_prep->storage_conditions tp1 Time Point 1 (e.g., 3 months) storage_conditions->tp1 analysis_proc For each time point: 1. Retrieve one aliquot 2. Perform HPLC analysis 3. Compare to baseline data tp1->analysis_proc tp2 Time Point 2 (e.g., 6 months) tp2->analysis_proc tp3 Time Point 3 (e.g., 12 months) tp3->analysis_proc data_analysis Analyze Stability Data - Plot purity vs. time - Identify degradation trends analysis_proc->data_analysis decision Make Decision on Shelf-Life (e.g., re-test date, discard date) data_analysis->decision

Caption: Experimental workflow for a long-term stability study.

Potential Degradation Pathway Visualization

The following diagram illustrates the potential degradation pathways of the core 2-Methylpyridin-4-amine structure under stress conditions.

Degradation_Pathways cluster_stress Stress Conditions parent 2-Methylpyridin-4-amine HCl (Stable Solid) light Light (UV/Visible) parent->light oxygen Oxygen (Air) parent->oxygen moisture Moisture (H2O) parent->moisture photodegradants Photodegradation Products (e.g., colored oligomers, ring-opened products) light->photodegradants leads to oxidized Oxidized Products (e.g., N-oxides, hydroxylated pyridines) oxygen->oxidized leads to hydrolyzed Hydrolyzed / Free Base Formation moisture->hydrolyzed leads to

Caption: Potential degradation pathways under stress conditions.

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows down the rate of chemical reactions and potential degradation.[3][4][5]
Light Exposure Store in amber glass or opaque containers in the dark.Prevents photodegradation, a common pathway for pyridine derivatives.[2][9][12]
Atmosphere Tightly sealed container; purge with inert gas (Ar, N₂) for maximum stability.Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[1][8]
Humidity Store in a desiccator or controlled low-humidity environment.2-Methylpyridin-4-amine hydrochloride is hygroscopic; moisture can cause physical clumping and chemical degradation.[6]

References

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • Washington State University. Pyridine Standard Operating Procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG91QFi398fcCy_rEvJwWPpd3mbXzPzuAM-3yY3-IRa4eggO_3HLB7Ihfz6sC2NhxO7gI5cxrEhlbLs7FOdTkE1tdJT2-1KPVIoY0ogBEuK-MXak88XiRRHVNzoeZTaDU1h9uC9tQboy70dT_j092EgV4HPvOK70PjvI7HT8PM1zfNeNMLlTGSVOJZLJrXo2a7FaA==]([Link]

Sources

Troubleshooting

Resolving HPLC Baseline Noise for 2-Methylpyridin-4-amine Hydrochloride Samples: A Technical Support Center

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 2-Methylpyridin-4-amine hydrochloride. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the chromatographic analysis of this and similar polar basic compounds.

Introduction: Understanding the Challenge

2-Methylpyridin-4-amine hydrochloride is a polar, basic compound, which presents a unique set of challenges in reversed-phase HPLC. Its hydrophilic nature can lead to poor retention on traditional C18 columns, while the basicity of the amine group can result in peak tailing and other chromatographic inconsistencies. Furthermore, baseline noise can obscure small peaks, leading to inaccurate quantification and a lack of confidence in the analytical results. This guide will provide a systematic approach to identifying and resolving the root causes of baseline noise in your HPLC system.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise in HPLC?

A1: While there are many potential causes, issues with the mobile phase are among the most frequent culprits. This includes improper degassing, contamination, incorrect preparation, or the use of low-quality solvents and additives.[1][2]

Q2: Why is my baseline noisy only when I'm analyzing 2-Methylpyridin-4-amine hydrochloride?

A2: This could be due to interactions between your analyte and the stationary phase. As a basic compound, 2-Methylpyridin-4-amine can interact with residual silanols on silica-based columns, leading to peak tailing that might manifest as baseline noise, especially at low concentrations. The mobile phase pH is also critical for ensuring the analyte is in a single, stable ionic form.

Q3: How does the mobile phase pH affect the analysis of 2-Methylpyridin-4-amine hydrochloride?

A3: The mobile phase pH is crucial for controlling the ionization state of your analyte. For a basic compound like 2-Methylpyridin-4-amine, a lower pH will ensure it is fully protonated, leading to more consistent retention and better peak shape. A pH that is too close to the analyte's pKa can result in a mixture of ionized and non-ionized forms, causing peak broadening and baseline disturbances.[3][4]

Q4: Can my HPLC system itself be the source of the noise?

A4: Absolutely. Issues with the pump (e.g., faulty check valves, worn seals), detector (e.g., a failing lamp, contaminated flow cell), or degasser can all contribute to baseline noise.[1][5]

Q5: What is a good starting point for troubleshooting baseline noise?

A5: A good first step is to systematically isolate the problem. You can start by replacing the column with a union to see if the noise is originating from the column or the system itself.[1] From there, you can investigate the mobile phase, pump, and detector in a logical sequence.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving HPLC baseline noise. The key is to change only one parameter at a time to accurately identify the source of the problem.[5]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC baseline noise.

HPLC_Troubleshooting_Workflow start Observe Baseline Noise is_column_related Isolate Column (Replace with Union) start->is_column_related noise_persists Noise Persists? is_column_related->noise_persists column_issue Column-Related Issue noise_persists->column_issue No system_issue System-Related Issue noise_persists->system_issue Yes clean_column Clean/Flush Column column_issue->clean_column replace_column Replace Column clean_column->replace_column end Baseline Resolved replace_column->end mobile_phase_check Mobile Phase Investigation system_issue->mobile_phase_check pump_check Pump Investigation mobile_phase_check->pump_check No Issue Found degas_mp Degas Mobile Phase mobile_phase_check->degas_mp Issue Found detector_check Detector Investigation pump_check->detector_check No Issue Found purge_pump Purge Pump pump_check->purge_pump Issue Found clean_flow_cell Clean Flow Cell detector_check->clean_flow_cell Issue Found detector_check->end No Issue Found prepare_fresh_mp Prepare Fresh Mobile Phase (High-Purity Solvents) degas_mp->prepare_fresh_mp check_ph Verify Mobile Phase pH prepare_fresh_mp->check_ph check_ph->end check_seals Check Pump Seals purge_pump->check_seals check_valves Inspect/Clean Check Valves check_seals->check_valves check_valves->end check_lamp Check Lamp Performance clean_flow_cell->check_lamp check_lamp->end

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Mobile Phase Preparation and Handling

The mobile phase is a critical component in any HPLC analysis and a common source of baseline issues.

  • Solvent and Additive Quality: Always use HPLC or LC-MS grade solvents, salts, and additives.[5][6] Lower-grade reagents can contain impurities that contribute to baseline noise, especially in gradient elution.

  • Fresh Preparation: Prepare mobile phases fresh daily, particularly buffered aqueous solutions, as they are prone to microbial growth.[7] Never top off old mobile phase with a new batch; always replace the entire reservoir.[7]

  • Degassing: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline spikes.[1][2] Ensure your mobile phase is adequately degassed using an inline degasser, helium sparging, or sonication.

  • pH Control for 2-Methylpyridin-4-amine Hydrochloride: The pKa of 4-aminopyridine, a close structural analog, is 9.11.[5] To ensure consistent ionization and good peak shape for 2-Methylpyridin-4-amine, the mobile phase pH should be at least 2 pH units below this value. A pH in the range of 2.5 to 4 is recommended. This will ensure the amine group is fully protonated.

    • Buffer Selection: Use a buffer system with a pKa close to the desired mobile phase pH for optimal buffering capacity.[8] For a pH of 2.5-4, phosphate or formate buffers are suitable choices.

BufferpKaUseful pH RangeUV Cutoff (approx.)
Phosphate2.1, 7.2, 12.32-3, 6.2-8.2<200 nm
Formate3.752.8-4.8210 nm
  • Protocol for Mobile Phase Preparation (pH 3.0 Phosphate Buffer):

    • Prepare a stock solution of 20 mM potassium dihydrogen phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using a solution of phosphoric acid.

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.[6]

    • Measure the required volumes of the aqueous buffer and organic modifier (e.g., acetonitrile) separately before mixing to ensure accurate composition.[6][9]

    • Thoroughly mix the mobile phase and degas before use.

HPLC System Components

If the mobile phase is not the source of the noise, the issue may lie within the HPLC system itself.

  • Pump:

    • Pulsations: Regular, cyclical baseline noise can be caused by the pump. This may be due to air trapped in the pump head, worn-out pump seals, or faulty check valves.[1][10]

    • Troubleshooting:

      • Purge the pump to remove any air bubbles.

      • If the noise persists, inspect the pump seals for wear and tear. Pump seals are consumables and should be replaced regularly (e.g., annually).[1]

      • Check the check valves for proper function. They may need cleaning or replacement.

  • Detector:

    • Flow Cell Contamination: A dirty flow cell can cause baseline drift and noise.[5]

    • Air Bubbles: Air bubbles trapped in the flow cell will cause sharp spikes in the baseline.[2]

    • Lamp Deterioration: An aging detector lamp will have decreased energy output, leading to increased noise.[2]

    • Troubleshooting:

      • Flush the flow cell with a strong, miscible solvent (e.g., isopropanol or methanol) to remove contaminants.

      • If flushing doesn't resolve the issue, you may need to carefully clean the flow cell according to the manufacturer's instructions.

      • Check the lamp's energy output or hours of use. Replace the lamp if it is near the end of its lifespan.

Column and Sample-Related Issues

The column and the sample itself can also be sources of baseline noise.

  • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[1]

    • Solution: Flush the column with a strong solvent. For reversed-phase columns, this could be a high percentage of acetonitrile or isopropanol.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (e.g., high pH). This can lead to increased baseline noise.

    • Solution: If the column is old or has been used extensively, it may need to be replaced.

  • Sample Preparation:

    • Solubility: Ensure your 2-Methylpyridin-4-amine hydrochloride sample is fully dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion and baseline issues.[5]

    • Filtering: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.

Analyte-Specific Considerations for 2-Methylpyridin-4-amine Hydrochloride

The chemical properties of 2-Methylpyridin-4-amine hydrochloride require special attention during method development to minimize baseline noise.

Analyte_Considerations analyte 2-Methylpyridin-4-amine (Polar, Basic) mobile_phase Mobile Phase pH Control (pH 2.5-4) analyte->mobile_phase Requires column_choice Column Selection (Polar-Embedded or HILIC) analyte->column_choice Benefits from sample_prep Sample Preparation (Dissolve in Mobile Phase) analyte->sample_prep Requires Careful

Caption: Key considerations for the HPLC analysis of 2-Methylpyridin-4-amine hydrochloride.

  • Column Selection:

    • Standard C18: While a standard C18 column can be used, the polar nature of 2-Methylpyridin-4-amine may lead to poor retention.

    • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which improves the retention of polar compounds and provides better peak shape for basic analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for the separation of very polar compounds and can be an excellent alternative if you are struggling with retention on reversed-phase columns.

References

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Common Causes of Baseline Noise. (2020, August 31). HPLC Repair Services. Retrieved from [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc. Retrieved from [Link]

  • Mobile Phase Prep: Key Tips & Tricks. (2022, November 2). Phenomenex. Retrieved from [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee - PGeneral. Retrieved from [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. Retrieved from [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. Retrieved from [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex. Retrieved from [Link]

  • Troubleshooting. (n.d.). BASi. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015, January 20). ResearchGate. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]

  • HPLC troubleshooting. (n.d.). CHROMSERVIS.EU. Retrieved from [Link]

    • Preparation of Mobile Phase for HPLC. (n.d.). Retrieved from [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 11). Separation Science. Retrieved from [Link]

Sources

Optimization

Overcoming low reactivity of 2-Methylpyridin-4-amine hydrochloride in Buchwald-Hartwig amination

Technical Support Center: Buchwald-Hartwig Amination Topic: Overcoming Low Reactivity of 2-Methylpyridin-4-amine Hydrochloride Welcome to the technical support center for advanced cross-coupling methodologies. As Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Overcoming Low Reactivity of 2-Methylpyridin-4-amine Hydrochloride

Welcome to the technical support center for advanced cross-coupling methodologies. As Senior Application Scientists, we understand that while the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, certain substrates present significant challenges that can impede progress in critical drug discovery and development projects.[1][2]

This guide is specifically designed to address the low reactivity of 2-Methylpyridin-4-amine hydrochloride, a substrate class known for its difficult coupling behavior. We will move beyond standard protocols to provide a deep, mechanistically-grounded troubleshooting framework.

Section 1: Understanding the Core Challenges

Before troubleshooting, it is critical to understand the underlying chemical principles that make 2-Methylpyridin-4-amine a "difficult" substrate. Its low reactivity is not due to a single factor, but a combination of electronic, steric, and coordination effects.

Q1: Why is my Buchwald-Hartwig reaction with 2-Methylpyridin-4-amine hydrochloride failing or showing low yield?

There are three primary reasons for the observed low reactivity:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.[3] This forms a stable, off-cycle complex that effectively sequesters the catalyst, preventing it from participating in the desired catalytic cycle. This is a common issue with heteroaromatic amines.[4]

  • Steric Hindrance: The methyl group at the 2-position (ortho to the pyridine nitrogen, but meta to the amine) creates a sterically demanding environment. While not directly adjacent to the reacting amine, it contributes to the overall bulk of the ligand sphere around the palladium center, potentially slowing down key steps like reductive elimination.

  • The Hydrochloride Salt: The amine is provided as a hydrochloride salt, meaning it is protonated (R-NH3+ Cl-). This form is not nucleophilic and cannot enter the catalytic cycle directly. The base in the reaction must first neutralize the salt to generate the free amine (R-NH2) before it can participate in the coupling. This effectively consumes one full equivalent of your base before the catalytic cycle even begins.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers working with this substrate.

Q2: How must I adjust my protocol to account for the hydrochloride salt?

You must use at least two equivalents of base . The first equivalent is consumed in an acid-base neutralization reaction with the amine hydrochloride to generate the free amine. The second (and any subsequent) equivalent functions as the catalytic base required for the deprotonation of the coordinated amine within the Pd-complex during the catalytic cycle.[5]

  • Incorrect: Using 1.1-1.5 equivalents of base, as is common for free amines.

  • Correct: Starting with a minimum of 2.2-2.5 equivalents of base. For weaker bases, even 3.0 equivalents may be necessary.

Q3: What is a reliable starting point for the catalyst, ligand, and base for this specific coupling?

For challenging heteroaromatic amines, standard first-generation catalysts are often insufficient.[1] You must employ a system designed to overcome catalyst inhibition and promote rapid catalytic turnover.

  • Palladium Source: Use a well-defined palladium precatalyst. G3 or G4 precatalysts are highly recommended as they are air-stable and efficiently generate the active Pd(0) species, leading to more reproducible outcomes than sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]

  • Ligand: Bulky, electron-rich biarylphosphine ligands are essential.[8] XPhos or RuPhos are excellent starting points. Their steric bulk helps prevent the pyridine nitrogen from binding too strongly and promotes the crucial reductive elimination step.[7][9]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective choice, especially in nonpolar solvents like toluene.[4][7]

Q4: My reaction has stalled at 30% conversion after several hours. What is the first parameter I should change?

If you are already using a robust catalyst system (e.g., XPhos Pd G3) and an adequate amount of a strong base (e.g., 2.5 eq NaOtBu), the most likely culprit is either temperature or catalyst deactivation.

First, try increasing the temperature. Buchwald-Hartwig aminations are often run at elevated temperatures (80-110 °C) to drive the reaction forward.[4][10] If you are running the reaction at 80 °C, incrementally increasing to 100 °C or 110 °C in a solvent like toluene or dioxane can significantly increase the rate.

If increasing the temperature does not improve conversion or leads to decomposition, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%. This can help compensate for any catalyst that is irreversibly inhibited during the reaction.[3]

Section 3: In-Depth Troubleshooting Guide

This guide provides a logical workflow for systematically overcoming poor reaction outcomes.

cluster_low Low Conversion (<70%) cluster_no No/Trace Conversion (<5%) start Start Reaction (See Protocol 1) check_conversion Monitor Conversion after 4h (TLC, LC-MS) start->check_conversion increase_temp Increase Temperature (e.g., 80°C to 100°C) check_conversion->increase_temp 10-70% check_reagents Verify Reagent Purity & Inertness (Anhydrous solvent, fresh base, O₂-free) check_conversion->check_reagents <10% complete Reaction Complete (Proceed to Workup) check_conversion->complete >95% change_base Switch to Stronger/More Soluble Base (e.g., K₃PO₄ to NaOtBu or LHMDS) increase_temp->change_base increase_loading Increase Catalyst Loading (e.g., 2 mol% to 4 mol%) change_base->increase_loading change_ligand Switch to Bulkier Ligand (e.g., Xantphos to XPhos/RuPhos) check_reagents->change_ligand use_precatalyst Use Precatalyst if not already (e.g., Pd(OAc)₂ to XPhos Pd G3) change_ligand->use_precatalyst

Figure 1. Troubleshooting workflow for low conversion.
Problem: No or Very Low Product Formation (<10% Conversion)

This outcome suggests a fundamental issue with the chosen conditions or reagents.

  • Cause & Analysis: A lack of reactivity points to an inability to form the active Pd(0) catalyst, immediate catalyst poisoning, or the use of a ligand that is not robust enough to facilitate the difficult coupling.

  • Solution Pathway:

    • Verify Reagents and Atmosphere: Ensure your solvent is anhydrous and degassed, the base is fresh and of high purity, and your reaction setup maintains a strictly inert (Argon or Nitrogen) atmosphere. Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Switch to a More Advanced Catalyst System: If you are using a simple palladium source (e.g., Pd(OAc)₂) and a less bulky ligand (e.g., BINAP, Xantphos), it is likely insufficient.[11][12] Upgrade to a pre-formed palladacycle precatalyst with a highly effective ligand.

Catalyst SystemLigand TypeKey Advantages for this SubstrateRecommended Precatalyst
XPhos DialkylbiarylphosphineExtremely bulky and electron-rich; excellent for sterically hindered and electron-rich heteroaryl amines.[6]XPhos Pd G3 or G4
RuPhos DialkylbiarylphosphineSimilar to XPhos, often highly effective for secondary amines but also shows excellent performance for challenging primary amines.[7]RuPhos Pd G3 or G4
BrettPhos DialkylbiarylphosphineSpecifically designed for primary amines and shows high activity.[13][14]BrettPhos Pd G3

Table 1. Recommended catalyst systems for the amination of 2-Methylpyridin-4-amine.

Problem: Sluggish Reaction / Incomplete Conversion (10-70%)

This is a common scenario where the reaction begins but either stalls or proceeds too slowly. This points to a suboptimal balance of base, solvent, or temperature.

  • Cause & Analysis: The catalytic cycle is turning over, but one or more steps (likely amine deprotonation or reductive elimination) are slow. The base may not be strong enough or soluble enough, or the thermal energy may be insufficient.

  • Solution Pathway:

    • Re-evaluate the Base: While NaOtBu is a strong starting point, its solubility can be limited. If you suspect solubility issues, switching to a base like Lithium bis(trimethylsilyl)amide (LHMDS) , which has better solubility in many organic solvents, can be beneficial.[4] Conversely, if you are using a weaker, more soluble base like Cesium Carbonate (Cs₂CO₃) and seeing low conversion, switching to a stronger base like NaOtBu is the correct move.[4][15]

    • Optimize Solvent and Temperature: The choice of solvent can influence the solubility of the base and the palladium complexes.

      • Toluene: A common, non-polar choice. Works well with NaOtBu.

      • Dioxane/THF: More polar, ethereal solvents that can sometimes improve solubility and reaction rates.[15][16]

      • Temperature: Do not underestimate the impact of temperature. A reaction that stalls at 90 °C may proceed to completion at 110 °C. Ensure your chosen solvent has a high enough boiling point for the desired temperature.

Section 4: Protocols & Mechanistic Insights

Protocol 1: General Screening Protocol for Coupling 2-Methylpyridin-4-amine HCl with an Aryl Bromide

This protocol is designed for small-scale screening to identify the optimal conditions.

  • Glassware Preparation: Oven-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition (Solid): To the flask, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol), 2-Methylpyridin-4-amine hydrochloride (1.2 equiv), the selected base (e.g., NaOtBu, 2.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and an internal standard (if using for GC/LC analysis).

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), carefully withdraw a small aliquot under positive inert gas pressure, quench it with water/ethyl acetate, filter through a small plug of silica, and analyze by TLC, GC, or LC-MS to determine conversion.[7]

cluster_challenges Challenges with 2-Methylpyridin-4-amine Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(Amine) AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NHR Amido->Product BaseH [Base-H]+X- Amido->BaseH ArX Ar-X ArX->OxAdd AmineH R-NH₂ AmineH->AmineCoord Base Base Base->Amido inhib_edge Catalyst Inhibition: Pyridine-N coordination can pull Pd out of cycle reduct_elim_edge Slow Reductive Elimination: Steric bulk can hinder this final, product-forming step

Figure 2. Annotated Buchwald-Hartwig catalytic cycle.

The success of this challenging amination hinges on accelerating the productive steps of the catalytic cycle (Figure 2) while mitigating the off-cycle catalyst inhibition pathway. The use of bulky, electron-donating ligands like XPhos is critical because they both increase the rate of reductive elimination and sterically disfavor the binding of the pyridine nitrogen, thus keeping the catalyst active and in the cycle.[8][9]

References

Sources

Troubleshooting

Purification techniques for crude 2-Methylpyridin-4-amine hydrochloride mixtures

Welcome to the Technical Support Center for the isolation and purification of aminopyridine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of aminopyridine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality that dictates successful purification.

When handling crude 2-Methylpyridin-4-amine hydrochloride (also known as 4-amino-2-picoline HCl), researchers frequently encounter issues with co-precipitating inorganic salts, regioisomer contamination, and persistent colored oxidation products. Because the pyridine ring and the primary amine group create a dual-basic system, mastering the pH-dependent phase distribution is the key to achieving >99% purity.

Mechanistic Causality: The Chemistry of Purification

The purification of 2-Methylpyridin-4-amine relies heavily on its ionization state. The predicted pKa of the 4-amino-2-methylpyridine conjugate acid is approximately 9.7 [1]. This relatively high pKa for a pyridine derivative (enhanced by the electron-donating amino and methyl groups) means that standard neutralization to pH 7 or 8 is insufficient for complete freebasing [3].

To force the compound entirely into its non-polar freebase form for organic extraction, the aqueous environment must be driven to a pH > 10.5. Once extracted and decolorized, the compound is deliberately re-protonated using anhydrous HCl to form a highly crystalline salt, leaving non-basic impurities behind in the organic mother liquor.

pKa_Logic Acidic Aqueous Phase pH < 7 Protonated Protonated Salt Highly Water Soluble Acidic->Protonated Ionization Basic Aqueous Phase pH > 10.5 Protonated->Basic Add NaOH Freebase Freebase Form (pKa ~9.7) Basic->Freebase Deprotonation Organic Organic Phase (CHCl3 / EtOAc) Freebase->Organic Liquid-Liquid Extraction

Fig 1: pH-dependent phase distribution of 2-Methylpyridin-4-amine.

Troubleshooting & FAQs

Q: My crystallized hydrochloride salt has a persistent yellowish-brown tint. How do I remove this? A: This coloration is typically caused by trace azo or azoxy impurities formed during the reduction of the nitro-precursor (e.g., 2-methyl-4-nitropyridine-N-oxide) [2]. Solution: Do not attempt to decolorize the water-soluble salt directly in aqueous media. Instead, decolorize the freebase form. During the liquid-liquid extraction phase, treat the combined organic extracts (chloroform or ethyl acetate) with activated carbon (10% w/w relative to crude) and heat to 50°C for 30 minutes before filtering through a Celite pad.

Q: I am experiencing poor yields during the liquid-liquid extraction of the freebase. What is going wrong? A: If your yield is low, your aqueous phase is likely not basic enough. Because the pKa is ~9.7, an aqueous phase at pH 9.0 will still leave nearly 80% of the compound in its water-soluble, protonated state. Solution: Strictly adjust the aqueous phase to pH > 10.5 using 5M NaOH. Furthermore, 2-Methylpyridin-4-amine has moderate water solubility even as a freebase. Use continuous liquid-liquid extraction with chloroform for 12 hours rather than simple separatory funnel shakes to drive the partition equilibrium [2].

Q: Why does my recrystallized salt crash out as an oil rather than a crystalline solid? A: "Oiling out" occurs when the target compound becomes supersaturated in a solvent system where its melting point is lower than the precipitation temperature, often due to the presence of residual water. Solution: Ensure the re-salting process uses strictly anhydrous HCl in diethyl ether or dioxane. When recrystallizing, use anhydrous Isopropanol (IPA) and allow the solution to cool ambiently to room temperature before applying an ice bath.

Quantitative Data & Physicochemical Parameters

Understanding the quantitative thresholds of your compound is critical for protocol optimization.

ParameterValueScientific Implication & Actionable Insight
Freebase pKa 9.7 ± 0.3Requires aqueous basification to pH > 10.5 to ensure >90% deprotonation for efficient organic extraction.
Freebase Melting Point 93 - 97 °CProvides a rapid self-validation metric. A sharp melting point of the intermediate freebase confirms the removal of regioisomers.
Optimal Extraction Solvent Chloroform (CHCl₃)Exhibits a superior partition coefficient for aminopyridines compared to standard ethereal solvents.
Recrystallization Solvent Isopropanol (IPA)Generates a steep thermal solubility gradient for the HCl salt, keeping polar impurities dissolved at 0°C.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Each major step includes a validation checkpoint to ensure the chemical state is correct before proceeding.

Protocol A: Freebasing and Continuous Extraction
  • Dissolution: Dissolve 10.0 g of crude 2-Methylpyridin-4-amine hydrochloride in a minimum volume of deionized water (approx. 30 mL).

  • Alkalinization: Slowly add 5M NaOH dropwise under an ice bath to prevent exothermic degradation.

    • Self-Validation Checkpoint: Use a calibrated pH probe (not just litmus paper) to verify the aqueous solution has stabilized at pH 10.8 - 11.2.

  • Extraction: Transfer the aqueous mixture to a continuous liquid-liquid extractor. Extract with 200 mL of chloroform for 12 hours [2].

    • Self-Validation Checkpoint: Spot the residual aqueous layer on a silica TLC plate and visualize under short-wave UV (254 nm). A lack of UV-active spots confirms complete extraction.

  • Drying: Dry the combined chloroform extracts over anhydrous Na₂SO₄ for 2 hours. Filter to remove the drying agent.

Protocol B: Decolorization and Anhydrous Salt Formation
  • Carbon Treatment: Add 1.0 g of activated Darco G-60 carbon to the chloroform solution. Stir at 50°C for 30 minutes. Filter the hot solution through a tightly packed Celite pad to yield a pale yellow to colorless filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to approximately 50 mL.

  • Re-salting: Submerge the flask in an ice bath. Slowly add a stoichiometric excess of anhydrous HCl (2.0 M in diethyl ether) dropwise with vigorous stirring. A white precipitate will immediately form.

    • Self-Validation Checkpoint: Test the mother liquor with moistened pH paper to ensure it is highly acidic (pH < 2), confirming complete salt formation.

  • Isolation: Filter the solid via vacuum filtration and wash with 20 mL of cold, anhydrous diethyl ether.

Protocol C: Final Recrystallization
  • Dissolution: Suspend the crude hydrochloride salt in 30 mL of Isopropanol (IPA). Heat to reflux (82°C) until completely dissolved. If undissolved inorganic salts remain, perform a hot filtration.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature over 2 hours to promote large crystal lattice formation. Subsequently, cool to 0°C in an ice bath for 1 hour.

  • Recovery: Filter the purified white crystals and dry under high vacuum at 40°C for 12 hours.

Workflow Step1 Crude HCl Salt Mixture Step2 Alkalinization (pH > 10.5) Freebase Generation Step1->Step2 Step3 Continuous Extraction (Chloroform, 12h) Step2->Step3 Step4 Carbon Treatment (Decolorization) Step3->Step4 Step5 Anhydrous HCl Addition Salt Re-precipitation Step4->Step5 Step6 Recrystallization (IPA) Pure Target Compound Step5->Step6

Fig 2: Self-validating purification workflow for 2-Methylpyridin-4-amine HCl.

References

  • ChemBK. "4-Amino-2-methylpyridine Physico-chemical Properties & pKa Data." ChemBK Database. Available at:[Link]

Optimization

Reducing impurities in 2-Methylpyridin-4-amine hydrochloride scale-up processes

A Guide to Minimizing Impurities in Laboratory and Scale-Up Processes Welcome to the technical support resource for 2-Methylpyridin-4-amine hydrochloride (also known as 4-Amino-2-methylpyridine hydrochloride). This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Impurities in Laboratory and Scale-Up Processes

Welcome to the technical support resource for 2-Methylpyridin-4-amine hydrochloride (also known as 4-Amino-2-methylpyridine hydrochloride). This guide is designed for researchers, chemists, and process development scientists to troubleshoot and control impurities during synthesis, purification, and scale-up. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the highest possible purity for your compound.

Section 1: Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding the identity and origin of impurities in 2-Methylpyridin-4-amine hydrochloride syntheses.

Q1: What are the most common types of impurities I should expect when synthesizing 2-Methylpyridin-4-amine hydrochloride?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These originate from the synthetic route itself. A common and particularly challenging impurity can be the isomeric byproduct, 2,6-diamino-4-methylpyridine, especially in routes that involve amination of a pyridine ring.[1] Other potential byproducts include compounds formed from incomplete reactions or side reactions like over-alkylation or undesired substitution patterns.[2][3]

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in the initial reagents can carry through the synthesis and contaminate the final product.

  • Degradation Products: Although 2-Methylpyridin-4-amine is generally stable, it can be susceptible to degradation under harsh conditions (e.g., excessive heat, strong acids/bases) or prolonged exposure to air and moisture, as the free base is hygroscopic.[4] This can lead to the formation of oxides or other decomposition products.

Q2: My final product has a persistent color. What could be the cause?

A2: A yellow or brown hue in the final product often indicates the presence of trace-level organic impurities or degradation products. This can result from:

  • Oxidation: Exposure to air during work-up or storage can lead to the formation of colored, oxidized species.

  • Residual Catalysts/Reagents: In some synthetic routes, residual metals (like copper or palladium) or colored organic reagents can be difficult to remove.[5]

  • Thermal Degradation: Overheating during solvent evaporation or drying can cause decomposition into colored impurities.

Decolorizing agents like activated carbon can be effective for removing such impurities during the purification phase.[1][5]

Section 2: Troubleshooting Guide for Synthesis & Purification

This section provides a problem-and-solution framework for challenges encountered during the production and purification of 2-Methylpyridin-4-amine hydrochloride.

Part A: Controlling Impurities During Synthesis

Q3: I am observing significant byproduct formation during my reaction. How can I minimize this?

A3: The key is to optimize reaction conditions to favor the desired product formation. The formation of byproducts is often linked to reaction kinetics and thermodynamics.

  • Temperature Control: Run reactions at the lowest effective temperature. Side reactions often have higher activation energies and become more prominent at elevated temperatures.

  • Stoichiometry: Carefully control the molar ratios of your reactants. For instance, using a slight excess of one reactant might drive the reaction to completion but could also lead to byproducts if that reactant can participate in side reactions.

  • Addition Rate: For highly exothermic reactions, a slow, controlled addition of reagents can prevent temperature spikes that often accelerate byproduct formation.

  • Solvent Choice: The polarity and properties of the solvent can influence reaction pathways. Ensure you are using a solvent that preferentially solubilizes reactants while potentially disfavoring side-reaction pathways.

Part B: Effective Purification Strategies

Q4: My crude product purity is low (<95%). What is the most effective, scalable purification method?

A4: A highly effective and scalable method for purifying 2-Methylpyridin-4-amine is an acid-base extraction and precipitation cycle . This leverages the basicity of the amine group to separate it from non-basic organic impurities. A Chinese patent details a robust version of this method.[1]

Causality: The amino group on the pyridine ring is basic and will be protonated in an acidic solution to form a water-soluble salt (the hydrochloride). Neutral organic impurities (e.g., unreacted starting materials, non-basic byproducts) will remain in an organic solvent layer and can be washed away. Subsequent basification of the aqueous layer deprotonates the amine, causing the pure, water-insoluble free base to precipitate, which can then be isolated and converted back to the hydrochloride salt if desired.[1]

Q5: After purification, I still see a minor impurity peak on my HPLC. How can I remove it?

A5: For removing persistent, structurally similar impurities, recrystallization is the gold standard. The choice of solvent system is critical.

  • Solvent Screening: The ideal solvent (or solvent mixture) should dissolve the compound well at an elevated temperature but poorly at a low temperature. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures.

  • Common Solvents: For aminopyridine compounds, alcohols (like isopropanol or ethanol), esters (like ethyl acetate), or mixtures with water are often effective.[6]

  • Technique: Ensure slow cooling to promote the formation of large, pure crystals. Rapid crashing out of solution can trap impurities within the crystal lattice.

Section 3: Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities, thereby validating the effectiveness of your purification process.

Q6: What is the best analytical technique for monitoring the purity of 2-Methylpyridin-4-amine hydrochloride?

A6: High-Performance Liquid Chromatography (HPLC) is the preferred method for its sensitivity, specificity, and quantitative accuracy.[7]

Parameter Recommendation Rationale
Column Reversed-Phase C18Provides good retention and separation for polar aromatic compounds like aminopyridines.
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate)Allows for gradient elution to separate impurities with a wide range of polarities. The buffer helps to ensure consistent peak shape.
Detection UV-Vis Detector (e.g., at 254 nm)The pyridine ring is a strong chromophore, allowing for sensitive detection.
Validation Per ICH Q2(R1) GuidelinesThe method must be validated for specificity, linearity, accuracy, precision, and range to be considered reliable for quality control.[8]

Section 4: Key Experimental Protocols

Here we provide step-by-step methodologies for the critical purification processes discussed.

Protocol 1: Acid-Base Extraction for Crude Purification

This protocol is adapted from methodologies designed for industrial-scale purification of 2-amino-4-methylpyridine.[1]

  • Dissolution: Dissolve the crude 2-Methylpyridin-4-amine product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidification: Add this organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1M HCl) until the pH of the aqueous layer is between 2-3.[1] Shake vigorously.

  • Extraction: Allow the layers to separate. The protonated product will move to the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer again with a fresh portion of the organic solvent to remove any residual non-basic impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a cold, dilute aqueous base (e.g., 1M NaOH or sodium bicarbonate solution) with stirring until the pH reaches 8-9.[1] The free base of 2-Methylpyridin-4-amine will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold distilled water to remove residual salts, and then dry under vacuum.

  • Salt Formation: To obtain the final hydrochloride salt, the isolated free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to precipitate the pure hydrochloride salt.

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: In a small vial, test the solubility of your purified product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, water) at room temperature and with gentle heating. Identify a solvent that dissolves the product when hot but causes it to crystallize upon cooling.

  • Dissolution: Place the product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite or filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Section 5: Visual Workflow Diagrams

The following diagrams illustrate the logical flow of impurity reduction and the detailed purification strategy.

G cluster_0 Impurity Reduction Workflow Crude Crude 2-Methylpyridin-4-amine HCl Analysis1 Impurity Profiling (HPLC) Crude->Analysis1 Strategy Select Purification Strategy Analysis1->Strategy Identify Impurities Purify Execute Purification (e.g., Acid-Base Extraction, Recrystallization) Strategy->Purify Analysis2 Final Purity Check (HPLC) Purify->Analysis2 Analysis2->Strategy Purity Not Met Final High-Purity Product (>99%) Analysis2->Final Purity Met

Caption: High-level workflow for impurity identification and reduction.

G cluster_1 Acid-Base Purification Logic Start Crude Product in Organic Solvent AddAcid Add Aqueous HCl (pH 2-3) Start->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Organic Layer: Contains Neutral Impurities Separate1->OrganicLayer Discard AqueousLayer1 Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) Separate1->AqueousLayer1 Keep AddBase Add Aqueous NaOH (pH 8-9) AqueousLayer1->AddBase Precipitate Precipitate Pure Free Base AddBase->Precipitate Filter Filter and Dry Solid Precipitate->Filter End Pure 2-Methylpyridin-4-amine (Free Base) Filter->End

Caption: Detailed logic of the acid-base purification strategy.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process. (2017).
  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • General and Mild Preparation of 2-Aminopyridines. (2010). Organic Letters. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of 2-Methylpyridin-4-amine Hydrochloride

Prepared by: Senior Application Scientist, Advanced Cell Models Division Welcome to the technical support center for researchers working with 2-Methylpyridin-4-amine hydrochloride. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Cell Models Division

Welcome to the technical support center for researchers working with 2-Methylpyridin-4-amine hydrochloride. This guide is designed to provide in-depth, actionable insights into a common challenge encountered with this compound: poor cell permeability. Our goal is to move beyond simple checklists and equip you with the scientific rationale to diagnose the underlying issues and strategically devise effective solutions.

Section 1: Foundational Understanding - Why is Permeability a Hurdle?

This section addresses the inherent physicochemical properties of 2-Methylpyridin-4-amine hydrochloride that often lead to permeability challenges.

Q1: What are the key physicochemical properties of 2-Methylpyridin-4-amine hydrochloride that likely limit its cell permeability?

The structure of 2-Methylpyridin-4-amine and its formulation as a hydrochloride salt present a classic permeability challenge rooted in its ionization state and lipophilicity.

  • pKa and Ionization: 2-Methylpyridin-4-amine is a basic compound. Its acid dissociation constant (pKa) is critical because it dictates the proportion of the molecule that is charged (protonated) versus neutral at a given pH[1]. The pKa of a similar compound, 3-fluoro-5-methylpyridin-4-amine, is approximately 7.46[2]. It is highly probable that 2-Methylpyridin-4-amine has a pKa near physiological pH (7.4). According to the Henderson-Hasselbalch equation, this means that at the pH of typical cell culture media and extracellular fluid, a significant portion (likely >50%) of the compound will exist in its protonated, cationic form.

  • The Problem with Charge: The cell membrane is a lipid bilayer, creating a nonpolar, hydrophobic barrier. Ionized (charged) molecules cannot easily pass through this barrier via passive diffusion due to the high energetic penalty of moving a charge from a polar (aqueous) environment to a nonpolar (lipid) one[3][4][5]. The neutral, un-ionized form is required for efficient passive transport.

  • Lipophilicity (LogD): Lipophilicity describes how well a compound partitions between a lipid and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant metric than the partition coefficient (LogP)[1]. Given its structure and high degree of ionization at pH 7.4, 2-Methylpyridin-4-amine hydrochloride is expected to have a low LogD, indicating it preferentially remains in the aqueous phase rather than partitioning into the lipid membrane. There is a well-established, albeit complex, relationship between lipophilicity and permeability; while some lipophilicity is required to enter the membrane, excessive lipophilicity can lead to poor aqueous solubility or non-specific binding[6][7].

  • Hydrochloride Salt Form: The "hydrochloride" indicates the compound is supplied as a salt to improve its solubility and stability[8]. While this makes it "freely soluble" in aqueous solutions like water or buffers, it also ensures that it is already in an ionized state upon dissolution, exacerbating the permeability issue from the outset[9].

Q2: Beyond its inherent properties, what biological mechanisms could be limiting the compound's intracellular accumulation?

Even if a fraction of the compound is neutral and can enter the cell, its net accumulation can be powerfully opposed by active cellular processes.

  • Efflux Transporters: The cell membrane is equipped with active transport proteins that expel foreign substances (xenobiotics). A primary family of these are the ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp, or MDR1) being a notorious contributor to poor drug efficacy[10][11]. It is plausible that 2-Methylpyridin-4-amine is recognized as a substrate by P-gp or other efflux transporters (e.g., BCRP), which then actively pump it out of the cell, often against a concentration gradient. This results in low intracellular concentration despite initial membrane crossing[12].

Section 2: Phase 1 - A Systematic Approach to Diagnosis

Effective troubleshooting requires a logical, stepwise process to identify the specific nature of the permeability barrier.

Q3: My initial experiment confirmed low permeability. What is the first step in troubleshooting?

The first step is to move from a simple observation of "low permeability" to a quantitative diagnosis of the underlying mechanism. This involves a systematic workflow to dissect the contributions of passive diffusion versus active transport.

cluster_0 Phase 1: Diagnostic Workflow cluster_1 Potential Diagnoses Start Start: Poor Permeability Observed PhysChem Step 1: Physicochemical Reality Check - Measure pKa - Measure LogD at pH 7.4 Start->PhysChem PAMPA Step 2: Assess Passive Diffusion - Run Parallel Artificial Membrane  Permeability Assay (PAMPA) PhysChem->PAMPA Analysis Step 4: Compare Data & Diagnose PAMPA->Analysis CellAssay Step 3: Assess Net Permeability - Run Caco-2 or MDCK  Bidirectional Assay CellAssay->Analysis LowPassive Diagnosis 1: Inherently Poor Passive Diffusion (Low PAMPA & Low Caco-2) Analysis->LowPassive Low Pe (PAMPA) Low Papp (A-B) Efflux Diagnosis 2: Active Efflux is the Culprit (High PAMPA & Low Caco-2 A-B) (High Caco-2 Efflux Ratio) Analysis->Efflux Moderate/High Pe (PAMPA) Low Papp (A-B)

Caption: Diagnostic workflow for troubleshooting poor permeability.

Q4: How do I experimentally distinguish between poor passive diffusion and active efflux?

The key is to use a combination of cell-free and cell-based assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal starting point to isolate passive transport, followed by a more biologically complex cell monolayer assay like the Caco-2 or MDCK model.[13]

Assay Type Description What It Measures Use Case for This Compound
PAMPA A cell-free assay where the compound diffuses across an artificial lipid layer separating a donor and acceptor well.[14][15]Passive transcellular diffusion only. It has no transporters or metabolic activity.[16]Establishes the baseline, intrinsic permeability of the neutral species. A low result here confirms a fundamental physicochemical problem.
Caco-2 Assay A cell-based assay using a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express efflux transporters (like P-gp), mimicking the intestinal barrier.[17][18]Net permeability: The sum of passive diffusion, paracellular flux, and active transport (both influx and efflux).[13]The "gold standard" for predicting oral absorption. A bi-directional assay is essential to calculate the efflux ratio.[17]
MDCK Assay A cell-based assay using a monolayer of Madin-Darby canine kidney cells. Often used as a faster alternative to Caco-2.[10][12] Wild-type cells have low endogenous transporter expression, while MDR1-MDCK cells are engineered to overexpress human P-gp.[11][19]Net permeability. The MDR1-MDCK model specifically tests if the compound is a P-gp substrate.[20]Excellent for confirming P-gp mediated efflux if suspected from Caco-2 results. A high efflux ratio in this model is strong evidence.

If PAMPA permeability is low, the primary issue is the molecule's inability to efficiently cross a lipid bilayer. If PAMPA permeability is moderate-to-high but Caco-2/MDCK permeability is low, this strongly suggests the compound is a substrate for an efflux transporter.[13]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a framework for assessing the passive permeability of 2-Methylpyridin-4-amine hydrochloride.

Objective: To determine the effective permeability coefficient (Pe) based on passive diffusion.

Materials:

  • PAMPA "sandwich" plate system (96-well donor and acceptor plates)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 2-Methylpyridin-4-amine hydrochloride

  • High and low permeability control compounds (e.g., Propranolol and Atenolol)

  • 96-well UV-compatible plate for analysis

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare Solutions: Dissolve the test compound and controls in PBS (pH 7.4) to a final concentration (e.g., 100 µM). Ensure any co-solvent like DMSO is kept to a minimum (<1%).

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5-10 minutes.

  • Prepare Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.

  • Add Compound: Add 150 µL of the test compound/control solutions to the wells of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich". Incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[15][21]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, collect a sample of the initial dosing solution (T0 concentration).

  • Quantification: Determine the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS is preferred for sensitivity and specificity).

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA).

    • A is the membrane area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Experimental Protocol: Bi-Directional Caco-2 Permeability Assay

This protocol is for determining the apparent permeability (Papp) and efflux ratio (ER).

Objective: To assess net permeability and identify potential for active efflux.

Materials:

  • Caco-2 cells (e.g., ATCC HTB-37)

  • Transwell permeable supports (e.g., 24-well plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • High/low permeability and efflux controls (e.g., Propranolol, Atenolol, Digoxin)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[18][22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >200 Ω·cm²), indicating intact tight junctions.[13][23]

  • Prepare for Transport: Wash the monolayers gently with pre-warmed (37°C) transport buffer on both the apical (upper) and basolateral (lower) sides.

  • Dosing - A to B Transport:

    • To the apical (A) side, add the transport buffer containing the test compound (e.g., 10 µM).

    • To the basolateral (B) side, add fresh transport buffer.

  • Dosing - B to A Transport:

    • To the basolateral (B) side, add the transport buffer containing the test compound.

    • To the apical (A) side, add fresh transport buffer.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a set time (e.g., 90-120 minutes), often with gentle orbital shaking.[12][22]

  • Sampling: At the end of the incubation, take samples from the receiver compartment for each direction. Also, take a sample from the initial donor solution.

  • Post-Assay Integrity Check: Perform a Lucifer yellow leak test to confirm the monolayer was not compromised during the experiment.

  • Quantification: Analyze all samples by LC-MS/MS to determine compound concentrations.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[22]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is a strong indicator that the compound is a substrate for active efflux.[24]

Section 3: Phase 2 - Strategic Solutions for Improvement

Once the primary barrier is identified, you can select a strategy to overcome it.

cluster_0 Phase 2: Solution Selection cluster_1 Formulation Options cluster_2 Chemical Modification Options Diagnosis Diagnosis from Phase 1 Formulation Solution Path A: Formulation Strategies (No Chemical Change) Diagnosis->Formulation Poor Passive Diffusion Modification Solution Path B: Chemical Modification (Medicinal Chemistry) Diagnosis->Modification Poor Passive Diffusion OR Active Efflux IonPair Ion Pairing: - Add lipophilic counter-ion - Masks charge, increases LogD Formulation->IonPair Nano Nanoformulation: - Encapsulate in liposomes or SLNs - Bypasses traditional diffusion Formulation->Nano Prodrug Prodrug Approach: - Mask amine with lipophilic group - Reduces H-bond donors Modification->Prodrug Lipo Increase Lipophilicity: - Add lipophilic moieties (e.g., -CF3) - Balances permeability and solubility Modification->Lipo pKaMod Modulate pKa: - Modify electronics of the pyridine ring - Lowers pKa to favor neutral form Modification->pKaMod

Caption: Decision tree for selecting a permeability enhancement strategy.

Q5: How can I improve permeability without changing the compound's chemical structure?

Formulation strategies aim to improve the delivery of the existing molecule.

  • Ion Pairing: This approach involves co-administering the hydrophilic, charged drug with a suitable lipophilic counter-ion.[25] The resulting ion pair is more charge-neutral and significantly more lipophilic, allowing it to partition into and cross the cell membrane more effectively before dissociating in the cytoplasm.

  • Lipid-Based Nanoformulations: Encapsulating 2-Methylpyridin-4-amine hydrochloride into nanocarriers like liposomes or solid lipid nanoparticles (SLNs) can fundamentally change its mechanism of cell entry.[26][27] These carriers can fuse with the cell membrane or be taken up by endocytosis, delivering their payload directly into the cell and bypassing the challenges of passive diffusion and efflux pumps.

Q6: What chemical modifications to the 2-Methylpyridin-4-amine structure could improve its permeability?

If modifying the molecule is an option, several medicinal chemistry strategies can be employed.

  • Prodrug Approach: This is a highly effective strategy where the problematic amine group is temporarily masked with a lipophilic promoiety.[28] This modification neutralizes the charge and reduces the number of hydrogen bond donors, both of which are critical for permeability.[29][30] The promoiety is designed to be cleaved by intracellular enzymes (e.g., esterases), releasing the active parent drug inside the cell.

  • Increase Lipophilicity and Modulate Basicity: Studies on similar 2-aminopyridine-based inhibitors have shown that permeability can be dramatically improved by strategic modifications. Adding lipophilic groups, such as N,N-diethyl groups on an amine tail or replacing a methyl group with a difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) group, can increase lipophilicity and permeability.[8][24] These electron-withdrawing fluorine atoms can also lower the basicity (pKa) of the pyridine nitrogen, increasing the fraction of the neutral species at physiological pH.

Section 4: Frequently Asked Questions (FAQs)

Q7: My compound has moderate permeability in PAMPA but very low permeability in the Caco-2 (A→B) assay. What does this indicate?

This is the classic signature of a compound that is a substrate for active efflux. The PAMPA result shows the molecule can passively cross a lipid membrane, but the poor result in the Caco-2 assay indicates that cellular machinery (likely an efflux pump like P-gp) is actively removing it, leading to low net transport. The next step should be to confirm this by calculating the efflux ratio from a bi-directional Caco-2 assay or using an MDR1-MDCK cell line.

Q8: What is considered a "good" apparent permeability (Papp) value?

Permeability is generally classified into three categories. While exact thresholds can vary between labs, a widely used classification is as follows:

Permeability Class Papp (A→B) Value (x 10⁻⁶ cm/s) Expected In Vivo Absorption
Low < 1Poor (<50%)
Moderate 1 - 10Moderate to Good (50-89%)
High > 10High (>90%)
Classification adapted from multiple industry sources and literature.[24][31]
Q9: The compound is freely soluble in water. Why is permeability still such a major issue?

High water solubility and high membrane permeability are often opposing properties.[1] The characteristics that make a molecule very soluble in water (polarity, ability to form hydrogen bonds, charge) are the same characteristics that prevent it from being soluble in the lipid membrane. A successful orally bioavailable drug must have a delicate balance between sufficient aqueous solubility to dissolve in the gut and sufficient lipophilicity to cross the intestinal membrane.[6] 2-Methylpyridin-4-amine hydrochloride's high solubility is a direct indicator of its hydrophilic, charged nature, which is the root of the permeability problem.

References

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  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
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  • MDPI. (2024, July 14). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • Reddit. (2022, January 11). What experiment should I do to see if a compound is cell-permeable?
  • Thermo Fisher Scientific. (n.d.).
  • Sadaghiani, S., et al. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Frontiers in Pharmacology.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Methylpyridin-4-amine Hydrochloride LC-MS

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-Methylpyridin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this polar, basic compound. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your method development.

Analyte at a Glance: 2-Methylpyridin-4-amine Hydrochloride

Before troubleshooting, understanding the physicochemical properties of your analyte is critical.

PropertyValueImplication for LC-MS
Molecular Formula C₆H₈N₂·HCl---
Molecular Weight 108.14 (free base)Determines the m/z for MS detection.
pKa 7.48 (pyridinium ion)[1]The molecule's charge state is highly dependent on mobile phase pH around this value.
logP 0.56 - 1.08[1]Indicates high polarity, suggesting poor retention in standard reversed-phase (RP) chromatography.
Solubility Freely soluble in water and lower alcohols.Easy to prepare stock solutions in common LC-MS solvents.

Troubleshooting & FAQs

Issue 1: Poor or No Retention in Reversed-Phase (RP) Chromatography

Question: My 2-Methylpyridin-4-amine peak elutes at or very near the void volume on my C18 column. How can I increase its retention?

Answer: This is a classic challenge with polar compounds like 2-Methylpyridin-4-amine. Its high polarity (low logP) means it has little affinity for the nonpolar C18 stationary phase and is swept out with the mobile phase front.[2] There are two primary strategies to address this: adjusting the mobile phase pH or switching to an alternative chromatographic mode.

A. Reversed-Phase with High pH Mobile Phase

  • The "Why": At a pH well above the pKa of the analyte (pKa ≈ 7.48), the amine group is deprotonated, making the molecule neutral. This uncharged form will have a stronger interaction with the hydrophobic C18 stationary phase, leading to increased retention.[3] For basic compounds, a mobile phase pH of two units above the pKa is often recommended to ensure the analyte is predominantly in its neutral form.[3]

  • The "How":

    • Column Choice: Use a pH-stable column, such as a hybrid-silica or specially bonded C18, that can tolerate high pH conditions (e.g., up to pH 10 or 11).

    • Mobile Phase: Prepare a mobile phase using a volatile, MS-friendly buffer like 10 mM ammonium bicarbonate or ammonium hydroxide to adjust the pH to around 9.5-10.5.[4]

    • MS Polarity: Even though the analyte is neutral in the mobile phase, it can still be efficiently protonated in the positive electrospray ionization (ESI+) source.[3]

B. Hydrophilic Interaction Liquid Chromatography (HILIC)

  • The "Why": HILIC is specifically designed for the retention of polar compounds.[5][6] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[5][7][8] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7][8]

  • The "How":

    • Column: Select a HILIC column (e.g., BEH Amide, BEH HILIC silica).

    • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) in water with a volatile additive like ammonium formate or acetate.[9] A typical gradient involves decreasing the organic content to elute the analyte.[8]

    • Sample Diluent: Ensure your sample is dissolved in a solvent with a similar or higher organic content than your initial mobile phase to avoid peak distortion.

Issue 2: Severe Peak Tailing

Question: I'm seeing a decent retention time, but the peak for 2-Methylpyridin-4-amine is tailing badly. What's causing this and how can I fix it?

Answer: Peak tailing for basic compounds like this is most often caused by secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica backbone of the column packing material. These interactions are a form of ion-exchange and can lead to poor peak shape.

A. Mobile Phase pH Adjustment

  • The "Why": At low pH (e.g., pH 2.7-3.5), the amine group on your analyte is fully protonated (positively charged). At the same time, the acidic silanol groups on the silica surface are also protonated and thus neutral, minimizing the undesirable ionic interactions that cause tailing.[10]

  • The "How": Add a volatile acid like formic acid (0.1%) to your mobile phase. This will lower the pH and sharpen the peak.

B. Increasing Ionic Strength

  • The "Why": Adding a salt to the mobile phase can help to shield the charged sites on both the analyte and the stationary phase, reducing the secondary ionic interactions.

  • The "How": The combination of an acid and its corresponding ammonium salt (e.g., 0.1% formic acid with 10-20 mM ammonium formate) is highly effective.[11] The formic acid maintains a low pH, while the ammonium formate increases the ionic strength, leading to significantly improved peak shape for basic compounds.[11][12]

C. High pH Mobile Phase

  • The "Why": As mentioned for improving retention, a high pH mobile phase neutralizes the basic analyte. This eliminates the positive charge and thus the ion-exchange interaction with any deprotonated silanols, resulting in improved peak symmetry.[3]

Experimental Workflow for Tailing Reduction

G cluster_0 Troubleshooting Peak Tailing A Observe Tailing Peak B Strategy 1: Low pH Mobile Phase A->B  Initial Approach C Add 0.1% Formic Acid B->C D Peak Shape Improved? C->D E Strategy 2: Increase Ionic Strength D->E  No J Optimized Method D->J  Yes F Add 10-20 mM Ammonium Formate to Acidified Mobile Phase E->F G Peak Shape Symmetric? F->G H Strategy 3: High pH Mobile Phase G->H  No G->J  Yes I Use pH-Stable Column & 10 mM Ammonium Bicarbonate (pH ~10) H->I I->J

Caption: Workflow for troubleshooting peak tailing.

Issue 3: Low MS Signal or High Signal Variability

Question: My chromatographic peak looks good, but the mass spectrometer signal is weak or inconsistent. How can I improve the ESI+ response?

Answer: The composition of the mobile phase directly impacts the efficiency of the electrospray ionization process.[13] For a basic compound like 2-Methylpyridin-4-amine, a mobile phase that promotes protonation is key for robust ESI+ signal.

A. The Role of Acidic Modifiers

  • The "Why": Formic acid is a common and effective choice for positive mode ESI. It acts as a proton source, ensuring that the analyte is readily protonated ([M+H]+) as the mobile phase droplets evaporate in the MS source.[14] A mobile phase pH lower than the analyte's pKa generally leads to a higher ionization efficiency for basic compounds.[13]

  • The "How": A concentration of 0.1% formic acid in both the aqueous and organic mobile phase components is a standard starting point.[15]

B. Buffer Selection and Concentration

  • The "Why": While buffers are crucial for chromatography, their concentration can affect MS sensitivity. High concentrations of salts (even volatile ones) can lead to ion suppression, where the buffer ions compete with the analyte for ionization.[16] Additionally, some additives are more "MS-friendly" than others. For example, formate-based modifiers often provide better MS signals than acetate-based ones. Trifluoroacetic acid (TFA), while excellent for chromatography, is a strong ion-pairing agent and can severely suppress the MS signal.[11]

  • The "How":

    • Use Volatile Buffers: Stick to ammonium formate or ammonium acetate.[17] Avoid non-volatile buffers like phosphates entirely.[17]

    • Optimize Concentration: Keep buffer concentrations in the range of 5-20 mM.[4][16]

    • Avoid TFA: If possible, avoid TFA for LC-MS applications. If it's absolutely necessary for separation, use the lowest possible concentration (e.g., 0.02-0.05%).

C. Organic Modifier Content

  • The "Why": The efficiency of droplet desolvation in the ESI source is improved with a higher percentage of organic solvent (like acetonitrile or methanol) because these solvents are more volatile than water. Better desolvation leads to more efficient ion formation and thus a stronger signal.

  • The "How": If your chromatography allows, try to have your analyte elute at a higher organic percentage. This is another advantage of HILIC, where the mobile phase is already high in organic content, often leading to enhanced MS sensitivity.[7]

Summary of Mobile Phase Additives for LC-MS

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%Excellent for ESI+ protonation; good volatility.[14]Low ionic strength, may not be sufficient to overcome all peak tailing alone.[11]
Ammonium Formate 5-20 mMIncreases ionic strength to improve peak shape; volatile and MS-friendly.[4][11]Can slightly increase mobile phase pH compared to acid alone.[11]
Ammonium Acetate 5-20 mMVolatile buffer, useful for pH control.[4]May result in slightly lower MS signal compared to formate.
Ammonium Bicarbonate/Hydroxide ~10 mMEnables high pH chromatography for neutral analyte retention.[4]Requires a pH-stable column; may not be ideal for all analytes' ionization.

Experimental Protocols

Protocol 1: Mobile Phase Screening for Optimal Peak Shape and Retention

This protocol outlines a systematic approach to screen different mobile phase conditions.

  • Column: Use a robust C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient: 5% to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Test Conditions: Prepare four sets of mobile phases, adding the specified modifier to both Mobile Phase A and B.

    • Condition 1: 0.1% Formic Acid

    • Condition 2: 0.1% Formic Acid + 10 mM Ammonium Formate

    • Condition 3: 10 mM Ammonium Acetate

    • Condition 4 (if using a pH-stable column): 10 mM Ammonium Bicarbonate (pH adjusted to 10 with ammonium hydroxide)

  • Analysis: Inject the analyte under each condition and evaluate retention time, peak asymmetry, and MS signal intensity.

Caption: Systematic workflow for mobile phase screening.

References

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2026, March 27). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • Kapošová, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125.
  • Wiczling, P., et al. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.).
  • Lipton, J. D., et al. (2010). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 21(3), 139–146.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1849-1858.
  • Roses, M., & Subirats, X. (2016). Buffer Considerations for LC and LC–MS.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (2025, April 28). Chromasir.
  • LC-MS Analyses of Peptides and Tryptic Digests. (n.d.). MAC-MOD Analytical.
  • How to fix peak shape in hplc? (2023, March 9).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services.
  • Solvents and Cave
  • Solvents and Caveats for LC-MS. (n.d.).
  • Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(24), 11005–11016.
  • Lee, S., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 14(24), 4065.
  • A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II)
  • Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Methylpyridin-4-amine Hydrochloride and 4-Aminopyridine in Potassium Channel Blockade for Research and Drug Development

In the landscape of neurological and cardiovascular research, the modulation of potassium (K+) channels remains a pivotal strategy for therapeutic intervention. Among the cadre of pharmacological tools, aminopyridine-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurological and cardiovascular research, the modulation of potassium (K+) channels remains a pivotal strategy for therapeutic intervention. Among the cadre of pharmacological tools, aminopyridine-based compounds have distinguished themselves as potent blockers of voltage-gated potassium (Kv) channels. This guide provides an in-depth, objective comparison of 2-Methylpyridin-4-amine hydrochloride and its parent compound, 4-aminopyridine (4-AP), with a focus on their efficacy, mechanism of action, and experimental validation as potassium channel blockers. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences imparted by subtle structural modifications.

Introduction: The Significance of Potassium Channel Blockade

Voltage-gated potassium channels are integral membrane proteins that orchestrate the repolarization phase of the action potential in excitable cells.[1] Their proper function is crucial for maintaining cellular excitability, and their dysfunction is implicated in a range of pathologies, including multiple sclerosis, spinal cord injury, and certain cardiac arrhythmias.[2][3] Pharmacological blockade of these channels can prolong the action potential duration, thereby enhancing neurotransmitter release and improving nerve impulse conduction in demyelinated axons.[2][4]

4-Aminopyridine (4-AP) is a well-established, non-selective blocker of Kv channels and is clinically approved for the symptomatic treatment of multiple sclerosis.[3][5] Its therapeutic utility has catalyzed research into analogs, such as 2-Methylpyridin-4-amine hydrochloride, with the aim of refining potency, selectivity, and pharmacokinetic profiles. This guide will dissect the available scientific evidence to draw a comparative picture of these two molecules.

Mechanism of Action: An Intracellular Blockade

Both 4-aminopyridine and its derivatives are understood to act as open-channel blockers, accessing their binding site from the intracellular side of the channel pore.[6] The blocking mechanism is both voltage- and pH-dependent.[7][8] The aminopyridine molecule, in its protonated (cationic) form, is thought to enter and occlude the open pore, thereby preventing the efflux of potassium ions.[4][8] The neutral form of the molecule is crucial for its ability to permeate the cell membrane to reach its intracellular target.[8]

cluster_membrane Cell Membrane K_Channel Voltage-Gated K+ Channel (Open State) Blocked_Channel Blocked K+ Channel K_Channel->Blocked_Channel Blockade of K+ Efflux 4AP_ext 4-Aminopyridine (Neutral) (Extracellular) 4AP_int_neutral 4-Aminopyridine (Neutral) (Intracellular) 4AP_ext->4AP_int_neutral Membrane Permeation 4AP_int_protonated 4-Aminopyridine (Protonated) (Intracellular) 4AP_int_neutral->4AP_int_protonated Protonation (pKa dependent) 4AP_int_protonated->K_Channel Enters Open Channel Pore

Caption: Mechanism of 4-aminopyridine action on K+ channels.

Comparative Efficacy and Potency: A Structure-Activity Relationship Perspective

Direct comparative studies on the potassium channel blocking activity of 2-Methylpyridin-4-amine hydrochloride versus 4-aminopyridine are not extensively documented in peer-reviewed literature. However, a wealth of information on the structure-activity relationship (SAR) of 4-aminopyridine derivatives allows for a scientifically grounded inference.

Research into various substituted 4-aminopyridine analogs has revealed that the position of the substituent on the pyridine ring is a critical determinant of blocking potency.[4][7] Specifically, substitutions at the 3-position are generally well-tolerated and can, in some cases, enhance potency. For instance, 3-methyl-4-aminopyridine has been shown to be approximately 7-fold more potent than 4-aminopyridine in blocking the Shaker K+ channel.[7][9]

Conversely, substitutions at the 2-position have been demonstrated to dramatically reduce the blocking activity.[6] This is likely due to steric hindrance, where the methyl group at the 2-position interferes with the binding of the aminopyridine core to its site within the channel pore.

CompoundSubstituent(s)Target ChannelIC50 (µM)Relative Potency (vs. 4-AP)Reference
4-Aminopyridine (4-AP) 4-aminoShaker K+~293Baseline[9]
3-Methyl-4-aminopyridine 4-amino, 3-methylShaker K+~40~7.3x more potent[9]
2-Methylpyridin-4-amine *4-amino, 2-methylShaker K+Not DeterminedExpected to be significantly less potent[6]

Note: The potency of 2-Methylpyridin-4-amine is an educated estimation based on established structure-activity relationships, which indicate that 2-position substitutions dramatically reduce activity.

cluster_sar Structure-Activity Relationship (SAR) Summary 4AP 4-Aminopyridine (Baseline Potency) Sub_3 Substitution at 3-position (e.g., 3-methyl) 4AP->Sub_3 Modification Sub_2 Substitution at 2-position (e.g., 2-methyl) 4AP->Sub_2 Modification Potency_Increase Increased Potency Sub_3->Potency_Increase Potency_Decrease Decreased Potency Sub_2->Potency_Decrease

Caption: SAR summary for 4-aminopyridine analogs.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for IC50 Determination

To empirically determine and compare the inhibitory potency of these compounds, the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing a specific potassium channel subtype (e.g., the Drosophila Shaker K+ channel) is a standard and robust method.

Step-by-Step Methodology:
  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with complementary RNA (cRNA) encoding the desired potassium channel subunit.

    • Incubate the oocytes for 2-4 days to allow for channel protein expression on the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recordings:

    • Place a cRNA-injected oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a negative holding potential (e.g., -80 mV) where the channels are in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., to +40 mV) to elicit outward potassium currents. Record the control currents (IK) in the absence of any drug.

  • Drug Application and Data Acquisition:

    • Prepare stock solutions of 2-Methylpyridin-4-amine hydrochloride and 4-aminopyridine in the external solution.

    • Perfuse the oocyte with the external solution containing increasing concentrations of the test compound.

    • At each concentration, record the potassium currents (Idrug) using the same voltage-clamp protocol.

  • Data Analysis:

    • Measure the peak current amplitude at a specific depolarizing voltage step for both control and drug conditions.

    • Calculate the relative current at each drug concentration as the ratio of the current in the presence of the drug to the control current (Idrug / IK).

    • Plot the relative current as a function of the drug concentration and fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient (nH).

      • Hill Equation: Relative Current = 1 / (1 + ([Drug] / IC50)nH)

cluster_workflow TEVC Experimental Workflow Prep Oocyte Preparation & cRNA Injection Record_Control TEVC Recording of Control K+ Currents Prep->Record_Control Apply_Drug Perfusion with Test Compound (Varying Concentrations) Record_Control->Apply_Drug Record_Drug TEVC Recording of K+ Currents in Presence of Drug Apply_Drug->Record_Drug Analyze Data Analysis: IC50 Determination using Hill Equation Record_Drug->Analyze

Caption: Workflow for IC50 determination using TEVC.

Conclusion and Future Directions

For researchers and drug development professionals, this comparison underscores the critical importance of substituent positioning in drug design. While 4-aminopyridine serves as an excellent tool for inducing broad potassium channel blockade, its lack of selectivity can lead to off-target effects. The exploration of derivatives, guided by SAR principles, continues to be a promising avenue for developing more selective and potent potassium channel modulators. Future studies should focus on direct electrophysiological comparisons of 2-methyl and other 2-substituted 4-aminopyridine derivatives to quantitatively confirm these SAR predictions and to further refine our understanding of the molecular determinants of potassium channel blockade.

References

  • ResearchGate. (n.d.). A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action. [Link]

  • Rodríguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Rodríguez-Rangel, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Nature. [Link]

  • bioRxiv. (2026). 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. [Link]

  • National Center for Biotechnology Information. (n.d.). Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. [Link]

  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). [Link]

Sources

Comparative

A Comparative Guide to Purity Validation: NMR Spectroscopy for 2-Methylpyridin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Methylpyridin-4-amine hydrochloride, a crucial building block in synthesis, rigorous purity validation is non-negotiable. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment, comparing its performance and utility against other established analytical techniques.

The Primacy of NMR in Purity Determination: A Question of "Why?"

While various analytical techniques can assess purity, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), stands out for its unique capabilities as a primary analytical method.[1][2] Unlike chromatographic techniques that often rely on the comparison of a sample to a specific reference standard of the same compound, qNMR allows for the determination of absolute purity by comparing the analyte to a certified internal standard of a different compound.[3][4]

The fundamental principle of qNMR is elegantly straightforward: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[3] This inherent proportionality makes NMR a powerful quantitative tool, providing not just a purity value but also simultaneous, unambiguous structural confirmation of the analyte and any detectable impurities.[5] This dual-purpose capability—confirming identity and quantifying purity in a single experiment—is a significant advantage in fast-paced research and development environments.[1]

Experimental Workflow: A Self-Validating Protocol for qNMR

A trustworthy analytical protocol must be a self-validating system. The following step-by-step methodology for the qNMR analysis of 2-Methylpyridin-4-amine hydrochloride is designed with this principle in mind, explaining the causality behind each critical step.

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing cluster_calc Step 4: Calculation & Reporting prep_analyte Accurately weigh 2-Methylpyridin-4-amine HCl dissolve Dissolve both in Deuterated Solvent (e.g., D₂O) prep_analyte->dissolve prep_standard Accurately weigh certified internal standard (e.g., Maleic Acid) prep_standard->dissolve acquisition Acquire ¹H NMR Spectrum (Set long relaxation delay, D1 > 5*T₁) dissolve->acquisition Transfer to NMR tube processing Fourier Transform, Phase & Baseline Correction acquisition->processing integration Integrate characteristic peaks of analyte and standard processing->integration calculation Calculate Purity using the qNMR Equation integration->calculation report Report Final Purity (%) calculation->report Technique_Selection start Analytical Goal q1 Need Absolute Purity Value? start->q1 q2 Complex Mixture or Trace Impurities (<0.1%)? q1->q2 No res_qnmr Primary Method: qNMR q1->res_qnmr Yes q3 Need Molecular Weight Confirmation? q2->q3 No res_hplc Primary Method: HPLC-UV q2->res_hplc Yes res_ms Supportive Method: LC-MS q3->res_ms Yes res_combo Robust Validation: Use qNMR + HPLC q3->res_combo No, but need robustness res_qnmr->q2 Orthogonal Check res_hplc->q1 Orthogonal Check

Sources

Validation

Comparative Efficacy Guide: 2-Methylpyridin-4-amine Hydrochloride vs. Free Base in Preclinical Development

Introduction: The Strategic Role of Salt Selection 2-Methylpyridin-4-amine (also known as 4-amino-2-methylpyridine) is a highly versatile aromatic amine utilized as a foundational building block in the synthesis of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Salt Selection

2-Methylpyridin-4-amine (also known as 4-amino-2-methylpyridine) is a highly versatile aromatic amine utilized as a foundational building block in the synthesis of complex pharmaceuticals, including kinase inhibitors, anti-inflammatory agents, and receptor modulators [1]. During preclinical drug development, selecting the optimal solid-state form of this intermediate—specifically choosing between its free base and its hydrochloride (HCl) salt—is a critical decision. This choice fundamentally dictates the compound's physicochemical stability, dissolution kinetics, and ultimate performance in both in vitro assays and in vivo pharmacokinetic models.

This guide provides an objective, data-driven comparison of the two forms, offering mechanistic insights and self-validating experimental protocols to guide formulation and assay design.

Physicochemical Properties Comparison

The fundamental differences between the free base and the HCl salt stem from their distinct crystal lattice energies and ionization states. The table below summarizes the quantitative and qualitative data critical for experimental planning.

Property2-Methylpyridin-4-amine (Free Base)2-Methylpyridin-4-amine Hydrochloride
Molecular Weight 108.14 g/mol 144.60 g/mol
Aqueous Solubility (pH 7.4) Low to ModerateHigh
Organic Solubility (DMSO) HighHigh
Hygroscopicity LowModerate to High
Dissolution Rate Bulk pH-dependent (Slower)Microenvironment pH-driven (Faster)
Primary Application Organic synthesis, DMSO-tolerated assaysAqueous in vitro assays, Oral formulations

Mechanistic Insights: The Causality of Dissolution Kinetics

The superior aqueous solubility of the hydrochloride salt is not merely a function of adding a hydrophilic proton; it is driven by the alteration of the diffusion layer pH during the dissolution process[4].

When the solid free base is introduced to an aqueous medium, its dissolution relies entirely on the bulk pH of the solvent to protonate the basic pyridine nitrogen. In contrast, as the crystal lattice of the HCl salt begins to hydrate and dissociate, the localized microenvironment at the solid-liquid interface (the diffusion layer) becomes highly acidic. This low micro-pH ensures rapid and complete ionization of the compound before it even diffuses into the bulk solution. Consequently, pharmaceutical salts exhibiting these polar crystal surfaces demonstrate vastly superior intrinsic dissolution behavior [3]. In in vivo scenarios, this rapid dissolution can drive significant supersaturation in the gastrointestinal tract, drastically improving bioavailability [5].

DissolutionMechanism FreeBase 2-Methylpyridin-4-amine (Free Base Solid) DiffLayerHigh Diffusion Layer (pH ≈ Bulk pH) Slow Ionization FreeBase->DiffLayerHigh Hydration HClSalt 2-Methylpyridin-4-amine HCl (Salt Solid) DiffLayerLow Diffusion Layer (Low Micro-pH) Rapid Ionization HClSalt->DiffLayerLow Hydration & Dissociation BulkSol Dissolved API in Bulk Solution (Bioavailable) DiffLayerHigh->BulkSol Slow Diffusion DiffLayerLow->BulkSol Rapid Diffusion (Supersaturation)

Caption: Logical relationship of diffusion layer pH and dissolution kinetics between free base and salt.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal causality checks to confirm that the observed data is a true reflection of the compound's physical chemistry.

Protocol A: Intrinsic Dissolution Rate (IDR) Assay

To empirically validate the dissolution advantage of the HCl salt, an IDR assay normalizes the surface area, isolating the inherent chemical properties from confounding particle size effects.

  • Sample Preparation: Compress 100 mg of either the free base or the HCl salt into a non-disintegrating disk using a hydraulic press (1000 psi for 1 minute). This ensures a constant, uniform surface area (typically 0.5 cm²).

  • Apparatus Setup: Mount the compressed disk in a Wood's apparatus. Submerge the die in 500 mL of biorelevant dissolution medium (e.g., FaSSIF, pH 6.5) maintained at 37°C, with a paddle rotation of 50 rpm.

  • Sampling: Extract 2 mL aliquots at 5, 10, 15, 30, and 60 minutes. Immediately replace the extracted volume with fresh, pre-warmed FaSSIF medium to maintain sink conditions.

  • Quantification: Analyze the aliquots via HPLC-UV. Plot the cumulative amount of drug dissolved per unit area (mg/cm²) against time (minutes). The slope of the linear portion of this curve represents the IDR.

  • Causality Check: If the HCl salt exhibits a non-linear, plateauing curve in FaSSIF while the free base remains linear, this indicates rapid initial supersaturation followed by precipitation back to the less soluble free base form—a critical parameter for predictive absorption modeling [5].

Protocol B: In Vitro Cell Culture Assay Preparation

When screening 2-Methylpyridin-4-amine derivatives in biological assays, the choice of solvent dictates which solid form must be used to prevent artifactual data [2].

  • Buffer Assessment: Determine the tolerance of your specific cell line or enzymatic assay to organic solvents. If the assay requires a strictly aqueous environment (e.g., primary cell cultures sensitive to DMSO), you must select the HCl salt.

  • Free Base Preparation (If DMSO is tolerated): Weigh the free base and dissolve it in 100% anhydrous DMSO to create a high-concentration master stock (e.g., 50 mM).

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO to prevent premature precipitation of the hydrophobic free base.

  • Final Aqueous Transfer: Dilute the final DMSO stock into the aqueous cell culture medium at a minimum ratio of 1:1000.

  • Causality Check: Ensure the final DMSO concentration in the assay well is ≤0.1% (v/v). If cell viability drops uniformly across all test wells (including vehicle controls), solvent-induced cytotoxicity has occurred, validating the need to switch to the HCl salt for direct aqueous dissolution.

AssayWorkflow Start Initiate In Vitro Assay Decision Primary Solvent Requirement? Start->Decision Aqueous Aqueous Buffer (DMSO-sensitive cells) Decision->Aqueous Yes Organic Organic Co-solvent (DMSO tolerated) Decision->Organic No SelectHCl Select HCl Salt Direct aqueous dissolution Aqueous->SelectHCl SelectFree Select Free Base or HCl Prepare DMSO stock Organic->SelectFree Execute Execute Biological Assay SelectHCl->Execute SelectFree->Execute

Caption: Decision logic workflow for selecting the appropriate compound form for in vitro assays.

Conclusion & Selection Guide

The decision between 2-Methylpyridin-4-amine free base and its hydrochloride salt should be dictated by the specific phase of development. For early-stage medicinal chemistry and high-throughput screening where DMSO is universally utilized, the free base is highly effective and often more chemically stable against hygroscopic degradation. However, as development transitions into late-stage in vitro biology, formulation, and in vivo pharmacokinetics, the hydrochloride salt is vastly superior due to its microenvironment-driven dissolution kinetics and ability to achieve supersaturation in aqueous media.

References

  • Source: chemimpex.
  • Source: benchchem.
  • Title: Pharmaceutical Salts Optimization of Solubility or Even More?
  • Source: researchgate.
  • Source: nih.
Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Methylpyridin-4-amine Hydrochloride and its Analytical Alternatives

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of heterocyclic compounds are paramount. 2-Methylpyridin-4-amine hydrochloride, a key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of heterocyclic compounds are paramount. 2-Methylpyridin-4-amine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust analytical methodologies for its characterization. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-Methylpyridin-4-amine, offering a framework for its identification and a comparative look at alternative analytical techniques.

Unraveling the Fragmentation Pattern of 2-Methylpyridin-4-amine

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.[1] When subjected to ionization in a mass spectrometer, 2-Methylpyridin-4-amine undergoes fragmentation, breaking into smaller, characteristic ions. Understanding this fragmentation pattern is crucial for its unambiguous identification.

Predicted Fragmentation Pathway

While a publicly available, experimentally derived mass spectrum for 2-Methylpyridin-4-amine hydrochloride is not readily found, we can predict its fragmentation based on established principles of mass spectrometry for amines and pyridine derivatives.[2][3] The hydrochloride salt will first dissociate in solution or upon heating in the MS source, and the free base, 2-Methylpyridin-4-amine (molecular weight: 108.14 g/mol ), will be analyzed.

Under electron ionization (EI), a hard ionization technique, we expect to see significant fragmentation. In contrast, a soft ionization technique like electrospray ionization (ESI) would likely yield a prominent protonated molecular ion [M+H]⁺ at m/z 109.[4]

The proposed fragmentation of the molecular ion (m/z 108) is as follows:

  • Initial Ionization: The process begins with the removal of an electron from the 2-Methylpyridin-4-amine molecule to form the molecular ion, M⁺˙, at m/z 108.

  • Loss of a Hydrogen Radical: A common fragmentation for amines is the loss of a hydrogen atom from the alpha-carbon to the nitrogen, but in this aromatic system, loss of a hydrogen radical from the methyl group is also possible, leading to a fragment at m/z 107.

  • Loss of HCN: A characteristic fragmentation of pyridine rings is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would result in a fragment ion at m/z 81.

  • Loss of Methyl Radical: Cleavage of the C-C bond between the pyridine ring and the methyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 93.

  • Ring Opening and Further Fragmentation: The pyridine ring can undergo cleavage, leading to smaller charged fragments.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [M]⁺˙ m/z 108 2-Methylpyridin-4-amine F1 [M-H]⁺ m/z 107 M->F1 - •H F2 [M-HCN]⁺˙ m/z 81 M->F2 - HCN F3 [M-CH₃]⁺ m/z 93 M->F3 - •CH₃ F4 Further Fragments F2->F4

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 2-Methylpyridin-4-amine.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) method would be employed.

GC-MS Protocol:

  • Sample Preparation: Dissolve 2-Methylpyridin-4-amine hydrochloride in a suitable solvent like methanol at a concentration of 1 mg/mL. The free base is volatile enough for GC analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230 °C.

ParameterRecommended ConditionJustification
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Suitable for volatile and thermally stable compounds like 2-Methylpyridin-4-amine.[5]
Ionization Electron Impact (EI)Provides detailed fragmentation for structural elucidation.[5]
Mass Analyzer QuadrupoleCommon, robust, and provides unit mass resolution.[5]

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 2-Methylpyridin-4-amine hydrochloride. The choice of method depends on the specific analytical need, such as purity assessment, quantification, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of compounds.[6] For 2-Methylpyridin-4-amine, a reversed-phase HPLC method is most suitable.

Proposed HPLC Method:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The acid helps to protonate the amine, leading to better peak shape.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for pyridine derivatives).

  • Flow Rate: 1.0 mL/min.

Comparison with Mass Spectrometry:

FeatureMass Spectrometry (GC-MS/LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Information Molecular weight and structural information.Retention time for identification and peak area for quantification.
Sensitivity Generally higher, especially with selected ion monitoring (SIM).Good, but typically less sensitive than MS.
Selectivity Very high, based on mass-to-charge ratio.Moderate, based on chromatographic separation and UV absorbance.
Cost & Complexity Higher initial cost and more complex operation.Lower initial cost and simpler operation.

The following workflow illustrates the decision-making process for selecting an analytical technique:

analytical_workflow Start Analytical Goal Decision1 Structural Elucidation? Start->Decision1 Decision2 Quantification of Known Analyte? Decision1->Decision2 No MS Mass Spectrometry (GC-MS or LC-MS) Decision1->MS Yes Decision2->MS High Sensitivity Needed? HPLC HPLC-UV Decision2->HPLC Yes NMR NMR Spectroscopy (for definitive structure) MS->NMR Ambiguous Fragmentation?

Caption: Decision workflow for selecting an analytical method for 2-Methylpyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the pyridine ring. While not a routine quality control technique due to its lower throughput and higher cost, it is essential during the initial characterization of the compound.

Conclusion

The analysis of 2-Methylpyridin-4-amine hydrochloride can be effectively achieved through mass spectrometry, with a predictable fragmentation pattern that allows for its identification. The choice between GC-MS and LC-MS will depend on the sample matrix and the desired chromatographic separation. For routine quantification and purity checks, HPLC-UV offers a cost-effective and robust alternative. Ultimately, a multi-technique approach, incorporating mass spectrometry, chromatography, and NMR spectroscopy, provides the most comprehensive characterization of this important chemical entity.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • PubChem. 2-Methylpyrimidin-4-amine.
  • PMC. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. Fragmentation (mass spectrometry).
  • PubChem. 2-Amino-4-methylpyridine.
  • Benchchem. HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine.
  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines.
  • Sigma-Aldrich. 2-Amino-4-methylpyridine 99 695-34-1.

Sources

Validation

A Comprehensive Guide to the Validation of an HPLC Assay for 2-Methylpyridin-4-amine Hydrochloride Quantification

In the landscape of pharmaceutical development and quality control, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The robustness and reliability of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. The robustness and reliability of the analytical methods employed directly impact the safety and efficacy of the final drug product. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Methylpyridin-4-amine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.

This document will navigate through the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting a detailed experimental protocol, and a comparative analysis with alternative analytical techniques.[1] The insights provided are grounded in established scientific principles to ensure trustworthiness and technical accuracy for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry.[2] Its versatility, high resolution, and sensitivity make it ideal for the separation, identification, and quantification of a wide array of compounds.[2][3] For a polar compound like 2-Methylpyridin-4-amine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is often the approach of choice, offering excellent separation and peak shape.

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4][5] This involves a series of experiments to evaluate the method's performance characteristics, ensuring that it is accurate, precise, and reliable.[6][7]

Proposed HPLC Method for 2-Methylpyridin-4-amine Hydrochloride

A stability-indicating RP-HPLC method was developed to quantify 2-Methylpyridin-4-amine hydrochloride. The chromatographic conditions are summarized in the table below. The addition of a buffer to the mobile phase is crucial for achieving good peak shape and resolution for amine-containing compounds.[8]

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are versatile and widely used for the separation of moderately polar compounds.[9]
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v)The buffer helps to maintain a consistent pH, ensuring reproducible retention times and improved peak symmetry for the amine analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.
Detection Wavelength 254 nmPyridine derivatives typically exhibit strong UV absorbance in this region.
Injection Volume 10 µLA common injection volume that balances sensitivity and column loading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Workflow of HPLC Method Validation

The validation of the HPLC method follows a structured workflow to assess all the critical performance parameters.

Caption: A logical workflow for the validation of an HPLC analytical method.

In-Depth Analysis of Validation Parameters

A comprehensive validation study was conducted in accordance with ICH Q2(R2) guidelines to assess the performance of the developed HPLC method.[10][4][11]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, forced degradation studies were performed on 2-Methylpyridin-4-amine hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

The chromatograms of the stressed samples were compared with that of an unstressed standard. The results showed that the degradation products did not interfere with the peak of 2-Methylpyridin-4-amine hydrochloride, confirming the method's specificity and stability-indicating nature.[12][13]

Linearity and Range

Linearity demonstrates the direct proportionality between the analyte concentration and the detector response over a specified range. A series of solutions of 2-Methylpyridin-4-amine hydrochloride were prepared at five different concentrations ranging from 50% to 150% of the nominal working concentration (e.g., 100 µg/mL).

Concentration (µg/mL)Peak Area (n=3, mean)
50498,500
75751,200
1001,002,500
1251,253,800
1501,505,100

The data was subjected to linear regression analysis. A correlation coefficient (R²) of >0.999 is typically considered acceptable, indicating excellent linearity. The range of the method is established as the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Accuracy

Accuracy refers to the closeness of the test results to the true value. It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.599.4
100100.2100.2
120119.399.4

The acceptance criteria for recovery are typically between 98.0% and 102.0%.

Precision

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, and/or on different instruments.

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.8%≤ 2.0%
Intermediate Precision % RSD (n=12)1.2%≤ 2.0%

A low relative standard deviation (RSD) indicates high precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change in peak area or resolution.
Mobile Phase pH ± 0.2 unitsMinor shift in retention time, but resolution maintained.
Column Temperature ± 2 °CMinor shift in retention time.

The method was found to be robust within the tested parameters.

Experimental Protocol: Step-by-Step HPLC Analysis

  • Preparation of Mobile Phase: Prepare a 0.02 M solution of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in a 70:30 (buffer:acetonitrile) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of 2-Methylpyridin-4-amine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the test sample equivalent to about 10 mg of 2-Methylpyridin-4-amine hydrochloride and prepare a 100 µg/mL solution in the mobile phase.[9]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

    • Perform a blank injection (mobile phase) to ensure a stable baseline.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas, tailing factor, theoretical plates).

    • Inject the sample solutions.

  • Data Analysis: Calculate the concentration of 2-Methylpyridin-4-amine hydrochloride in the sample by comparing the peak area of the sample with that of the standard.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of pyridine derivatives.

Caption: A comparative overview of HPLC, GC, and UV-Vis spectroscopy for amine analysis.

FeatureHPLCGas Chromatography (GC)UV-Vis Spectroscopy
Specificity High (excellent separation of analyte from impurities)High (especially with a mass spectrometer detector)Low (measures total absorbance, susceptible to interference)[15]
Sensitivity High (can detect low concentrations)Very High (often more sensitive than HPLC for volatile compounds)Moderate
Sample Volatility Not requiredRequired (analyte must be volatile or made volatile through derivatization)[16]Not a factor
Cost ModerateModerateLow
Throughput ModerateHighVery High
Suitability for 2-Methylpyridin-4-amine hydrochloride Excellent, as it is a non-volatile, polar compound.Possible, but may require derivatization to improve volatility and peak shape.Suitable for simple, pure samples, but not for complex mixtures or stability studies.[15]

Conclusion

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-Methylpyridin-4-amine hydrochloride. The comprehensive validation process, aligned with regulatory expectations, ensures the generation of reliable and high-quality data crucial for pharmaceutical development and quality control. While alternative techniques like GC and UV-Vis spectroscopy have their merits, the HPLC method provides the optimal balance of specificity, sensitivity, and applicability for this particular analyte, especially in the context of stability and impurity profiling.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • <621> CHROMATOGRAPHY. (n.d.). U.S. Pharmacopeia. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Chromatography Method Modernization per USP <621> Revisions. (n.d.). Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • USP Chapter 621: Overview & Key Points. (2017). Phenomenex. [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. (n.d.). Waters Corporation. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Stability-indicating HPLC method optimization using quality. (2025). Journal of Applied Pharmaceutical Science. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]

  • Stability Indicating HPLC Method Development - A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • A methodology free of pyridine for measuring hydroxyl value in polymers and oils. (2025). Industrial Crops and Products. [Link]

  • A stability indicating HPLC method for the determination of amodiquine hydrochloride. (n.d.). ResearchGate. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). MDPI. [Link]

  • What is an alternative method of Py-IR(Pyridine - Infrared Spectroscopy) for black material? (2022). ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). Chromatography Online. [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. [Link]

  • Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. (n.d.). ResearchGate. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). CNKI. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). ACS Publications. [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Methylpyridin-4-amine and 3-Methylpyridin-4-amine Hydrochlorides

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of heterocyclic intermediates, substituted aminopyridines are of paramount importance. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-Methylpyridin-4-amine hydrochloride and 3-Methylpyridin-4-amine hydrochloride. By understanding their subtle yet significant structural and electronic differences, chemists can strategically leverage their unique properties for more efficient and predictable synthetic outcomes.

Structural and Electronic Disparities: The Root of Reactivity Differences

At first glance, 2-Methylpyridin-4-amine and 3-Methylpyridin-4-amine are simple positional isomers. However, the location of the methyl group relative to the exocyclic amine and the endocyclic pyridine nitrogen atom profoundly influences their electronic distribution, steric profile, and, consequently, their chemical behavior.

2-Methylpyridin-4-amine: The methyl group is positioned ortho to the pyridine nitrogen and meta to the C4-amino group. This arrangement leads to:

  • Enhanced Basicity of Pyridine Nitrogen: The electron-donating inductive effect of the C2-methyl group increases the electron density on the adjacent ring nitrogen, making it a stronger Lewis base.

  • Minimal Steric Hindrance at the Amine: The C4-amino group is sterically unencumbered, allowing for facile access by various reagents.

3-Methylpyridin-4-amine: The methyl group is located meta to the pyridine nitrogen but ortho to the C4-amino group.[1][2] This results in:

  • Significant Steric Hindrance: The proximity of the C3-methyl group to the C4-amino group creates a sterically congested environment, which can impede reactions at the nitrogen center.[3]

  • Modulated Nucleophilicity: While the methyl group is electron-donating, its direct ortho placement can influence the orientation and approach of reactants towards the amino lone pair.

These fundamental differences are visualized below.

Caption: Isomeric structures highlighting the methyl group position.

Comparative Reactivity in Key Synthetic Transformations

The hydrochloride salts of these amines are typically used for stability and ease of handling. In most reactions, the free base is generated in situ by the addition of a suitable base. The following sections compare their performance in common synthetic reactions.

N-Acylation: A Tale of Steric Hindrance

N-acylation is a fundamental transformation for installing amide functionalities, which are prevalent in pharmaceuticals.[4] The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acyl chloride or anhydride.[5][6]

Reactivity Prediction:

  • 2-Methylpyridin-4-amine: The unhindered nature of the C4-amino group suggests it will undergo acylation readily and with high efficiency.

  • 3-Methylpyridin-4-amine: The steric bulk of the ortho-methyl group is expected to significantly slow down the rate of acylation. Harsher reaction conditions (e.g., higher temperatures, stronger catalysts) may be required to achieve comparable yields, potentially leading to side reactions.

Experimental Protocol: N-Acylation of 2-Amino-4-methylpyridine

This protocol is adapted from a standard procedure for the acylation of a related isomer, 2-amino-4-methylpyridine.[4]

Materials:

  • 2-Methylpyridin-4-amine hydrochloride

  • Acetic Anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask, magnetic stirrer, and standard workup equipment

Procedure:

  • Suspend 2-Methylpyridin-4-amine hydrochloride (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves, generating the free base.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylpyridin-4-yl)acetamide.

  • Purify the product by recrystallization or column chromatography as needed.

G cluster_workflow N-Acylation Workflow start Suspend Amine HCl in Solvent add_base Add Base (e.g., Et3N) start->add_base Generate Free Base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Ac2O) cool->add_acyl react React at RT (Monitor) add_acyl->react quench Aqueous Quench (e.g., NaHCO3) react->quench workup Workup & Purify quench->workup product Final Acylated Product workup->product

Caption: General experimental workflow for N-acylation of aminopyridines.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, essential for constructing the biaryl scaffolds found in many drugs.[7] While the amines themselves can undergo N-arylation, a more common application involves using a halogenated derivative as the coupling partner.

Let's consider the hypothetical Suzuki coupling of 4-amino-2-bromo-6-methylpyridine vs. 4-amino-2-bromo-5-methylpyridine with an arylboronic acid.

Reactivity Prediction: The key steps in the Suzuki catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[7][8]

  • 2-Methyl Isomer Derivative: The methyl group is remote from the bromine atom at C6. Its electronic influence is minimal, and it presents no steric barrier to the palladium catalyst's approach for oxidative addition.

  • 3-Methyl Isomer Derivative: The methyl group at C5 is ortho to the C4-amino group but also adjacent to the potential C-C bond-forming site if coupling occurred at C4. More relevantly, the overall electronic and steric environment created by the substituents can influence the stability of the palladium intermediates. The pyridine nitrogen itself can coordinate to the palladium catalyst, which can sometimes complicate the reaction.[7] The different substitution patterns will alter the Lewis basicity of the pyridine nitrogen, potentially impacting catalyst activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for bromopyridines.[7][9]

Materials:

  • Halogenated methylpyridin-4-amine (e.g., 4-amino-2-bromo-6-methylpyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[9]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)[9]

  • Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the bromo-methylpyridin-4-amine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.[7]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar' L2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

The choice between these isomers is often driven by the specific biological target.

  • 2-Methylpyridin-4-amine and its parent compound, 2-amino-4-methylpyridine, are well-known scaffolds for inhibitors of nitric oxide synthase (NOS).[10][11][12][13] 2-Amino-4-methylpyridine itself is a potent inhibitor of inducible NOS (iNOS).[13] The unhindered C4-amino group and the overall electronic structure are crucial for binding to the enzyme's active site.[11]

  • 3-Methylpyridin-4-amine serves as a key intermediate in the synthesis of various therapeutic agents, including the anti-AIDS drug Nevirapine, where it is first chlorinated to 2-chloro-3-amino-4-methylpyridine.[14] Its derivatives are also explored for a range of biological activities.[3]

Data Summary

Property2-Methylpyridin-4-amine3-Methylpyridin-4-amine
Molecular Formula C₆H₈N₂C₆H₈N₂
Molecular Weight 108.14 g/mol [10]108.14 g/mol [1]
CAS Number 18437-58-6 (for free base)1990-90-5
Amine Steric Hindrance LowHigh (due to ortho-methyl)
Predicted N-Acylation Rate FastSlow
Key Applications Building block for pharmaceuticals (e.g., neurological disorders)[15]Intermediate for pharmaceuticals (e.g., Nevirapine) and agrochemicals[3][14][16]

Conclusion

While 2-Methylpyridin-4-amine hydrochloride and 3-Methylpyridin-4-amine hydrochloride are structurally similar, the position of the methyl group serves as a critical determinant of their reactivity. The 2-methyl isomer generally offers higher reactivity at the C4-amino group due to minimal steric hindrance, making it an ideal choice for transformations like N-acylation where direct access to the amine is required. Conversely, the 3-methyl isomer presents significant steric shielding of the amino group, which can be exploited to achieve regioselectivity in more complex syntheses or may necessitate more forcing reaction conditions.

For the medicinal chemist and process developer, a clear understanding of these isomeric differences is not merely academic; it is a practical tool for rational reaction design, enabling the strategic selection of the right building block to optimize synthetic routes and accelerate the discovery and development of new chemical entities.

References

  • Benchchem. Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
  • Al-Masoudi, N. A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2629. Available from: [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2465–2475. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine. Available from: [Link]

  • Benchchem. Application Notes and Protocols: 3-Methyl-4H-1,2,4-triazol-4-amine in Medicinal Chemistry.
  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2465-2475. Available from: [Link]

  • Unacademy. Amines Part 3 Pyridine Nucleophilic substitution reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-4- amino pyridine-N-oxide. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Faraci, W. S., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 116(6), 2599–2605. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74811, 3-Methyl-4-pyridinamine. Available from: [Link]

  • Google Patents. EP0969006A1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • NextSDS. 3-methylpyridin-4-amine — Chemical Substance Information. Available from: [Link]

  • Wikipedia. 3-Methylpyridine. Available from: [Link]

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  • ResearchGate. Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines. Available from: [Link]

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  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
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  • ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available from: [Link]_

  • ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available from: [Link]

  • Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]

  • Organic Chemistry. Acylation of Amines, Part 1: with Acyl Halides. Available from: [Link]

  • Organic Chemistry. Acylation of Amines, Part 2: Other Electrophiles. Available from: [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. Available from: [Link]

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  • Google Patents. US6211384B1 - Methods for the acylation of amine compounds.
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  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]

  • NextSDS. 3-Methylpyridin-4-aMine — Chemical Substance Information. Available from: [Link]

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Validation

Benchmarking 2-Methylpyridin-4-amine hydrochloride against standard kinase inhibitors

An In-Depth Methodological Guide to Benchmarking Novel Compounds Against Standard Kinase Inhibitors: A Case Study with 2-Methylpyridin-4-amine hydrochloride This guide provides a comprehensive, technically detailed frame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Guide to Benchmarking Novel Compounds Against Standard Kinase Inhibitors: A Case Study with 2-Methylpyridin-4-amine hydrochloride

This guide provides a comprehensive, technically detailed framework for the rigorous evaluation of a novel chemical entity against established kinase inhibitors. While 2-Methylpyridin-4-amine and its analogues are primarily documented in scientific literature as inhibitors of nitric oxide synthase (NOS)[1][2][3][4], this document will utilize 2-Methylpyridin-4-amine hydrochloride as a hypothetical candidate for kinase inhibitor screening. This approach allows us to present a universally applicable benchmarking workflow that is essential for any compound entering a kinase-focused drug discovery pipeline. We will detail the requisite experimental cascades, from initial biochemical potency and selectivity profiling to cellular target engagement and functional downstream assays, providing the causal logic behind each methodological choice.

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

Protein kinases, comprising a superfamily of over 500 enzymes in humans, are fundamental regulators of cellular signaling.[5] Their dysregulation is a causal factor in a multitude of diseases, particularly cancer, which has established them as one of the most critical target classes for modern drug discovery. However, the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[6][7] A lack of selectivity can lead to off-target effects and associated toxicities. Therefore, a systematic and multi-faceted benchmarking process is not merely a suggestion but a critical requirement to accurately profile a compound's therapeutic potential and de-risk its progression.[6]

This guide will outline the necessary steps to characterize our test compound, 2-Methylpyridin-4-amine hydrochloride, against well-established benchmarks. For this purpose, we will use:

  • Staurosporine: A potent, broad-spectrum inhibitor used to establish assay validity and provide a baseline for pan-kinase activity.

  • Dasatinib: A highly potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, serving as a benchmark for a specific, clinically relevant inhibitor class.

Part 1: Biochemical Characterization - Defining Potency and Selectivity

The first phase of any benchmarking cascade is to understand the direct interaction between the compound and purified kinase enzymes in a controlled, cell-free environment. This stage answers two fundamental questions: "Does my compound inhibit the kinase?" and "How selective is it?".

In Vitro Potency Determination (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. We will utilize a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] This format is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[5][9][10]

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection & Analysis A Prepare 10-point serial dilutions of 2-Methylpyridin-4-amine HCl, Dasatinib, and Staurosporine in DMSO. C Dispense compounds and controls into a 384-well assay plate. A->C B Prepare solutions of purified kinase (e.g., ABL1), peptide substrate, and ATP. (ATP at Km for accurate Ki assessment) D Add kinase and substrate mixture. B->D C->D E Initiate reaction by adding ATP. D->E F Incubate for 1 hour at 30°C. E->F G Add ADP-Glo™ Reagent to stop reaction and deplete unused ATP. F->G H Add Kinase Detection Reagent to convert ADP to ATP, generating light. G->H I Measure luminescence on a plate reader. H->I J Plot dose-response curve and fit to a 4-parameter model to calculate IC50. I->J

Caption: Workflow for luminescence-based IC50 determination.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Using an acoustic liquid handler, dispense 25 nL of each concentration into a 384-well, low-volume assay plate. Include DMSO-only (high activity) and Staurosporine (low activity) controls.

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase (e.g., ABL1) and its corresponding peptide substrate in kinase reaction buffer. Dispense 2.5 µL into each well.

  • Reaction Initiation: Prepare an ATP solution at a concentration equal to the known Km for the target kinase. Add 2.5 µL to each well to start the reaction. Incubate the plate at 30°C for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on a luminescence-capable plate reader.

  • Analysis: Normalize the data to controls (DMSO = 100% activity, Staurosporine = 0% activity). Plot the normalized percent inhibition versus the log of the compound concentration and fit the data using a four-parameter variable slope equation to determine the IC50 value.

Kinome-wide Selectivity Profiling

A potent inhibitor is of little value if it hits dozens of other kinases with similar affinity. Kinome-wide selectivity screening is essential to identify potential off-target liabilities early in the discovery process.[9][11] This is typically performed as a service by specialized vendors who maintain large panels of kinase assays.[12][13][14] The compound is tested at a single, high concentration (e.g., 1-10 µM) against hundreds of kinases.

Data Presentation: Hypothetical Kinome Scan Results (% Inhibition @ 1 µM)

The data below is for illustrative purposes only to demonstrate how results would be presented.

Kinase Target2-Methylpyridin-4-amine HClDasatinibStaurosporine
ABL1 12%99% 98%
SRC 8%99% 97%
LCK 15%98% 96%
VEGFR2 5%85%95%
EGFR 2%75%99%
CDK2 4%30%98%
p38α (MAPK14) 9%65%94%
NOS1 78% 5%15%

This hypothetical data illustrates a compound with poor kinase activity but potential activity against its known target class (NOS), while Dasatinib shows its characteristic profile and Staurosporine its broad activity.

Part 2: Cellular Assays - Validating Activity in a Physiological Context

Biochemical assays are a necessary but insufficient step. A compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[13][15]

Cellular Target Engagement (NanoBRET™)

To confirm that the compound binds to its intended kinase target inside living cells, we employ a target engagement assay like NanoBRET™ (Bioluminescence Resonance Energy Transfer).[13][15] This technology measures the proximity of a fluorescently-labeled tracer (which binds to the kinase's active site) and the kinase, which is expressed as a fusion to NanoLuc® luciferase. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.

Experimental Workflow: Cellular Target Engagement Assay

G cluster_prep 1. Cell Preparation cluster_assay 2. Compound Treatment & Detection cluster_analysis 3. Data Analysis A Transfect HEK293 cells with a plasmid encoding the kinase-NanoLuc fusion protein. B Plate transfected cells into a white 96-well assay plate. A->B D Add NanoBRET Tracer and compounds to the cells. B->D C Prepare serial dilutions of test compounds. C->D E Incubate for 2 hours at 37°C. D->E F Add NanoBRET substrate and measure donor (460nm) and acceptor (610nm) emission simultaneously. E->F G Calculate the BRET ratio (Acceptor Emission / Donor Emission). F->G H Normalize data and plot a dose-response curve to determine cellular IC50. G->H

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Downstream Signaling Inhibition (Western Blot)

The ultimate validation of a kinase inhibitor's activity is its ability to block the phosphorylation of a downstream substrate. For our example using Dasatinib as a benchmark against the ABL1 kinase, we would use a cell line driven by the BCR-ABL fusion protein, such as K-562 human leukemia cells. We can then measure the phosphorylation of a direct BCR-ABL substrate, CRKL.

BCR-ABL Signaling Pathway

G cluster_pathway BCR-ABL Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) CRKL CRKL BCR_ABL->CRKL phosphorylates pCRKL p-CRKL (Phosphorylated) Proliferation Cell Proliferation & Survival pCRKL->Proliferation Inhibitor Dasatinib or Test Compound Inhibitor->BCR_ABL

Caption: Inhibition of BCR-ABL-mediated CRKL phosphorylation.

Protocol: Western Blot for Phospho-CRKL

  • Cell Culture & Treatment: Plate K-562 cells and treat with a 6-point dose-response of 2-Methylpyridin-4-amine hydrochloride and Dasatinib for 2 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-CRKL (Tyr207).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total CRKL to confirm equal protein loading across all lanes.

Part 3: Data Synthesis and Final Assessment

The final step is to integrate all data points to form a holistic view of the compound's profile.

Comparative Data Summary (Hypothetical Data)

Parameter2-Methylpyridin-4-amine HClDasatinib (Benchmark)Interpretation
Biochemical ABL1 IC50 > 50 µM0.8 nMTest compound is not a direct ABL1 inhibitor.
Kinome Selectivity (%Inh @ 1µM) Poor activity across kinomePotent inhibition of ABL/Src familiesDasatinib shows expected on-target activity.
Cellular ABL1 Target Engagement IC50 > 50 µM2.5 nMTest compound does not enter cells and/or bind ABL1.
p-CRKL Inhibition IC50 (K-562 cells) > 50 µM3.1 nMConsistent with lack of target engagement.

Conclusion

This guide outlines a rigorous, multi-step process for benchmarking a novel compound against standard kinase inhibitors. By progressing from direct biochemical assays to more physiologically relevant cellular assays, researchers can build a comprehensive data package. This allows for an objective assessment of a compound's potency, selectivity, and cellular mechanism of action. In our hypothetical case study, the outlined workflow would rapidly and robustly demonstrate that 2-Methylpyridin-4-amine hydrochloride is not a viable candidate for an ABL1-directed research program, saving valuable resources and allowing efforts to be focused on more promising molecules. This self-validating system of assays is fundamental to making sound, data-driven decisions in the complex field of kinase drug discovery.

References

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • Sino Biological. (n.d.). Compound Screening and Profiling Services. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Campbell, P. A. (2014). IP-Kinase Assay. Bio-protocol, 4(5): e1059. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Chung, C. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (US). (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Retrieved from [Link]

  • PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (2017, June 15). Benchmarking substrate-based kinase activity inference using phosphoproteomic data. Bioinformatics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2025, March 19). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2009, March 26). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [Link]

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Comparative

Comparative toxicity of 2-Methylpyridin-4-amine hydrochloride vs other pyridine derivatives

An In-Depth Technical Guide to the Comparative Toxicity of 2-Methylpyridin-4-amine Hydrochloride and Other Pyridine Derivatives For researchers, scientists, and drug development professionals, understanding the toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Toxicity of 2-Methylpyridin-4-amine Hydrochloride and Other Pyridine Derivatives

For researchers, scientists, and drug development professionals, understanding the toxicological profile of chemical entities is paramount. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and industrial solvents. However, subtle structural modifications to the pyridine ring can dramatically alter a compound's biological activity and, consequently, its toxicity. This guide provides a comparative toxicological analysis of 2-Methylpyridin-4-amine hydrochloride and other key pyridine derivatives, grounded in experimental data and established testing protocols.

While specific toxicological data for 2-Methylpyridin-4-amine hydrochloride is not extensively available in public literature, a robust assessment can be conducted by evaluating its free base, 2-Amino-4-methylpyridine (also known as 2-Amino-4-picoline). The toxicological properties of the salt form are expected to be closely related to the free base, primarily influenced by its physicochemical properties such as solubility and bioavailability.

Physicochemical Properties and Their Toxicological Relevance

The toxicity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). For pyridine derivatives, key parameters include the position and nature of substituents on the ring.

  • Lipophilicity (LogP): The addition of a methyl group generally increases lipophilicity, potentially enhancing membrane permeability and absorption. Conversely, an amino group can increase polarity. The interplay of these groups dictates how readily the compound crosses biological membranes.

  • Basicity (pKa): The nitrogen atom in the pyridine ring confers basicity. Substituents significantly modulate this property, affecting the compound's ionization state at physiological pH. This is critical for receptor interaction and transport across membranes.

  • Metabolism: Pyridine and its derivatives are primarily metabolized in the liver. Metabolism can lead to detoxification and excretion, but it can also result in bioactivation to more toxic intermediates. For instance, oxidation of the ring or substituents can form reactive metabolites capable of causing cellular damage.

Comparative Acute Systemic Toxicity

Acute toxicity studies are essential for determining the intrinsic toxicity of a substance after a single exposure. The median lethal dose (LD50) is a standardized metric used for comparison.[1] Studies are often conducted following internationally recognized guidelines, such as the OECD Test Guideline 425.[2]

The available data indicates that 2-Amino-4-methylpyridine is significantly more toxic than the parent pyridine molecule and its simple methylated analogs (picolines). The presence and position of the amino group appear to be a critical determinant of acute toxicity in this class of compounds. Aminopyridines, as a class, are known to be acutely toxic, partly due to their ability to block voltage-gated potassium channels, which can lead to neurotoxic effects like convulsions.[3]

Table 1: Comparative Acute Oral and Dermal Toxicity (LD50)

CompoundCAS No.Oral LD50 (Rat)Dermal LD50GHS Classification (Oral)
2-Amino-4-methylpyridine 695-34-1200 mg/kg[4]500 mg/kg (Guinea Pig)[4]Category 3: Toxic if swallowed[5][6]
Pyridine110-86-1891 mg/kg1121 mg/kg (Rabbit)Category 4: Harmful if swallowed
2-Methylpyridine (α-Picoline)109-06-8790 mg/kg400 mg/kg (Rabbit)Category 4: Harmful if swallowed
3-Methylpyridine (β-Picoline)108-99-6790 mg/kg1000 mg/kg (Rabbit)Category 4: Harmful if swallowed
4-Methylpyridine (γ-Picoline)108-89-41290 mg/kg250-500 mg/kg (Rabbit)Category 4: Harmful if swallowed
2,6-Dimethylpyridine (2,6-Lutidine)108-48-5400 mg/kg~2500 mg/kg (Species not specified)[7]Category 3: Toxic if swallowed

Note: LD50 values can vary between studies due to differences in animal strains and experimental conditions.[1] The data presented is for comparative purposes.

In Vitro Toxicity: Cytotoxicity and Genotoxicity

In vitro assays provide crucial, mechanism-specific information and are vital for reducing reliance on animal testing.

Cytotoxicity Assessment

For example, various studies on novel synthesized pyridine conjugates have reported potent cytotoxic activity against HepG2 and other cancer cell lines, with IC50 values in the low micromolar and even nanomolar range.[9][10][11][12] This highlights that the pyridine scaffold is a versatile base for designing highly cytotoxic agents. The cytotoxicity of a specific derivative is highly dependent on its unique substitution pattern.[13][14]

Genotoxicity Assessment

Genotoxicity assays determine if a substance can damage genetic material (DNA). The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[15] Under alkaline conditions, the assay can detect single and double-strand breaks, as well as alkali-labile sites.[16]

For the parent compound, pyridine, genotoxicity tests have yielded mixed results, but the overall evidence is considered weak.[17] Monoaminopyridines are generally predicted to be non-mutagenic in standard genotoxicity assays.[3] However, a comprehensive assessment for 2-Amino-4-methylpyridine would require specific testing.

Mechanisms of Toxicity

Understanding the mechanism of action is key to predicting and mitigating toxicity. For pyridine derivatives, several mechanisms are recognized:

  • Neurotoxicity via Ion Channel Blockade: As previously mentioned, aminopyridines are known antagonists of voltage-gated potassium (K+) channels.[3] By blocking these channels, they prolong action potentials and increase neurotransmitter release, leading to central nervous system (CNS) hyper-excitability, tremors, and seizures. This is a primary driver of the acute toxicity observed with compounds like 2-Amino-4-methylpyridine.

  • Hepatotoxicity via Metabolic Activation: The liver is a primary site of pyridine metabolism and a target for toxicity. Metabolism by Cytochrome P450 enzymes can generate reactive intermediates, such as N-oxides or epoxides, which can deplete cellular antioxidants (e.g., glutathione), induce oxidative stress, and form adducts with cellular macromolecules, leading to cell death.

Diagram: Proposed Mechanism of Pyridine-Induced Hepatotoxicity The following diagram illustrates a simplified pathway for how pyridine metabolism can lead to liver cell injury.

G Pyridine Pyridine Derivative in Bloodstream Hepatocyte Hepatocyte (Liver Cell) Pyridine->Hepatocyte Uptake P450 CYP450 Enzymes Hepatocyte->P450 Metabolite Reactive Metabolite (e.g., N-oxide) P450->Metabolite Metabolic Activation GSH Glutathione (GSH) Metabolite->GSH Conjugation ROS Reactive Oxygen Species (ROS) Metabolite->ROS Redox Cycling Adducts Macromolecule Adducts (DNA, Protein) Metabolite->Adducts Depletion GSH Depletion GSH->Depletion OxStress Oxidative Stress Depletion->OxStress ROS->OxStress Injury Cellular Injury & Necrosis OxStress->Injury Adducts->Injury

Caption: Metabolic activation of pyridine derivatives leading to oxidative stress and cellular injury.

Experimental Protocols for Toxicity Assessment

To ensure data is reliable and reproducible, standardized protocols must be followed. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Acute Oral Toxicity (OECD TG 425)

This protocol determines the LD50 following a single oral dose using the Up-and-Down Procedure, which minimizes animal use.[18]

Diagram: OECD 425 Up-and-Down Procedure Workflow

cluster_limit Limit Test (Optional) cluster_main Main Test start_limit Dose Animal 1 at 2000 mg/kg obs_limit Observe 48h start_limit->obs_limit surv_limit Animal 1 Survives? obs_limit->surv_limit dose2_limit Dose Animal 2 at 2000 mg/kg surv_limit->dose2_limit Yes main_test Proceed to Main Test surv_limit->main_test No stop_limit Stop Test: LD50 > 2000 mg/kg dose2_limit->stop_limit start_main Dose Animal 1 at best estimate of LD50 obs_main Observe 48h start_main->obs_main outcome Outcome? obs_main->outcome dec_dose Decrease Dose (Factor = 3.2) outcome->dec_dose Death inc_dose Increase Dose (Factor = 3.2) outcome->inc_dose Survival stop_main Stopping Criteria Met? (e.g., 5 reversals) dec_dose->stop_main inc_dose->stop_main next_animal Dose Next Animal next_animal->outcome stop_main->next_animal No calc Calculate LD50 (Maximum Likelihood Method) stop_main->calc Yes

Caption: Workflow for the OECD 425 Acute Oral Toxicity test.

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically female rats), fasted overnight before dosing.[17]

  • Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., water, corn oil). The concentration should allow for a dose volume of typically 1-2 mL/100g body weight.[17]

  • Limit Test (Optional): If the substance is expected to have low toxicity, a limit test is performed.[19]

    • Dose the first animal at 2000 mg/kg.

    • If the animal survives for 48 hours, dose a second animal at the same level. Continue for up to 5 animals.

    • If no mortality is observed, the LD50 is determined to be >2000 mg/kg, and no further testing is needed. If mortality occurs, proceed to the main test.[18]

  • Main Test:

    • Dose the first animal at a level just below the best estimate of the LD50.

    • Observe the animal for at least 48 hours.[19]

    • If the animal dies, the next animal is dosed at a lower level.

    • If the animal survives, the next animal is dosed at a higher level.

    • The dose progression factor is typically ~3.2.

  • Stopping Criteria: Continue the procedure until one of the stopping criteria is met (e.g., 5 reversals in the outcome for 6 consecutive animals).[19]

  • Observation: Observe all animals daily for 14 days for signs of toxicity and mortality.[2]

  • Calculation: Calculate the LD50 and confidence interval using the Maximum Likelihood Method.[2]

Protocol 2: Cell Viability (MTT Assay)

This colorimetric assay is a standard method for assessing the in vitro cytotoxic potential of a compound.[20]

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21][22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Protocol 3: Genotoxicity (Alkaline Comet Assay)

This assay detects DNA strand breaks in individual cells.[24]

Methodology:

  • Cell Preparation: After treating cells with the test compound, harvest them and prepare a single-cell suspension in PBS at a concentration of ~1 x 10⁵ cells/mL.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid".[25]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[25]

  • Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes. Fragmented DNA (negatively charged) will migrate from the nucleoid towards the anode, forming the "comet tail".[26]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold, ethidium bromide).[24]

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the amount of DNA in the tail relative to the head. An increase in the percentage of tail DNA indicates DNA damage.

Conclusion

The toxicological profile of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Based on available acute toxicity data, 2-Amino-4-methylpyridine (the free base of the hydrochloride salt) is significantly more toxic than the parent pyridine molecule and simple methylpyridines. Its toxicity is more comparable to other highly active aminopyridines and dimethylpyridines. The primary mechanism for its acute toxicity is likely neurotoxicity mediated by potassium channel blockade, a known effect of aminopyridines.[3] While comprehensive in vitro cytotoxicity and genotoxicity data for this specific compound are limited, the broader class of pyridine derivatives encompasses compounds with a wide range of activities, from low toxicity to potent cytotoxic agents.[9][10]

For drug development professionals and researchers, this guide underscores the critical need for early and thorough toxicological assessment. Even minor structural changes to a pyridine scaffold can lead to major differences in toxicity, a crucial consideration in the design and selection of lead candidates.

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Methylpyridin-4-amine Hydrochloride Complexes: Anchored by X-ray Crystallography

Abstract In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of intellectual property, regulatory submission, and the rational design of effective drug candidates. For active pharmaceutical ingredients (APIs) formulated as salts, such as 2-Methylpyridin-4-amine hydrochloride, this structural certainty is paramount. Polymorphism, solvation states, and precise atomic connectivity directly influence critical properties like solubility, stability, and bioavailability. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Methylpyridin-4-amine hydrochloride complexes, establishing single-crystal X-ray crystallography (SC-XRD) as the definitive "gold standard" method. We will explore the causality behind experimental choices in the crystallographic workflow and contrast its capabilities with orthogonal methods, including NMR, Mass Spectrometry, and Thermal Analysis, offering a holistic validation strategy for researchers, scientists, and drug development professionals.

The Imperative for Rigorous Structural Validation

The journey of a drug candidate from discovery to clinical application is paved with data. Among the most critical data points is the molecular structure. For amine hydrochloride salts, the protonation site, the nature of hydrogen bonding, and the packing of ions in the crystal lattice can lead to different crystalline forms, or polymorphs.[1] These polymorphs, while chemically identical, can exhibit vastly different physicochemical properties. An uncharacterized or misidentified form can lead to failed batches, altered clinical outcomes, and significant delays. Therefore, a multi-faceted, rigorous validation protocol is not just good science—it is a critical risk mitigation strategy in drug development.

The Cornerstone of Validation: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands alone as the technique capable of providing a direct, high-resolution, three-dimensional map of atoms in a molecule.[2] It is the unequivocal method for determining absolute stereochemistry, bond lengths, bond angles, and the intricate network of intermolecular interactions that define a crystal structure.

The Crystallographic Workflow: A Self-Validating System

The process of determining a crystal structure is a logical and sequential workflow, where each step provides a check on the validity of the preceding one. This inherent self-validation is a key reason for its status as the definitive analytical technique.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement cluster_valid Validation & Deposition Sample Synthesis & Purification of 2-Methylpyridin-4-amine HCl Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) Sample->Crystallization Selection Crystal Selection (Microscopy) Crystallization->Selection Diffractometer X-ray Data Collection (Diffractometer) Selection->Diffractometer Processing Data Processing (Indexing, Integration, Scaling) Diffractometer->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement (Least-Squares Minimization) Solution->Refinement Validation Validation (checkCIF / PLATON) Refinement->Validation CIF Final Structural Model (CIF File) Validation->CIF Orthogonal Validation center Validated Structure of 2-Methylpyridin-4-amine HCl scxrd SC-XRD scxrd->center 3D Atomic Arrangement (Solid State) nmr NMR Spectroscopy nmr->center Covalent Connectivity (Solution State) ms Mass Spectrometry ms->center Molecular Weight & Elemental Formula thermal Thermal Analysis (DSC/TGA) thermal->center Thermal Stability & Stoichiometry (e.g., Hydrates) pxrd Powder XRD pxrd->center Bulk Crystalline Phase Purity

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpyridin-4-amine hydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-Methylpyridin-4-amine hydrochloride (also known as 2-Amino-4-picoline) demand a meticulous and informed approach. This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a culture of safety and compliance within your laboratory.

Understanding the Imperative: Hazard Profile

2-Methylpyridin-4-amine hydrochloride is a potent chemical with a significant hazard profile. Understanding these risks is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The compound is classified as acutely toxic and can cause severe health effects upon exposure.[1][2][3] Disposal procedures are not merely recommendations; they are safety-critical measures designed to mitigate these risks.

Table 1: Hazard Summary of 2-Methylpyridin-4-amine hydrochloride

Hazard Classification Description Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Regulation (EC) No 1272/2008, OSHA Hazard Communication Standard
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][4] GHS Classification
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][3] GHS Classification

| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2] | GHS Classification |

The intrinsic toxicity of this compound dictates that it must be managed as a hazardous waste from cradle to grave. Under no circumstances should it be disposed of via standard laboratory drains or in regular municipal trash.[5][6][7] Such actions can lead to toxic environmental release and pose a serious safety risk.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Methylpyridin-4-amine hydrochloride is a systematic process. Adherence to this workflow ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Collection and Segregation

The foundation of proper disposal is meticulous collection at the point of generation.

  • Identify Waste Streams: All materials that have come into contact with 2-Methylpyridin-4-amine hydrochloride must be considered hazardous waste. This includes:

    • Surplus or expired pure chemical.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated labware (e.g., weighing boats, pipette tips, vials).

    • Spill cleanup materials.

  • Collection Container: Collect all waste materials in a designated, compatible, and sealable hazardous waste container.[6][7] High-density polyethylene or glass containers are generally suitable.[5] The container must be in good condition, with a secure, airtight lid to prevent the release of dust or vapors.

Step 2: Labeling for Safety and Compliance

Proper labeling is a critical, non-negotiable step mandated by regulatory bodies. It ensures that everyone, from lab personnel to waste handlers, understands the container's contents and associated dangers.

  • Essential Information: The waste container label must be clearly legible and securely affixed. It should include:

    • The words "Hazardous Waste" .[5][6]

    • The full chemical name: "2-Methylpyridin-4-amine hydrochloride" or "Waste 2-Amino-4-picoline" .

    • Associated Hazard Pictograms (e.g., Skull and Crossbones for acute toxicity, Corrosion).

    • Accumulation Start Date (The date the first drop of waste was added).

    • The name of the principal investigator or laboratory contact.

Step 3: Secure On-Site Storage

While awaiting pickup by a professional disposal service, the waste container must be stored safely.

  • Storage Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][6] This area should be a secondary containment unit to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, to prevent dangerous chemical reactions.[3][5][6]

  • Access Control: The storage area should be secure and accessible only to authorized and trained personnel.[2]

Step 4: Professional Disposal

The final disposal of 2-Methylpyridin-4-amine hydrochloride must be handled by professionals.

  • Contact EHS: The primary and mandatory course of action is to contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]

  • Approved Disposal Method: The standard and recommended method for the disposal of pyridine and its derivatives is high-temperature incineration in a licensed facility equipped with the necessary environmental controls, such as an afterburner and scrubber.[1][5][7] This process ensures the complete destruction of the toxic compound.

  • Documentation: Complete all required waste disposal forms and manifests as provided by your EHS office or the disposal company. This documentation is a legal requirement and part of the waste tracking process.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]

  • Secure the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6] Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, personnel must wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[1][6] For significant spills or dust generation, respiratory protection may be necessary.[1]

  • Contain and Clean:

    • Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[6]

    • Avoid creating dust.[1][3] Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Ensure all cleanup materials are placed in the properly labeled hazardous waste container for professional disposal.

Disposal Decision Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of 2-Methylpyridin-4-amine hydrochloride waste.

G start_end start_end process process decision decision hazard hazard storage storage start Waste Generated (e.g., unused chemical, contaminated labware) spill_check Is there a spill? start->spill_check collect Step 1: Collect in a Compatible, Sealable Container label Step 2: Label Container 'Hazardous Waste' & Chemical Name collect->label store Step 3: Store in Designated, Secure Secondary Containment label->store spill_check->collect No spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes spill_protocol->collect contact_ehs Step 4: Contact EHS or Licensed Waste Contractor store->contact_ehs end Waste Safely Managed for Professional Disposal contact_ehs->end

Caption: Disposal workflow for 2-Methylpyridin-4-amine hydrochloride.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: 2-Amino-4-Methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-methylpyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Fisher Scientific. (2018). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Loba Chemie. (n.d.). Safety Data Sheet: Pyridine for Synthesis.
  • Tokyo Chemical Industry. (2024). Safety Data Sheet: 3-Amino-2-methylpyridine.
  • ChemDmart. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: 2-amino-4-methylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes (Continued).

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Handling

A Senior Application Scientist's Guide to Handling 2-Methylpyridin-4-amine Hydrochloride: Essential Safety Protocols

This guide provides essential, field-proven safety and handling protocols for 2-Methylpyridin-4-amine hydrochloride. As laboratory professionals, our primary responsibility is to create a safe environment, which begins w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, field-proven safety and handling protocols for 2-Methylpyridin-4-amine hydrochloride. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure every action is a self-validating component of a robust safety system. The guidance herein is predicated on the well-documented hazards of the parent compound, 2-Amino-4-methylpyridine, and is designed to build a foundation of trust and safety in your laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the Precautions

2-Methylpyridin-4-amine hydrochloride, and its parent amine, is classified as a hazardous substance that poses significant risks upon exposure. A thorough understanding of these hazards is non-negotiable and forms the logical basis for the stringent protective measures outlined in this guide.

The compound is acutely toxic if it enters the body through any primary route:

  • Oral (Swallowing): Toxic if swallowed.[1][2]

  • Dermal (Skin Contact): Toxic in contact with skin.[1][2]

  • Inhalation: Toxic if inhaled, particularly as a dust or aerosol.[1][2]

Beyond acute toxicity, it is corrosive and can cause severe skin and eye irritation or damage.[3] Some data also suggests the potential for organ damage through prolonged or repeated exposure.[1][2] Therefore, preventing all direct contact is the principal goal of our personal protective equipment (PPE) strategy.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical control dictated by the chemical's hazardous properties. All handling of 2-Methylpyridin-4-amine hydrochloride must be conducted within a certified chemical fume hood to contain dust and vapors. The following table summarizes the mandatory PPE.

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.Prevents dermal absorption, which is a primary route of toxic exposure.[1] Double-gloving provides an additional barrier against tears and contamination during doffing.
Eye and Face Protection ANSI/EN-approved safety glasses with side shields or chemical splash goggles.[1] A full-face shield is required when there is a significant splash hazard.Protects eyes from dust particles and splashes, which can cause serious irritation or damage.[3]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.Prevents accidental skin exposure from spills or dust.[4]
Respiratory Protection All work must be performed in a certified chemical fume hood. A NIOSH/CEN-approved respirator with particulate filters (N100, R100, or P100) may be required for spill cleanup or if engineering controls fail.[1][3]Avoids inhalation of toxic dust.[2] A fume hood is the primary engineering control to mitigate this risk.

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines a standard procedure for accurately weighing the solid compound and preparing a solution.

Pre-Operational Checks:

  • Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year and that airflow is optimal.

  • Assemble All Materials: Gather the chemical container, spatulas, weigh boat, secondary container, solvent, and all required PPE before starting.

  • Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated disposables.

Experimental Protocol: Weighing and Dissolution

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

  • Work Within the Fume Hood: Perform all subsequent steps at least 6 inches inside the sash of the fume hood.

  • Dispense the Solid: Carefully open the container. Use a clean spatula to transfer the desired amount of 2-Methylpyridin-4-amine hydrochloride to a weigh boat on a tared balance. Avoid creating dust by moving slowly and deliberately.[1]

  • Close Primary Container: Immediately and securely close the main chemical container.

  • Transfer and Dissolve: Carefully transfer the weighed solid into the receiving vessel. Add the solvent slowly to avoid splashing.

  • Decontaminate: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe with a disposable towel.

  • Dispose of Waste: Place the used weigh boat, wipes, and outer gloves into the designated hazardous waste container.

  • Doff PPE: Remove the remaining PPE in the correct order (lab coat, then inner gloves), avoiding contact with any potentially contaminated surfaces.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[1]

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a small, contained solid spill within the laboratory.

cluster_spill_response Workflow: Small Solid Spill Response A SPILL OCCURS B Alert personnel in the immediate area A->B Step 1 C Isolate the spill area B->C Step 2 D Don appropriate PPE (respirator, double gloves, lab coat, goggles) C->D Step 3 E Gently cover the spill with an absorbent material to prevent dust D->E Step 4 F Carefully sweep solid into a dustpan E->F Step 5 G Transfer spilled material and cleaning supplies into a labeled hazardous waste container F->G Step 6 H Decontaminate the area with an appropriate solvent G->H Step 7 I Dispose of all materials as hazardous waste H->I Step 8 J Report the incident to the Lab Supervisor/EHS I->J Step 9

Caption: Immediate action plan for managing a small solid chemical spill.

First Aid and Exposure Response

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing stops, provide artificial respiration. Seek immediate medical attention.[3] Do not perform mouth-to-mouth resuscitation.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician.[1]

Disposal Plan

All waste contaminated with 2-Methylpyridin-4-amine hydrochloride, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.[2]

  • Contaminated Solutions: Collect in a labeled, sealed hazardous waste container compatible with the solvent used.

  • Disposal Vendor: All waste must be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations. Do not dispose of this material down the drain.[2]

References

  • BenchChem. Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid. BenchChem.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Sigma-Aldrich.
  • CDH Fine Chemical. material safety data sheet sds/msds - 2-Amino-4-Methylpyridine. CDH Fine Chemical.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Thermo Fisher Scientific.
  • ChemDmart. Safety Data Sheet - 2-Amino-4-methylpyridine. ChemDmart.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-4-methylpyrimidine hydrochloride. Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4-ethylpyridine. Thermo Fisher Scientific.
  • SD Fine-Chem. 2-amino-4-methylpyridine - GHS Safety Data Sheet. SD Fine-Chem.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-aminopyridine. Sigma-Aldrich.
  • CDC/NIOSH. 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • SA Grain. A few less obvious guidelines for handling plant protection products. SA Grain.
  • Health.vic. Pesticide use and personal protective equipment. Health.vic.
  • MU Extension. Personal Protective Equipment for Working With Pesticides. MU Extension.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.

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